molecular formula C30H40N4+2 B1207927 Dequalinium CAS No. 6707-58-0

Dequalinium

Cat. No.: B1207927
CAS No.: 6707-58-0
M. Wt: 456.7 g/mol
InChI Key: PCSWXVJAIHCTMO-UHFFFAOYSA-P
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Description

Dequalinium is a quinolinium ion comprising decane in which one methyl hydrogen at each end of the molecule has been replaced by a 4-amino-2-methylquinolin-1-yl group. It has a role as an antifungal agent, an antineoplastic agent, an antiseptic drug and a mitochondrial NADH:ubiquinone reductase inhibitor.
This compound is an antibacterial agent with multi-targeted actions. It also possesses antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties. It is a quaternary ammonium compound, as it consists of an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain. Due to its flexible structure, this compound was investigated to build drug and gene delivery systems. First used as an antiseptic and disinfectant in the 1950s, this compound is still found in various OTC products to treat conditions of oral infections and inflammation. It is also used in vaginal tablets to treat bacterial vaginosis.
A topical bacteriostat that is available as various salts. It is used in wound dressings and mouth infections and may also have antifungal action, but may cause skin ulceration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSWXVJAIHCTMO-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate)
Record name Dequalinium
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DSSTOX Substance ID

DTXSID4046941
Record name Dequalinium
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Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6707-58-0
Record name Dequalinium
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dequalinium
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Record name Dequalinium
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Record name DEQUALINIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dequalinium Chloride: A Multi-Targeted Approach to Combating Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dequalinium chloride, a quaternary ammonium (B1175870) compound, is a broad-spectrum antimicrobial agent with a multifaceted mechanism of action against bacterial cells. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Its primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. Beyond this, this compound chloride engages with multiple secondary targets, including the inhibition of crucial metabolic enzymes, interference with DNA replication and transcription through intercalation, and the disruption of bacterial biofilms. Recent studies have also elucidated its role in modulating bacterial stress responses, further highlighting its complex and effective antimicrobial profile. This document serves as a critical resource for professionals in the field of antimicrobial research and drug development, offering detailed insights into the molecular interactions and methodologies for studying this potent antibacterial agent.

Core Mechanism of Action: Membrane Disruption

The primary bactericidal activity of this compound chloride stems from its direct interaction with the bacterial cell membrane.[1] As a dicationic quaternary ammonium salt, this compound chloride possesses positively charged nitrogen atoms that facilitate a strong electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids.[1]

This initial binding disrupts the integrity of the phospholipid bilayer, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The insertion of this compound chloride into the membrane disturbs its structure, creating pores and increasing its permeability.[1]

  • Leakage of Intracellular Components: The compromised membrane barrier allows for the uncontrolled efflux of vital intracellular contents, including potassium ions (K+), nucleotides, and amino acids.[1]

  • Dissipation of Membrane Potential: The ion leakage leads to the dissipation of the electrochemical gradients across the membrane, disrupting processes that are dependent on the proton motive force, such as ATP synthesis and active transport.

This rapid disruption of the cell membrane is a key factor in the swift bactericidal action of this compound chloride, often observed within 30 to 60 minutes of exposure.[2]

Experimental Protocol: Bacterial Membrane Permeability Assay

A common method to quantify the membrane-disrupting effects of this compound chloride is through fluorescence-based assays using membrane-impermeable dyes.

Objective: To measure the increase in bacterial membrane permeability upon exposure to this compound chloride.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound chloride stock solution

  • Propidium iodide (PI) stock solution

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Bacterial Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).

  • Assay Setup: In a 96-well microplate, add the bacterial suspension to wells containing serial dilutions of this compound chloride. Include a positive control (e.g., cells treated with a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Dye Addition: Add PI to all wells to a final concentration of 1-5 µM.

  • Incubation: Incubate the plate at 37°C for a specified time course (e.g., 5, 15, 30, and 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Analysis: The increase in fluorescence intensity directly correlates with the degree of membrane permeabilization. Data can be expressed as a percentage of the positive control.

Experimental Workflow: Membrane Permeability Assessment

G cluster_prep Bacterial Preparation cluster_assay Assay Setup & Measurement cluster_analysis Data Analysis Culture Mid-log phase bacterial culture Centrifuge Centrifuge and wash with PBS Culture->Centrifuge Resuspend Resuspend in PBS to standard OD Centrifuge->Resuspend Plate Add bacterial suspension to 96-well plate Resuspend->Plate Add_DQC Add serial dilutions of this compound Chloride Plate->Add_DQC Add_PI Add Propidium Iodide Add_DQC->Add_PI Incubate Incubate at 37°C Add_PI->Incubate Measure Measure fluorescence Incubate->Measure Analyze Calculate % membrane permeabilization Measure->Analyze

Workflow for assessing bacterial membrane permeability.

Secondary Mechanisms of Action

This compound chloride's efficacy is enhanced by its ability to interact with multiple intracellular targets, contributing to a comprehensive assault on bacterial viability.

Inhibition of Cellular Enzymes and Metabolism

Once this compound chloride breaches the cell membrane, it can interfere with essential metabolic processes by inhibiting membrane-bound and cytoplasmic enzymes.[1] It has been shown to disrupt the respiratory chain and glycolysis, thereby depleting the cell's energy sources.[2] A key target is the F1-ATPase, a crucial enzyme for ATP synthesis.[2]

DNA Intercalation

This compound chloride can intercalate between the base pairs of bacterial DNA.[1] This interaction can physically obstruct the processes of DNA replication and transcription, thereby halting cell division and protein synthesis.[1]

Objective: To determine if this compound chloride intercalates into DNA, causing it to unwind.

Principle: DNA intercalators unwind the DNA double helix. In the presence of a topoisomerase, this unwinding can be detected by a change in the supercoiling of a plasmid DNA, which can be visualized by agarose (B213101) gel electrophoresis.[3]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound chloride

  • Type I DNA topoisomerase

  • Topoisomerase reaction buffer

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase reaction buffer, and varying concentrations of this compound chloride. Include a no-drug control.

  • Enzyme Addition: Add Type I DNA topoisomerase to initiate the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes to allow for DNA relaxation and potential intercalation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands under UV light. An intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the drug, resulting in a faster migration on the gel compared to the relaxed control.[3]

Protein Denaturation and Inhibition of Synthesis

This compound chloride has been reported to denature proteins and interfere with ribosomal protein synthesis.[2][4] This further disrupts cellular function and contributes to its bactericidal effects.

Disruption of Bacterial Biofilms

Bacterial biofilms present a significant challenge in treating infections due to their protective extracellular matrix. This compound chloride has demonstrated the ability to disrupt the architecture of biofilms, particularly those formed by Gardnerella spp., which are associated with bacterial vaginosis.[5][6] It achieves this by reducing both the biomass and the metabolic activity of the biofilm.[6][7]

Objective: To quantify the effect of this compound chloride on the biomass and metabolic activity of pre-formed bacterial biofilms.

Principle: Biofilm biomass can be quantified using crystal violet staining, while metabolic activity can be assessed using a colorimetric assay such as the MTT assay.

Materials:

  • Bacterial strain capable of biofilm formation

  • Appropriate growth medium

  • 96-well flat-bottom microplates

  • This compound chloride

  • Crystal violet solution

  • MTT solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment: Gently wash the wells with PBS to remove planktonic cells. Add fresh medium containing various concentrations of this compound chloride to the wells and incubate for a further 24 hours.

  • Biomass Quantification (Crystal Violet Assay):

    • Wash the wells with PBS and stain with crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid).

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in biofilm biomass.

  • Metabolic Activity Quantification (MTT Assay):

    • After treatment, add MTT solution to the wells and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced metabolic activity within the biofilm.

Inhibition of the Bacterial Stress Response

Recent research has revealed that this compound chloride can inhibit the activation of the general stress response in Escherichia coli.[8] This response is a key mechanism for bacteria to survive stressful conditions, including antibiotic exposure, and can promote the development of antibiotic resistance.[9] By inhibiting this pathway, this compound chloride may not only kill bacteria but also slow the evolution of resistance to other antibiotics.[8][9]

G cluster_pathway General Stress Response Pathway Cipro Ciprofloxacin (Stress Inducer) Stringent Stringent Starvation Stress Response Cipro->Stringent induces SigmaS σS Activation Stringent->SigmaS activates Mutagenesis Stress-Induced Mutagenesis SigmaS->Mutagenesis promotes DQC This compound Chloride DQC->Stringent inhibits

References

Molecular Targets of Dequalinium Chloride in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of dequalinium chloride (DQC) in the context of cancer research. DQC, a lipophilic cation, has demonstrated significant anti-cancer activity through a multi-targeted mechanism of action. This document details its primary molecular interactions, effects on key signaling pathways, and provides relevant quantitative data and experimental methodologies for researchers in the field.

Core Molecular Targets of this compound Chloride

This compound chloride exerts its anti-neoplastic effects by engaging with several key cellular components, primarily targeting mitochondria and specific proteins involved in apoptosis and cell cycle regulation.

Mitochondria: The Primary Hub of DQC Action

As a lipophilic cation, DQC selectively accumulates in the mitochondria of carcinoma cells, driven by the high mitochondrial membrane potential characteristic of these cells.[1][2][3] This accumulation leads to mitochondrial dysfunction through several mechanisms:

  • Inhibition of Cellular Respiration: DQC acts as a mitochondrial poison by blocking enzymes involved in the electron transport chain, thereby disrupting cellular energy (ATP) production.[1][3][4]

  • Induction of Oxidative Stress: The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.[5]

  • Depletion of Mitochondrial DNA (mtDNA): DQC can interfere with mtDNA replication and function, further crippling mitochondrial integrity and biogenesis.[1]

XIAP: Overcoming Apoptosis Resistance

This compound chloride has been identified as an antagonist of the X-linked inhibitor of apoptosis protein (XIAP).[2][6][7][8][9] XIAP is a potent natural inhibitor of caspases, the key executioners of apoptosis. By inhibiting XIAP, DQC promotes apoptosis in cancer cells that would otherwise be resistant to cell death signals.[2][6][7][8][9] DQC has been shown to inhibit the XIAP/caspase-3 interaction.[6]

Cdc7 Kinase: A Novel Target for Cell Cycle Disruption

Recent studies have identified this compound chloride as a non-ATP-competitive inhibitor of the Cdc7-Dbf4 kinase complex.[10] The Cdc7 kinase plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[11][12][13][14][15] By disrupting the interaction between Cdc7 and its regulatory subunit Dbf4, DQC inhibits DNA synthesis, leading to S phase arrest and accumulation of cells in the G2/M phase.[10]

Protein Kinase C (PKC): Modulating Cellular Signaling

This compound chloride is also known to be an inhibitor of Protein Kinase C (PKC), with IC50 values in the micromolar range.[4][16] PKC is a family of kinases involved in various cellular processes, including proliferation, differentiation, and survival. Inhibition of specific PKC isoforms by DQC can contribute to its anti-cancer effects.[4][16]

Quantitative Data on this compound Chloride's Anti-Cancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound chloride across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound Chloride (IC50 Values)
Cancer Cell LineCancer TypeIC50 (µM)Reference
Various Cancer Cell LinesGeneral10 - 50[17]
Not SpecifiedGeneral7 - 18 (PKC inhibition)[4]
HepatocytesNot Applicable (K+ loss)1.5[4]
OEC-M1Oral CancerNot specified, but effective[1]
PA-1Ovarian CarcinomaNot specified, but effective[3]
UCI-101Ovarian CarcinomaNot specified, but effective[3]
Table 2: In Vivo Efficacy of this compound Chloride
Cancer ModelAdministration Route & DosageTreatment ScheduleTumor Growth Inhibition/Survival BenefitReference
OEC-M1 Xenograft (nude mice)Oral gavage, 15 mg/kgTwice a week for 6 weeks~90% tumor growth inhibition[1]
MB49 Bladder Carcinoma (mice)Intraperitoneal, 2 mg/kg/dayDailyT/C of 210%[4]
PA-1 Ovarian Carcinoma Xenograft (athymic mice)Intraperitoneal, 5 mg/kgEvery other day37% increase in animal survival[3]
UCI-101 Ovarian Carcinoma Xenograft (athymic mice)IntraperitonealNot specified28% increase in survival[3]

Signaling Pathways Modulated by this compound Chloride

This compound chloride's interaction with its molecular targets leads to the modulation of critical signaling pathways that govern cell survival and proliferation.

The Apoptosis Pathway

By targeting mitochondria and XIAP, DQC effectively promotes apoptosis. The mitochondrial targeting leads to the release of pro-apoptotic factors, while the inhibition of XIAP removes a key brake on the caspase cascade.

DQC This compound Chloride Mitochondria Mitochondria DQC->Mitochondria Accumulation & Dysfunction XIAP XIAP DQC->XIAP Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 XIAP->Caspase3 Inhibition Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

DQC-induced apoptosis pathway.
The Cell Cycle Pathway

DQC's inhibition of the Cdc7-Dbf4 complex directly impacts the cell cycle machinery, preventing the initiation of DNA replication.

DQC This compound Chloride Cdc7_Dbf4 Cdc7-Dbf4 Complex DQC->Cdc7_Dbf4 Inhibition MCM MCM Complex (on DNA) Cdc7_Dbf4->MCM Phosphorylation & Activation DNA_Replication DNA Replication Initiation Cdc7_Dbf4->DNA_Replication MCM->DNA_Replication S_Phase_Arrest S Phase Arrest DNA_Replication->S_Phase_Arrest

DQC-induced cell cycle arrest.
Downstream Signaling Cascades: Raf/MEK/ERK and PI3K/Akt

Studies have shown that DQC can downregulate the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[2][5][18] The exact mechanism of how DQC's primary targets lead to the inhibition of these pathways is an area of ongoing research, but it is likely a consequence of the profound cellular stress induced by mitochondrial dysfunction and apoptosis initiation.

DQC This compound Chloride Mitochondrial_Dysfunction Mitochondrial Dysfunction DQC->Mitochondrial_Dysfunction Cellular_Stress Cellular Stress Mitochondrial_Dysfunction->Cellular_Stress Raf_MEK_ERK Raf/MEK/ERK Pathway Cellular_Stress->Raf_MEK_ERK Downregulation PI3K_Akt PI3K/Akt Pathway Cellular_Stress->PI3K_Akt Downregulation Proliferation_Survival Cell Proliferation & Survival Raf_MEK_ERK->Proliferation_Survival PI3K_Akt->Proliferation_Survival Start Seed Cells in 96-well Plate Treat Treat with DQC Start->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (550-600 nm) Solubilize->Read Start Induce Apoptosis with DQC Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Start Treat Cells with DQC Harvest Harvest & Wash Cells Start->Harvest Fix Fix with 70% Ethanol Harvest->Fix Incubate_Fix Incubate >= 2h on Ice Fix->Incubate_Fix Wash_Fix Wash to Remove Ethanol Incubate_Fix->Wash_Fix Stain Stain with PI/ RNase A Solution Wash_Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Dequalinium: A Technical Guide to its Chemical Structure, Properties, and Multifaceted Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium, available commercially as this compound chloride (DQC), is a bis-quaternary ammonium (B1175870) cation that has been a staple in clinical practice for over six decades as a topical antiseptic and anti-infective agent.[1] Initially recognized for its broad-spectrum activity against bacteria and fungi, recent research has unveiled a more complex pharmacological profile, highlighting its potential as an antineoplastic, antiviral, and antiparasitic agent.[1][2] This technical guide provides an in-depth examination of the chemical structure and physicochemical properties of this compound. It further delineates its multifaceted mechanism of action, detailing its interactions with cellular membranes, mitochondria, and specific protein targets. This document also includes relevant experimental protocols for the identification and analysis of this compound, serving as a comprehensive resource for professionals in drug development and research.

Chemical Identity and Structure

This compound is a symmetrical bolaamphiphile, characterized by two quaternary quinolinium rings linked by a ten-carbon aliphatic chain (N-decylene).[1][3] This structure is fundamental to its biological activity.

The most common salt form is this compound chloride.

Chemical Structure (this compound Cation)

alt text

Source: PubChem CID 2993

Table 1: Chemical Identifiers for this compound Chloride
IdentifierValueSource
IUPAC Name 1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine dichloride[4]
CAS Number 522-51-0[4][5]
PubChem CID 10649[4][5]
Molecular Formula C₃₀H₄₀Cl₂N₄[4][6]
Canonical SMILES CC1=--INVALID-LINK--CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-][4][7]
InChIKey LTNZEXKYNRNOGT-UHFFFAOYSA-N[4][5]

Physicochemical Properties

The physicochemical properties of this compound chloride are crucial for its formulation, delivery, and biological interactions. As a cationic, lipophilic molecule, it readily interacts with negatively charged biological membranes.[1][8]

Table 2: Physicochemical Data for this compound Chloride
PropertyValueSource
Molecular Weight 527.57 g/mol [6][7]
Appearance White or yellowish-white powder[9][10]
Melting Point ≥300 °C (with decomposition)[8][11][12]
Solubility Slightly soluble in water (~1 g/200 mL at 25°C) and ethanol (B145695) (96%). Insoluble in DMSO.[9][10][11][12][13]
Storage Store desiccated at 4°C. Stable for 2 years as supplied.[12][14]

Mechanism of Action

This compound's therapeutic effects stem from a multi-targeted mechanism of action, a key factor in the low probability of microbial resistance development.[15][16] The primary actions involve cell membrane disruption and inhibition of cellular metabolism.[17][18]

The key mechanisms include:

  • Membrane Disruption : The positively charged quaternary ammonium groups interact electrostatically with negatively charged components of microbial cell membranes, such as phospholipids.[17] This disrupts the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately causing cell lysis.[17][19]

  • Mitochondrial Targeting : As a delocalized lipophilic cation, this compound selectively accumulates in mitochondria, which have a high negative membrane potential, particularly in carcinoma cells.[1][8] It acts as a mitochondrial poison by inhibiting the NADH:ubiquinone reductase (Complex I) of the electron transport chain, thereby blocking cellular energy (ATP) production.[2][4]

  • Enzyme Inhibition : this compound interferes with the function of crucial membrane-bound enzymes involved in cellular respiration and metabolic processes, further hampering microbial energy production.[17][19] It is also a known inhibitor of Protein Kinase C (PKC), with IC50 values ranging from 7-18 μM.[20]

  • DNA Interaction : Once inside the cell, this compound can intercalate between DNA base pairs, which interferes with DNA replication and transcription, halting microbial proliferation.[2][17]

  • Ion Channel Modulation : this compound is a potent and selective blocker of apamin-sensitive, small-conductance calcium-activated potassium (SK) channels (IC50 = 1.1 μM).[8][13][20] It has also been identified as an antagonist of α7 nicotinic acetylcholine (B1216132) receptors.[21]

Dequalinium_Mechanism_of_Action cluster_cell Target Cell (Microbe/Cancer Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcomes Cellular Outcomes This compound This compound Chloride Membrane Lipid Bilayer Disruption (Increased Permeability) This compound->Membrane Enzymes Membrane-Bound Enzyme Inhibition This compound->Enzymes IonChannels Ion Channel Blockade (e.g., SK Channels) This compound->IonChannels DNA DNA Intercalation This compound->DNA PKC PKC Inhibition This compound->PKC Mito Inhibition of NADH:ubiquinone reductase This compound->Mito Leakage Leakage of Cellular Components Membrane->Leakage Metabolism Inhibition of Metabolism & Respiration Enzymes->Metabolism Replication Inhibition of Replication & Transcription DNA->Replication Energy ATP Depletion Mito->Energy Death Cell Death Leakage->Death Metabolism->Death Replication->Death Energy->Death

Fig. 1: Multifaceted mechanism of action of this compound Chloride.

Experimental Protocols

The quality control and characterization of this compound chloride involve several standard analytical techniques. The following are detailed methodologies cited in pharmacopeial monographs and research literature.

Identification by UV-Vis Spectrophotometry

This protocol is used to confirm the identity of this compound chloride based on its characteristic light absorption profile.

  • Objective : To verify the identity of the substance by locating its absorption maxima in the UV-Vis spectrum.

  • Methodology :

    • Sample Preparation : Prepare a solution of this compound chloride in water.

    • Instrumentation : Use a calibrated UV-Vis spectrophotometer.

    • Scan : Scan the sample solution over a spectral range of 230-350 nm.

    • Analysis : The resulting spectrum should exhibit absorption maxima at approximately 240 nm and 326 nm, with a characteristic shoulder at 336 nm.[10] The absorbance ratios (A240/A326 and A326/A336) should fall within specified ranges (e.g., 1.56-1.80 and 1.12-1.30, respectively) as per pharmacopeial standards.[10]

Determination of Related Substances by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify impurities and related substances in a this compound chloride sample.

  • Objective : To separate and quantify potential impurities from the active pharmaceutical ingredient (API).

  • Methodology :

    • Chromatographic System :

      • Column : C18, 250mm x 4.6mm, 5 µm particle size (e.g., Phenomenex C18).[22]

      • Mobile Phase : A mixture of methanol (B129727) and an aqueous solution of an ion-pairing agent, such as 0.67% sodium hexanesulfonate (e.g., 70:30 v/v methanol:aqueous solution).[22]

      • Flow Rate : 1.0 - 1.5 mL/min.[10][22]

      • Detection : UV spectrophotometer set to 240 nm.[10][22]

      • Injection Volume : 10 µL.[10]

    • Solution Preparation :

      • Test Solution : Accurately weigh and dissolve the this compound chloride sample in the mobile phase.

      • Reference Solutions : Prepare solutions of known impurities and a diluted solution of the this compound chloride reference standard in the mobile phase.

    • Procedure :

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the prepared solutions.

      • The run time should be at least 5 times the retention time of the main this compound peak to ensure elution of all related substances.[10]

    • Analysis : Compare the peak areas of any impurities in the test solution chromatogram to the peak area of the main peak in the reference solution chromatogram. Calculate the percentage of each impurity based on the principle of external standards.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Methanol/Ion-Pairing Agent) SamplePrep Prepare Test & Reference Solutions MobilePhase->SamplePrep Equilibrate Equilibrate HPLC System (C18 Column) SamplePrep->Equilibrate Inject Inject Samples (10 µL) Equilibrate->Inject Elute Elute with Mobile Phase (Flow Rate: 1.0-1.5 mL/min) Inject->Elute Detect Detect at 240 nm Elute->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Impurity Percentages Integration->Calculation Result Result Calculation->Result Report Results

Fig. 2: Workflow for analysis of related substances by HPLC.
Assay by Titration

This protocol describes a non-aqueous titration method to determine the purity of this compound chloride.

  • Objective : To quantify the this compound chloride content in a sample.

  • Methodology :

    • Sample Preparation : Dissolve a precisely weighed amount of this compound chloride in a mixture of acetic anhydride (B1165640) and anhydrous formic acid.[10]

    • Titration :

      • Titrant : Standardized 0.1 M perchloric acid.

      • Indicator : A suitable indicator for non-aqueous titration (e.g., crystal violet), or use a potentiometric endpoint detection method.

    • Procedure : Titrate the sample solution with the perchloric acid titrant until the endpoint is reached (indicated by a color change or a potential jump).

    • Calculation : Calculate the percentage purity of this compound chloride based on the volume of titrant consumed, its molarity, and the initial sample weight. A blank titration should be performed to correct for any reactive species in the solvent mixture.

Conclusion

This compound chloride is a well-characterized compound with a robust history as a topical antiseptic. Its unique, symmetrical bolaamphiphile structure underpins its physicochemical properties and its multifaceted mechanism of action. By targeting fundamental cellular structures and processes, such as the cell membrane and mitochondrial respiration, this compound maintains broad-spectrum efficacy with a low risk of resistance. The ongoing exploration of its activity against specific protein targets, including kinases and ion channels, continues to open new avenues for its therapeutic application, particularly in oncology. The analytical protocols detailed herein provide a foundation for the quality control and further investigation of this versatile pharmaceutical agent.

References

The Synthesis and Preparation of Dequalinium Chloride and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dequalinium chloride, a bis-quaternary quinolinium salt, has long been utilized for its antiseptic and antimicrobial properties. More recently, its potential as an anti-cancer agent and its interactions with various biological pathways have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the synthesis of this compound chloride and its derivatives, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and experimental workflows.

Core Synthesis of this compound Chloride

The most common synthetic route to this compound chloride involves a two-step process: the formation of a this compound iodide intermediate, followed by an anion exchange to yield the final chloride salt. The synthesis primarily utilizes 4-aminoquinaldine (B107616) and a long-chain diiodoalkane, typically 1,10-diiododecane (B1670033).

Experimental Protocol: Synthesis of this compound Iodide (Intermediate)

A prevalent method for the synthesis of the this compound iodide intermediate is detailed in several patents, with minor variations in reaction conditions.[1]

  • Reaction Setup: In a suitable reaction vessel, 4-aminoquinaldine and 1,10-diiododecane are dissolved in a high-boiling point solvent such as nitrobenzene.

  • Heating: The reaction mixture is heated to approximately 155 ± 5 °C.

  • Monitoring: The reaction progress is monitored, often by HPLC, until the formation of the this compound iodide precipitate is maximized. This can take several hours (e.g., 6 hours).

  • Isolation and Purification: After cooling, the precipitated this compound iodide is isolated by filtration. The crude product is then washed with a solvent like methanol (B129727) and subsequently with a dilute hydrochloric acid solution to remove unreacted starting materials. The product is washed until the pH is neutral (pH 6-7).

  • Drying: The purified this compound iodide is dried under vacuum at 60-70 °C.

Experimental Protocol: Conversion to this compound Chloride

The conversion of this compound iodide to this compound chloride is achieved through an anion exchange reaction, often facilitated by an oxidant in an acidic medium.[1][2]

  • Reaction Setup: this compound iodide is suspended in a solution containing a chloride source, typically concentrated hydrochloric acid (20-37 wt%).

  • Heating: The suspension is heated to reflux (approximately 80-110 °C) for 1-2 hours.

  • Oxidation: An oxidizing agent is added to the reaction mixture to oxidize the iodide ions to elemental iodine. The choice of oxidant can vary, with examples including chlorine, hydrogen peroxide, or Oxone.[1][2] The reaction temperature during this step is typically maintained between 40-70 °C.

  • Iodine Removal: The elemental iodine formed is removed, often by distillation.

  • Crystallization and Isolation: The reaction mixture is cooled, often with overnight refrigeration, to crystallize the this compound chloride. The crystalline product is then collected by filtration.

  • Purification and Drying: The crude this compound chloride is purified by recrystallization. A common method involves dissolving the crude product in boiling water containing activated carbon for decolorization.[1][2] Another approach uses a mixed solvent system, such as glycerol (B35011) and water or formic acid and ethyl acetate (B1210297), for recrystallization, which can yield specific crystalline forms and high purity.[3][4] The final product is dried to yield pure this compound chloride.

Synthesis of this compound Chloride Derivatives

The synthesis of this compound chloride derivatives allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced biological activity or altered selectivity. Key modifications include altering the length of the alkyl linker, substituting the quinoline (B57606) ring, and modifying the 4-amino group.[5][6] The general synthetic strategies are analogous to that of this compound chloride.

For instance, analogues have been synthesized where the quinolinium rings are replaced by other heterocyclic systems such as pyridinium, acridinium, isoquinolinium, or benzimidazolium.[5] The synthesis would involve reacting the corresponding heterocyclic amine with a diiodoalkane. Similarly, derivatives with different substituents at the 4-position of the quinoline ring can be prepared by starting with the appropriately substituted 4-aminoquinaldine.[6]

Quantitative Data on this compound Chloride Synthesis

The following tables summarize quantitative data from various reported syntheses of this compound chloride, highlighting the yields and purity achieved under different conditions.

Intermediate SynthesisStarting MaterialsSolventYieldPurityMelting Point (°C)Reference
This compound Iodide4-aminoquinaldine, 1,10-diiododecaneNitrobenzene~47%Not Reported300-308[1]

| Final Product Synthesis & Purification | Method | Yield (from iodide) | Purity | Reference | | --- | --- | --- | --- | | this compound Chloride | 20wt% HCl + Chlorine, Recrystallization from water | 74% | 98.9% |[1] | | this compound Chloride | 30wt% HCl + Hydrogen Peroxide, Recrystallization from water | 76% | 97.1% |[2] | | this compound Chloride | 37wt% HCl, Recrystallization from water | 85% | 97.8% |[2] | | this compound Chloride Crystal Form A | Recrystallization from glycerol/water | >90% | ≥99.7% |[3] | | this compound Chloride | Recrystallization from formic acid/ethyl acetate (1:3) | 76-82% | >98% |[4] | | this compound Chloride | Recrystallization from formic acid/ethyl acetate (1:5) | 85% | >97% |[4] |

Visualizing Workflows and Pathways

Experimental Workflow for this compound Chloride Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound chloride.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Anion Exchange and Purification Start 4-aminoquinaldine + 1,10-diiododecane Reaction1 Reaction in Nitrobenzene (155°C) Start->Reaction1 Isolation1 Cooling, Filtration & Washing Reaction1->Isolation1 Intermediate This compound Iodide Isolation1->Intermediate Reaction2 Suspension in HCl (aq) + Heating (Reflux) Intermediate->Reaction2 Oxidation Addition of Oxidant (e.g., H2O2) Reaction2->Oxidation Iodine_Removal Distillation Oxidation->Iodine_Removal Crystallization Cooling and Crystallization Iodine_Removal->Crystallization Isolation2 Filtration Crystallization->Isolation2 Purification Recrystallization (e.g., from water/activated carbon) Isolation2->Purification Final_Product This compound Chloride Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound chloride.

Signaling Pathways Modulated by this compound Chloride

This compound chloride has been shown to exert anti-cancer effects by downregulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Raf/MEK/ERK pathways.

G cluster_0 PI3K/Akt Pathway cluster_1 Raf/MEK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation This compound This compound Chloride This compound->PI3K This compound->Raf Protein_Kinase_C Protein Kinase C This compound->Protein_Kinase_C

Caption: Inhibition of PI3K/Akt and Raf/MEK/ERK pathways by this compound chloride.

References

The Pharmacological Profile of Dequalinium: A Multifaceted Antiseptic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dequalinium, a quaternary ammonium (B1175870) compound, has a long-standing history as a topical antiseptic. Its broad-spectrum antimicrobial activity, coupled with a low propensity for inducing resistance, makes it a subject of continued interest in both clinical and research settings. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a focus on its core antiseptic properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial spectrum, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a symmetrical bolaamphiphile, characterized by two quinaldinium rings linked by a ten-carbon aliphatic chain. This unique structure underpins its potent antimicrobial effects against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. Initially introduced in the 1950s, this compound continues to be utilized in various formulations, such as lozenges for oral and pharyngeal infections and vaginal tablets for the treatment of bacterial vaginosis. This guide delves into the molecular mechanisms that contribute to its efficacy and provides a compilation of quantitative data on its antimicrobial activity.

Mechanism of Action

The antiseptic action of this compound is not attributed to a single target but rather to a cascade of disruptive effects on microbial cells. This multi-targeted approach is a key factor in its broad-spectrum efficacy and the low observed rates of microbial resistance. The primary mechanisms are detailed below.

2.1. Disruption of Cell Membrane Integrity

As a cationic molecule, this compound electrostatically interacts with negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction leads to a disruption of the membrane's lipid bilayer, increasing its permeability. The compromised membrane barrier results in the leakage of essential intracellular components, including ions (e.g., K+), nucleotides, and metabolites, ultimately leading to cell death.

2.2. Inhibition of Cellular Respiration and Metabolism

This compound targets key metabolic pathways within microbial cells, primarily by inhibiting enzymes involved in cellular respiration and glycolysis. It has been shown to inhibit the F1-ATPase, a crucial enzyme for ATP synthesis, thereby depleting the cell's energy supply. Furthermore, it interferes with the bacterial respiratory chain, further hampering energy production.

2.3. Protein Denaturation and Enzyme Inhibition

This compound can cause the denaturation of bacterial proteins, disrupting their structure and function. This includes enzymes critical for various metabolic processes, contributing to the overall antimicrobial effect.

2.4. Interaction with Nucleic Acids

This compound is capable of intercalating between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, further inhibiting microbial growth and proliferation.

Signaling Pathway: Mechanism of Action

The antiseptic effect of this compound is primarily a result of direct, multi-targeted disruption of microbial cell structures and functions. Unlike targeted antibiotics that may interfere with specific signaling pathways, this compound's broad, physicochemical assault on the cell membrane, metabolic enzymes, and nucleic acids does not appear to involve the modulation of specific intracellular signaling cascades for its primary antimicrobial action.

Dequalinium_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Cationic Molecule) Membrane Microbial Cell Membrane (Negatively Charged) This compound->Membrane Electrostatic Interaction Enzymes Metabolic Enzymes (e.g., F1-ATPase, Respiratory Chain) This compound->Enzymes Enters Cytoplasm Proteins Bacterial Proteins This compound->Proteins DNA DNA This compound->DNA Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage CellDeath Microbial Cell Death Leakage->CellDeath Inhibition Inhibition of ATP Synthesis & Cellular Respiration Enzymes->Inhibition Denaturation Protein Denaturation Proteins->Denaturation Intercalation DNA Intercalation DNA->Intercalation Inhibition->CellDeath Denaturation->CellDeath Intercalation->CellDeath

Caption: Multifaceted mechanism of action of this compound as an antiseptic.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against a variety of clinically relevant microorganisms. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. It is also effective against various yeasts and some protozoa.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Chloride against Various Microorganisms

MicroorganismTypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusGram-positive Bacteria0.5 - 4
Streptococcus pyogenesGram-positive Bacteria0.1 - 2
Enterococcus faecalisGram-positive Bacteria2 - 16
Listeria monocytogenesGram-positive Bacteria1 - 8
Escherichia coliGram-negative Bacteria8 - 64
Proteus mirabilisGram-negative Bacteria>1024
Gardnerella vaginalisGram-variable Bacteria0.5 - 4
Bacteroides spp.Anaerobic Bacteria4 - 32
Prevotella spp.Anaerobic Bacteria2 - 16
Candida albicansYeast1 - 16
Candida glabrataYeast2 - 32
Trichomonas vaginalisProtozoa4 - 32

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pharmacological profile of this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Workflow: MIC Determination

MIC_Workflow start Start prep_this compound Prepare serial two-fold dilutions of this compound in broth start->prep_this compound prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with microbial suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound chloride in an appropriate solvent (e.g., sterile deionized water).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium and inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

4.2. Assessment of Cell Membrane Permeability

This protocol utilizes the fluorescent probes propidium (B1200493) iodide (PI) and N-phenyl-1-naphthylamine (NPN) to assess inner and outer membrane permeability, respectively.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a standardized optical density.

  • This compound Treatment: Add this compound chloride to the bacterial suspension at various concentrations. Include an untreated control.

  • Fluorescent Probe Addition:

    • For Inner Membrane Permeability: Add propidium iodide (final concentration, e.g., 2 µM) to the cell suspensions. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with damaged membranes and bind to DNA, exhibiting a significant increase in fluorescence.

    • For Outer Membrane Permeability (in Gram-negative bacteria): Add N-phenyl-1-naphthylamine (final concentration, e.g., 10 µM). NPN fluoresces weakly in aqueous environments but exhibits increased fluorescence in the hydrophobic interior of the cell membrane. Its uptake is facilitated by a compromised outer membrane.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~488 nm, emission ~617 nm for PI; excitation ~350 nm, emission ~420 nm for NPN) using a fluorometer or a fluorescence plate reader. An increase in fluorescence intensity compared to the untreated control indicates increased membrane permeability.

4.3. F1-ATPase Inhibition Assay

This assay measures the inhibition of the F1-ATPase enzyme, which is involved in ATP synthesis.

Protocol:

  • Enzyme Preparation: Isolate the F1-ATPase enzyme from the test microorganism or use a commercially available purified enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the F1-ATPase enzyme, and varying concentrations of this compound chloride. Include a control without the inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the mixture.

  • Measurement of ATP Hydrolysis: The activity of F1-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the malachite green assay.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity of the control.

4.4. DNA Intercalation Assay

This assay demonstrates the ability of this compound to intercalate into DNA, which can be visualized by a change in the electrophoretic mobility of plasmid DNA.

Protocol:

  • Reaction Setup: Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA, a suitable buffer, and increasing concentrations of this compound chloride.

  • Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to allow for intercalation.

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

  • Analysis: DNA intercalation causes a change in the supercoiling of the plasmid DNA, leading to a change in its migration through the agarose gel. An unwinding of the supercoiled DNA will be observed with increasing concentrations of the intercalating agent.

Conclusion

This compound's established efficacy as a broad-spectrum antiseptic is rooted in its multifaceted mechanism of action that simultaneously targets multiple essential components of microbial cells. This comprehensive approach not only ensures its effectiveness against a wide range of pathogens but also minimizes the likelihood of resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community, facilitating further research into the applications and optimization of this enduring antiseptic agent. The continued study of this compound and similar multi-targeted compounds is crucial in the ongoing effort to combat microbial infections and address the challenge of antimicrobial resistance.

Dequalinium as a Bolaamphiphile in Nanomedicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride (DQC), a well-established antimicrobial agent, has garnered significant attention in the field of nanomedicine due to its unique bolaamphiphilic structure. This structure, characterized by two hydrophilic quaternary ammonium (B1175870) heads separated by a hydrophobic decamethylene chain, enables its self-assembly into stable nanovesicles known as DQAsomes. These nanoparticles exhibit an intrinsic propensity to target mitochondria, the cell's powerhouse, making them exceptional candidates for the targeted delivery of therapeutics in cancer and other mitochondrial-related diseases. This technical guide provides a comprehensive overview of this compound as a bolaamphiphile in nanomedicine, detailing its physicochemical properties, formulation methodologies, and mechanisms of action. It further presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction: this compound's unique molecular structure

This compound is a symmetrical, dicationic compound, which can be classified as a bolaamphiphile.[1][2] This class of molecules possesses two hydrophilic head groups connected by a hydrophobic spacer.[1] In the case of this compound, the hydrophilic moieties are two aminoquinaldinium rings, and the hydrophobic component is a flexible ten-carbon chain.[1] This distinct architecture drives the self-assembly of this compound molecules in aqueous solutions into bilayer, vesicle-like structures termed DQAsomes.[3] These nanostructures are thermodynamically stable and can encapsulate both hydrophobic and hydrophilic drug molecules.

The positively charged nature of this compound's quaternary ammonium groups plays a crucial role in its biological activity, particularly its ability to target mitochondria.[4] The mitochondrial membrane has a significantly negative membrane potential, which facilitates the accumulation of these cationic nanoparticles within the mitochondrial matrix.[4] This inherent targeting ability, combined with its capacity to form stable drug delivery vehicles, positions this compound as a promising platform in nanomedicine.

Quantitative Data: Physicochemical Properties of this compound-Based Nanoparticles

The rational design of this compound-based nanomedicines necessitates a thorough understanding of their physicochemical characteristics. The following tables summarize key quantitative data from various studies, providing a comparative overview of different formulations.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DQAsomes165.8 - 311.20.20 ± 0.04 - 0.300 ± 0.027Anionic to +50.3 ± 1.46[3][5]
Curcumin-loaded DQAsomes170 - 200Not Reported~ +50[6]
Ghrelin-loaded liposomes (chitosan-coated)72.25 ± 1.460.300 ± 0.027+50.3 ± 1.46[6]
DQC-loaded nanogel45.860.41Not Reported[7]
SA-PBS pH 5.6 liposomes108 ± 150.20 ± 0.04+30.1 ± 1.2[5]
DCP-PBS pH 5.6 vesicles88 ± 140.21 ± 0.02-36.7 ± 3.3[5]

Table 1: Particle Size, Polydispersity Index, and Zeta Potential of this compound-Based Nanoparticles. This table provides a summary of the key physicochemical characteristics of various this compound-based nanoparticle formulations.

FormulationDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
DQAsomesCoenzyme Q10Not Reported34.03 - 82.48[3]
Curcumin-loaded DQAsomesCurcuminUp to 6190[6]
DQC-loaded nanogelThis compoundNot Reported90[8]
Ghrelin-loaded liposomesGhrelinNot Reported53.2[6]
PTX-β-CMPaclitaxel~71.2~60[9]
TQD-β-CMTariquidar~13.5Not Reported[9]

Table 2: Drug Loading and Encapsulation Efficiency of this compound-Based Nanoparticles. This table outlines the capacity of different this compound-based formulations to carry therapeutic agents.

Cell LineFormulationIC50 ValueIncubation Time (h)Reference
Ishikawa (endometrial)Platinum-based constructs in nanocarriersVaries (4-7 fold more cytotoxic than drug alone)72[10]
A2780 (ovarian)Platinum-based constructs in nanocarriersVaries (4-7 fold more cytotoxic than drug alone)72[10]
A2780/Cis (ovarian)Platinum-based constructs in nanocarriersVaries (4-7 fold more cytotoxic than drug alone)72[10]
Caco2 (colorectal)L-DOPA stabilized NPs> 81.2 µg/mL72[11]
Various cancer cellsSilibinin-loaded PLGA-Poloxamer NPs30, 60, 75, 100 µg/mL (dose-dependent)24[12]

Table 3: In Vitro Cytotoxicity (IC50) of this compound-Based Nanoparticles in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of various this compound-based nanoparticles in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro evaluation of this compound-based nanoparticles, based on established protocols.

Preparation of DQAsomes by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing DQAsomes.[2][13]

  • Lipid Film Formation:

    • Dissolve this compound chloride and any lipophilic drugs or other lipids (e.g., cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (5:2 v/v), in a round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3]

    • Place the flask in a desiccator under vacuum overnight to ensure complete removal of any residual solvent.[3]

  • Hydration:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) or a solution containing a hydrophilic drug.[2] The hydration medium can be preheated if lipids with high phase-transition temperatures are used.[2]

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in ultrapure water.[6]

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument at 25°C with a scattering angle of 90°.[6]

Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the amount of encapsulated drug by subtracting the amount of free drug from the initial amount of drug used.

  • Lyophilize the nanoparticle pellet to determine its weight.

  • Calculate DLC and EE using the formulas above.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Treatment:

    • Treat the cells with various concentrations of the this compound-based nanoparticle formulation and control solutions.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition and Incubation:

    • After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[14][15]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]

    • Incubate for 15 minutes with shaking.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used for background correction.

    • Calculate cell viability as a percentage of the untreated control cells.

Mitochondrial Localization by Confocal Microscopy

This protocol allows for the visualization of nanoparticle accumulation within mitochondria.[17]

  • Cell Seeding and Treatment:

    • Seed cells on glass-bottom dishes or chamber slides.

    • Incubate the cells with fluorescently labeled this compound-based nanoparticles for a specific duration (e.g., 3, 6, or 12 hours).[17]

  • Mitochondrial Staining:

    • Incubate the cells with a mitochondria-specific fluorescent probe, such as MitoTracker Red FM, for 30 minutes.[17][18]

  • Nuclear Staining (Optional):

    • Stain the cell nuclei with a suitable dye like DAPI.

  • Imaging:

    • Wash the cells with PBS.

    • Acquire images using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the nanoparticle label, mitochondrial probe, and nuclear stain.[18]

    • Co-localization of the nanoparticle and mitochondrial signals will appear as a merged color (e.g., yellow or orange), indicating mitochondrial targeting.

Mandatory Visualizations

Signaling Pathway: this compound-Induced Apoptosis via MAPK Pathway

This compound-based nanoparticles can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19][20]

Dequalinium_Apoptosis_Pathway This compound-Induced Apoptosis via MAPK Pathway Dequalinium_NP This compound Nanoparticle Mitochondria Mitochondria Dequalinium_NP->Mitochondria Mitochondrial Targeting ROS ROS Generation Mitochondria->ROS Disruption of Electron Transport Chain ASK1 ASK1 ROS->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) JNK->Bcl2_family Modulation p38 p38 MAPK MKK3_6->p38 Phosphorylation p38->Bcl2_family Modulation Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Regulation Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis via MAPK Pathway.

Experimental Workflow: Development and Evaluation of this compound Nanomedicine

The development of a this compound-based nanomedicine follows a structured workflow from formulation to preclinical evaluation.[21][22]

Nanomedicine_Development_Workflow Workflow for this compound Nanomedicine Development cluster_char cluster_invitro Formulation 1. Formulation (e.g., Thin-Film Hydration) Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Evaluation Characterization->InVitro Size Particle Size (DLS) Zeta Zeta Potential DLC_EE Drug Loading & EE InVivo 4. In Vivo Studies (Preclinical) InVitro->InVivo Cytotoxicity Cytotoxicity (MTT) Uptake Cellular Uptake MitoLocalization Mitochondrial Localization DataAnalysis 5. Data Analysis & Optimization InVivo->DataAnalysis DataAnalysis->Formulation Optimization Loop

Caption: Workflow for this compound Nanomedicine Development.

Conclusion

This compound's inherent properties as a bolaamphiphile make it a versatile and powerful tool in the development of mitochondria-targeting nanomedicines. Its ability to self-assemble into stable DQAsomes capable of encapsulating a variety of therapeutic agents, coupled with its intrinsic affinity for mitochondria, offers a promising strategy for enhancing the efficacy and reducing the off-target toxicity of anticancer drugs. This technical guide has provided a comprehensive overview of the current state of this compound-based nanomedicine, including key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and development workflow. It is anticipated that this resource will aid researchers and drug development professionals in the rational design and advancement of novel this compound-based therapies for cancer and other diseases with mitochondrial involvement. Further research focusing on optimizing formulation parameters, exploring different drug combinations, and conducting extensive preclinical and clinical studies will be crucial in translating the potential of this compound nanomedicine into tangible clinical benefits.

References

The Dawn of a Broad-Spectrum Antimicrobial: Early Investigations into Dequalinium's Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Retrospective for the Modern Researcher

Introduction

Dequalinium chloride, a bis-quaternary ammonium (B1175870) compound, has been a component of the antimicrobial armamentarium for over half a century. Its broad-spectrum activity against a wide range of bacteria and fungi has cemented its place in various topical therapeutic applications. This technical guide delves into the foundational early studies that first unveiled the antimicrobial properties of this compound, with a particular focus on the seminal work of the 1950s. For contemporary researchers and drug development professionals, understanding the historical context of this versatile molecule's discovery provides valuable insights into the evolution of antimicrobial research and the enduring principles of antiseptic action. This document reconstructs the experimental protocols and quantitative data from these pioneering investigations, offering a detailed look at the initial discovery and characterization of this compound's antimicrobial efficacy.

The Initial Discovery: A New Class of Antimicrobial Agents

The journey of this compound chloride from a novel chemical entity to a recognized antimicrobial agent began in the mid-1950s. The initial research, most notably the work published by Babbs, Collier, and their colleagues in 1956, introduced this compound (then referred to as "Dequadin") as a salt of decamethylene-bis-4-aminoquinaldinium.[1][2] Their investigations revealed that this compound possessed significant antimicrobial activity against a variety of microorganisms. These early studies laid the groundwork for its eventual use as a topical antiseptic.

Quantitative Assessment of Antimicrobial Activity

The pioneering studies on this compound quantified its antimicrobial potency, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the initial findings on the bacteriostatic and fungistatic activity of this compound chloride against a range of clinically relevant microorganisms.

Table 1: Early Reported Minimum Inhibitory Concentrations (MICs) of this compound Chloride against Various Bacteria

MicroorganismTypeReported MIC (µg/mL)
Staphylococcus aureusGram-positive0.5 - 2.0
Streptococcus pyogenesGram-positiveData not available in early sources
Enterococcus faecalisGram-positiveData not available in early sources
Listeria monocytogenesGram-positiveData not available in early sources
Escherichia coliGram-negativeData not available in early sources
Proteus mirabilisGram-negativeReported as insensitive
Gardnerella vaginalisGram-variableData not available in early sources
Bacteroides spp.AnaerobicData not available in early sources
Prevotella spp.AnaerobicData not available in early sources
Porphyromonas spp.AnaerobicData not available in early sources

Table 2: Early Reported Minimum Inhibitory Concentrations (MICs) of this compound Chloride against Fungi

MicroorganismTypeReported MIC (µg/mL)
Candida albicansYeast0.5 - 2.0[3]
Trichomonas vaginalisProtozoanData not available in early sources

Reconstructed Experimental Protocols

The precise, detailed experimental protocols from the original 1950s publications are not available in full. However, based on the standard microbiological practices of the era and descriptions in subsequent reviews, the methodologies for determining the antimicrobial activity of this compound can be reconstructed as follows:

Determination of Minimum Inhibitory Concentration (MIC)

The primary method for quantifying the antimicrobial activity of this compound in these early studies was likely a broth or agar (B569324) dilution method.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound chloride would have been prepared by dissolving a known weight of the compound in sterile distilled water or a suitable solvent.

2. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms were grown in an appropriate liquid medium (e.g., nutrient broth for bacteria, Sabouraud broth for fungi) to achieve a standardized turbidity, corresponding to a specific cell density.

3. Serial Dilution:

  • A series of twofold dilutions of the this compound stock solution were prepared in sterile test tubes containing a fixed volume of the appropriate growth medium.

4. Inoculation:

  • Each tube in the dilution series was inoculated with a standardized suspension of the test microorganism. A control tube containing no this compound was also inoculated.

5. Incubation:

  • The inoculated tubes were incubated under optimal conditions for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for most bacteria).

6. Observation and MIC Determination:

  • Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Early Insights into the Mechanism of Action

The initial studies on this compound, while not employing the sophisticated molecular techniques available today, provided foundational insights into its mechanism of action. As a quaternary ammonium compound, its antimicrobial effects were attributed to its surface-active properties.[3] The prevailing hypothesis was that the positively charged this compound molecules would interact with the negatively charged components of the microbial cell surface, leading to a disruption of the cell membrane's integrity.[4] This would increase cell permeability, causing the leakage of essential intracellular contents and ultimately leading to cell death.[3][4]

Later studies confirmed and expanded upon this initial understanding, revealing a multi-faceted mechanism of action that includes effects on membrane-bound enzymes and DNA interaction.[4] However, the core concept of membrane disruption was a key takeaway from the early research.

Visualizing the Discovery and Early Hypothesis

The following diagrams illustrate the logical workflow of the early investigations and the initial proposed mechanism of action for this compound.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Biological Evaluation synthesis Synthesis of decamethylene-bis-4-aminoquinaldinium salts characterization Chemical Characterization synthesis->characterization screening In vitro screening against bacteria and fungi characterization->screening quantification Determination of MICs screening->quantification toxicity Preliminary Toxicity Assessment quantification->toxicity

Caption: Experimental workflow for the initial discovery and evaluation of this compound.

mechanism_of_action This compound This compound (Positively Charged) cell_membrane Microbial Cell Membrane (Negatively Charged) This compound->cell_membrane Electrostatic Interaction disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Early hypothesized mechanism of this compound's antimicrobial action.

Conclusion

The foundational studies of the 1950s were instrumental in identifying and characterizing the antimicrobial properties of this compound. Although the experimental techniques of the era were less sophisticated than those of today, the core findings of these early investigations—namely, this compound's broad-spectrum activity and its membrane-disrupting mechanism—have stood the test of time. For modern researchers, this historical perspective not only illuminates the origins of a clinically relevant antiseptic but also underscores the enduring principles of antimicrobial discovery and action. The work of Babbs, Collier, and their contemporaries paved the way for decades of research and the successful clinical application of this compound in treating topical infections.

References

Dequalinium's Interaction with Microbial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride, a bis-quaternary ammonium (B1175870) compound, is a broad-spectrum antimicrobial agent with a long history of clinical use. Its efficacy stems from a multi-pronged attack on microbial cells, with the cell membrane being a primary target. This technical guide provides an in-depth exploration of the intricate interactions between this compound and microbial cell membranes. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key molecular pathways involved. Understanding these fundamental mechanisms is crucial for the rational design of new antimicrobial strategies and for optimizing the application of this established compound.

Core Mechanism of Action at the Microbial Cell Membrane

This compound chloride's primary antimicrobial activity is initiated by its interaction with the microbial cell membrane. As a dicationic, lipophilic molecule, it is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This initial binding is followed by its insertion into the lipid bilayer, leading to a cascade of disruptive events.

The proposed mechanism involves the following key steps:

  • Adsorption and Binding: this compound's two positively charged quaternary ammonium groups facilitate its binding to the negatively charged microbial cell surface.[1]

  • Membrane Intercalation and Disruption: The hydrophobic decamethylene chain of this compound intercalates into the lipid bilayer, disrupting the packing of phospholipids.[2] This insertion increases membrane fluidity and permeability.[2]

  • Increased Permeability and Leakage: The disruption of the membrane's integrity leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately contributing to cell death.[1]

  • Enzyme Inhibition: this compound can inhibit the function of membrane-bound enzymes that are crucial for cellular respiration and metabolic processes.[1]

  • Protein Denaturation: At higher concentrations, this compound can cause the denaturation of membrane proteins, further compromising membrane function.[3]

cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Chloride CellSurface Negatively Charged Cell Surface This compound->CellSurface Electrostatic Attraction LipidBilayer Lipid Bilayer CellSurface->LipidBilayer Intercalation MembraneProteins Membrane Proteins (e.g., Enzymes, Transporters) LipidBilayer->MembraneProteins Disruption IonLeakage Leakage of Ions (K+) LipidBilayer->IonLeakage Increased Permeability MetaboliteLeakage Leakage of Metabolites (e.g., ATP, Amino Acids) LipidBilayer->MetaboliteLeakage EnzymeInhibition Inhibition of Metabolic Enzymes MembraneProteins->EnzymeInhibition ProteinDenaturation Protein Denaturation MembraneProteins->ProteinDenaturation CellDeath Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath EnzymeInhibition->CellDeath ProteinDenaturation->CellDeath

Figure 1: this compound's interaction with the microbial cell membrane.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound chloride has been quantified against a wide range of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to assess this activity.

MicroorganismTypeMIC Range (µg/mL)Reference
Atopobium vaginaeGram-positive anaerobe<0.0625 - 2[4]
Gardnerella vaginalisGram-variable8.11 (EC50 for biofilm)[5]
Staphylococcus aureusGram-positive1.28
Streptococcus spp.Gram-positive0.2 - 2
Escherichia coliGram-negative4
Candida albicansFungus0.2 - 8
Trichomonas vaginalisProtozoan1 - 4

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride against Various Microorganisms.

Experimental Protocols

A variety of biophysical and microbiological techniques are employed to elucidate the interaction of this compound with microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound chloride.

Materials:

  • This compound chloride stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of this compound chloride in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (microorganism without this compound) and a negative control well (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of this compound chloride that completely inhibits visible growth of the microorganism.

start Start prep_this compound Prepare Serial Dilutions of this compound Chloride start->prep_this compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination.

Membrane Permeabilization Assay (Calcein Leakage)

This assay quantifies the extent of membrane damage by measuring the leakage of a fluorescent dye from loaded liposomes.

Materials:

  • Calcein (B42510)

  • Liposomes (e.g., composed of bacterial lipid extracts)

  • This compound chloride solution

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Encapsulate a self-quenching concentration of calcein within liposomes.

  • Remove unencapsulated calcein by size-exclusion chromatography.

  • Incubate the calcein-loaded liposomes with various concentrations of this compound chloride.

  • Measure the increase in fluorescence over time. Leakage of calcein into the surrounding buffer results in de-quenching and an increase in fluorescence intensity.

  • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.

  • Calculate the percentage of leakage relative to the maximum leakage.

Visualization of this compound Interaction using Fluorescence Microscopy

This method allows for the direct visualization of this compound's localization within microbial cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-dequalinium)

  • Microbial culture

  • Fluorescence microscope with appropriate filters

  • Membrane-impermeant dye (e.g., propidium (B1200493) iodide) to assess cell viability

Procedure:

  • Incubate the microbial cells with FITC-dequalinium for a specified time.

  • Wash the cells to remove unbound this compound.

  • Co-stain with a viability dye like propidium iodide.

  • Image the cells using fluorescence microscopy. The green fluorescence from FITC will indicate the localization of this compound, while red fluorescence from propidium iodide will indicate cells with compromised membranes.[2][5]

start Start prep_cells Prepare Microbial Cell Culture start->prep_cells incubate_this compound Incubate with FITC-Dequalinium prep_cells->incubate_this compound wash_cells Wash to Remove Unbound this compound incubate_this compound->wash_cells stain_viability Co-stain with Propidium Iodide wash_cells->stain_viability image_cells Image with Fluorescence Microscope stain_viability->image_cells analyze_images Analyze Localization and Viability image_cells->analyze_images end End analyze_images->end

Figure 3: Workflow for fluorescence microscopy visualization.

Downstream Signaling and Cellular Effects

The initial interaction of this compound with the cell membrane triggers a cascade of downstream events that contribute to its antimicrobial activity.

Inhibition of the Respiratory Chain

By disrupting the integrity of the cell membrane, this compound can inhibit the function of membrane-embedded respiratory chain complexes. This leads to a reduction in ATP synthesis and an overall decrease in cellular energy metabolism.

This compound This compound Chloride Membrane Cell Membrane Disruption This compound->Membrane RespiratoryChain Respiratory Chain Complexes Membrane->RespiratoryChain Inhibition ATPSynthesis ATP Synthesis Inhibition RespiratoryChain->ATPSynthesis EnergyDepletion Cellular Energy Depletion ATPSynthesis->EnergyDepletion

Figure 4: Inhibition of the respiratory chain by this compound.

Interaction with Two-Component Systems

While direct evidence is still emerging, it is plausible that the membrane perturbation caused by this compound could interfere with the signaling function of two-component systems. These systems, which consist of a membrane-bound sensor kinase and a cytoplasmic response regulator, are crucial for bacteria to sense and respond to environmental changes. Disruption of the membrane environment could alter the conformation and activity of sensor kinases, leading to aberrant downstream signaling and a reduced ability of the bacteria to adapt to stress.

Conclusion

This compound chloride exerts its potent antimicrobial effects through a multifaceted mechanism that is initiated at the microbial cell membrane. Its ability to disrupt membrane integrity, leading to increased permeability, enzyme inhibition, and ultimately cell death, makes it an effective agent against a broad spectrum of pathogens. Further research focusing on detailed biophysical characterization and the elucidation of its impact on specific signaling pathways will continue to enhance our understanding of this important antimicrobial compound and may pave the way for the development of novel therapeutic strategies.

References

A Technical Guide to the Mitochondriotropic Properties of Dequalinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dequalinium (DQA), a lipophilic, dicationic molecule, has long been utilized as a topical antimicrobial agent.[1][2] However, its profound mitochondriotropic properties have garnered significant interest in the scientific community, particularly in the field of oncology.[3][4] this compound's ability to selectively accumulate within the mitochondria of carcinoma cells, driven by their high mitochondrial membrane potential, forms the basis of its targeted cytotoxicity.[3][5][6] This guide provides an in-depth technical overview of the mechanisms, effects, and experimental evaluation of this compound's actions on mitochondria, intended for professionals in research and drug development.

Mechanism of Mitochondrial Accumulation

This compound is classified as a delocalized lipophilic cation (DLC).[7] Its chemical structure, featuring two positive charges delocalized over a large lipophilic surface, allows it to readily pass through the hydrophobic core of cellular and mitochondrial membranes.[6][8]

The primary driving force for its accumulation in mitochondria is the organelle's substantial negative transmembrane potential (ΔΨm), which is typically -150 to -180 mV.[8] Carcinoma cells often exhibit an even higher ΔΨm compared to their non-malignant counterparts, leading to a preferential and potent accumulation of this compound within the mitochondria of cancer cells.[5][9][10] The Nernst equation predicts that the equilibrium concentration of a doubly positive cation like this compound is the square of that of a monovalent cation, illustrating the powerful effect of its dual charge on accumulation.[6]

G cluster_2 Mitochondrion DQA_ext This compound (DQA) DQA_cyto DQA DQA_ext->DQA_cyto Plasma Membrane (ΔΨp ≈ -60mV) DQA_mito Accumulated DQA DQA_cyto->DQA_mito Inner Mitochondrial Membrane (ΔΨm ≈ -180mV) (Primary Driving Force) Mito_Matrix Mitochondrial Matrix (High Negative Potential, ΔΨm)

Figure 1. Mechanism of this compound's mitochondrial accumulation.

Effects on Mitochondrial Function and Cellular Viability

Upon accumulation, this compound exerts multiple cytotoxic effects by disrupting mitochondrial function. This leads to a cascade of events culminating in cell death, primarily through apoptosis.[5][9]

Key effects include:

  • Inhibition of the Respiratory Chain: this compound is a potent inhibitor of the mitochondrial respiratory chain, particularly targeting Complex III (ubiquinone-cytochrome c reductase).[8][9] This blockage disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[9]

  • Depletion of Mitochondrial DNA (mtDNA): Treatment with this compound leads to a progressive loss of mtDNA.[11] This suggests an inhibitory effect on mtDNA synthesis, ultimately crippling the mitochondrion's ability to produce essential protein subunits for the respiratory chain.[11]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain results in electron leakage and the overproduction of superoxide (B77818) anions and other ROS.[5][9] This induces significant oxidative stress within the cell.[7]

  • Induction of the Mitochondrial Permeability Transition Pore (MPTP): this compound can induce the opening of the MPTP, a non-specific channel in the inner mitochondrial membrane.[9] This leads to mitochondrial swelling, loss of ΔΨm, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[9][12]

Quantitative Data on this compound's Effects

The cytotoxic and mitochondriotropic effects of this compound have been quantified across various cell lines and models.

ParameterCell Line / ModelValueReference
IC50 (48h) HL-60 (Acute Promyelocytic Leukemia)2.5 µM[7]
HUH-7 (Hepatocellular Carcinoma)4.7 µM[7]
EHEB (B-cell Chronic Lymphocytic Leukemia)7.5 µM[7]
PC-3 (Prostate Cancer)~10 µM (for significant effect)[5]
LD50 (single i.p. dose) BALB/c Mice18.3 mg/kg[13][14]
Maximum Tolerated Dose BALB/c Mice15 mg/kg (single i.p. dose)[13]
Inhibition of Respiration Rat Liver MitochondriaDose-dependent inhibition of ADP and DNP-stimulated respiration[9]
Effect on K+ channels Guinea-pig hepatocytesIC50 of 1.5 μM for blocking Angiotensin II-evoked K+ loss[14]

Signaling Pathways and Downstream Cellular Effects

The mitochondrial dysfunction initiated by this compound triggers specific signaling pathways that lead to programmed cell death. The primary pathway activated is the intrinsic (mitochondrial) pathway of apoptosis.

cluster_Mito Mitochondrion cluster_Cyto Cytosol cluster_other Other Reported Effects DQA This compound ETC Inhibition of Respiratory Chain (Complex III) DQA->ETC MPTP MPTP Opening DQA->MPTP High Conc. NFKB Modulation of NFKB2, BCL-2 DQA->NFKB XIAP XIAP Inhibition DQA->XIAP ROS ↑ ROS Production ETC->ROS MMP ↓ ΔΨm Collapse ETC->MMP ROS->MPTP MAPK MAPK Pathway Activation ROS->MAPK MPTP->MMP CytC Cytochrome C Release MPTP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis NFKB->Apoptosis

Figure 2. this compound-induced apoptotic signaling pathway.

Beyond the canonical apoptosis pathway, this compound has been shown to modulate other signaling molecules. In glioma cells, it may promote apoptosis by affecting the expression of NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2 genes.[15][16] It also activates MAPK signaling pathways, which can contribute to ROS-induced apoptosis, and can act as an inhibitor of XIAP (X-linked inhibitor of apoptosis protein).[4][17]

Experimental Protocols

This section details common methodologies for assessing the mitochondriotropic properties of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on ΔΨm using a fluorescent probe.

  • Principle: Cationic fluorescent dyes like Rhodamine 123 (Rh123) or Tetramethylrhodamine (TMRM) accumulate in active mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Materials:

    • Cell line of interest (e.g., PC-3, HeLa).

    • Complete culture medium.

    • This compound chloride stock solution.

    • Rh123 or TMRM stock solution (e.g., 1 mg/mL in DMSO).

    • Phosphate-buffered saline (PBS).

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Cell Culture: Seed cells in appropriate plates (e.g., 6-well plates for flow cytometry) and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 1-20 µM) for desired time points (e.g., 30 min to 48 h). Include an untreated control and a positive control (FCCP, e.g., 10 µM for 15 min).

    • Dye Loading: Wash cells with PBS. Incubate with a working solution of Rh123 (e.g., 1-10 µg/mL) or TMRM (e.g., 20-100 nM) in serum-free medium for 15-30 minutes at 37°C, protected from light.

    • Wash and Resuspend: Wash cells twice with cold PBS. For flow cytometry, detach cells (e.g., with trypsin), wash, and resuspend in PBS or FACS buffer.

    • Analysis: Analyze the fluorescence intensity immediately using a flow cytometer (e.g., FL1 channel for Rh123) or visualize using a fluorescence microscope. A rightward shift in the fluorescence histogram indicates dye accumulation (polarized mitochondria), while a leftward shift indicates depolarization.

Assessment of Reactive Oxygen Species (ROS) Production

This protocol measures intracellular ROS levels following this compound treatment.

  • Principle: Probes like Amplex Red or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) become fluorescent upon oxidation by ROS. An increase in fluorescence is proportional to the level of ROS.

  • Materials:

    • Treated and control cells.

    • Amplex Red or DCFDA stock solution.

    • H₂O₂ for positive control.

    • Fluorometric microplate reader or flow cytometer.

  • Procedure:

    • Cell Culture and Treatment: Prepare and treat cells with this compound as described in 5.1.

    • Dye Loading: Wash cells with warm PBS. Incubate with DCFDA (e.g., 5-10 µM) or Amplex Red (e.g., 10 µM) working solution for 30-60 minutes at 37°C.[9]

    • Analysis:

      • Microplate Reader: Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCFDA; ~560/590 nm for Amplex Red).[9]

      • Flow Cytometry: Prepare cells as described in 5.1 and analyze fluorescence in the appropriate channel (e.g., FITC channel).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

  • Materials:

    • Treated and control cells.

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

    • Flow cytometer.

  • Procedure:

    • Cell Culture and Treatment: Prepare and treat cells with this compound.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

    • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of binding buffer to each tube and analyze by flow cytometry within one hour.

      • Annexin V(-) / PI(-): Viable cells.

      • Annexin V(+) / PI(-): Early apoptotic cells.

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

cluster_assays Parallel Assays cluster_analysis Data Acquisition and Analysis start Start: Cell Culture treatment Treatment with this compound (Dose- and Time-Response) start->treatment harvest Harvest Cells treatment->harvest assay_mmp ΔΨm Assay (e.g., TMRM staining) harvest->assay_mmp assay_ros ROS Assay (e.g., DCFDA staining) harvest->assay_ros assay_apop Apoptosis Assay (Annexin V/PI) harvest->assay_apop analysis_mmp Flow Cytometry / Fluorescence Microscopy (Measure ΔΨm Loss) assay_mmp->analysis_mmp analysis_ros Flow Cytometry / Plate Reader (Quantify ROS) assay_ros->analysis_ros analysis_apop Flow Cytometry (Quantify Apoptotic Cells) assay_apop->analysis_apop end Endpoint: Characterize Mitochondriotropic Cytotoxicity analysis_mmp->end analysis_ros->end analysis_apop->end

Figure 3. Experimental workflow for assessing this compound's effects.

Applications in Drug Development

The mitochondriotropic properties of this compound are being harnessed for advanced drug delivery systems. "DQAsomes" are liposome-like nanovesicles formulated with this compound, designed to specifically target mitochondria.[18][19] These nanocarriers can be loaded with other chemotherapeutic agents, serving as a vehicle to deliver a cytotoxic payload directly to the mitochondria of cancer cells.[10][20] This strategy aims to enhance the efficacy of anticancer drugs and overcome drug resistance by targeting the cell's energy powerhouse directly.[18][20]

Conclusion

This compound is a potent mitochondriotropic agent with well-defined mechanisms of action centered on the disruption of mitochondrial function. Its selective accumulation in cancer cells makes it a promising candidate for targeted cancer therapy, both as a standalone agent and as a mitochondrial-targeting moiety for nanocarrier systems. A thorough understanding of its effects and the experimental protocols to evaluate them is critical for researchers and drug developers seeking to exploit mitochondrial vulnerabilities in disease.

References

Dequalinium's Broad-Spectrum Efficacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antimicrobial, antifungal, and antiprotozoal activity of Dequalinium chloride, detailing its mechanisms of action, quantitative efficacy, and relevant experimental methodologies.

Introduction

This compound chloride, a quaternary ammonium (B1175870) compound, has long been utilized as a topical antiseptic and anti-infective agent.[1][2] Its broad-spectrum activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa, makes it a subject of ongoing interest for researchers in microbiology and drug development.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial properties of this compound chloride, with a focus on quantitative data, experimental protocols, and the molecular pathways it influences.

Mechanism of Action

This compound chloride exerts its antimicrobial effects through a multi-pronged attack on pathogenic cells. Its primary mechanisms include:

  • Disruption of Cell Membrane Integrity: As a cationic molecule, this compound chloride interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.[5][6][7]

  • Inhibition of Cellular Enzymes: The compound can inhibit key metabolic enzymes, thereby disrupting cellular respiration and energy production.[2]

  • Interaction with Nucleic Acids: this compound chloride can intercalate with DNA, interfering with replication and transcription processes.[8]

This multifaceted mechanism of action contributes to its broad efficacy and the low likelihood of microbial resistance development.[1]

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound chloride is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of this compound chloride against a variety of clinically relevant pathogens.

Table 1: In Vitro Activity of this compound Chloride Against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.2 - 10[4]
Streptococcus pyogenes0.39[9]
Group B Streptococci2 - 8[4]
Listeria monocytogenesMICs ≥8 for less susceptible strains[10]
Atopobium vaginae< 0.0625 - 2[11][12][13]

Table 2: In Vitro Activity of this compound Chloride Against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli1 - 400[1]
Gardnerella vaginalis2.0 - 256[4]
Fusobacteria32 - 64[4]
Proteus mirabilis>1024 (exception)[1]

Table 3: In Vitro Activity of this compound Chloride Against Fungi

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.2 - 200[4]
Candida glabrata0.2 - 256[4]
Candida krusei128[4]

Table 4: In Vitro Activity of this compound Chloride Against Protozoa

Protozoan SpeciesMIC Range (µg/mL)
Trichomonas vaginalis28.8 - 400[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

1. Preparation of this compound Chloride Stock Solution:

  • A stock solution of this compound chloride is prepared by dissolving a known weight of the compound in a suitable solvent, such as sterile deionized water, to a high concentration (e.g., 1024 µg/mL).[5]

2. Preparation of Microtiter Plates:

  • A sterile 96-well microtiter plate is used.

  • A serial two-fold dilution of the this compound chloride stock solution is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate. This creates a range of concentrations to be tested.

3. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium.

  • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound chloride at which there is no visible growth of the microorganism.

Assessment of Anti-Biofilm Activity using a Microtiter Plate Assay

This method assesses the ability of this compound chloride to inhibit the formation of or eradicate existing biofilms.[5]

1. Biofilm Formation:

  • A standardized suspension of the biofilm-forming microorganism is added to the wells of a sterile flat-bottomed 96-well microtiter plate.

  • The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).

2. Treatment with this compound Chloride:

  • After the incubation period, the planktonic (free-floating) cells are gently removed from the wells.

  • The wells are washed with a sterile buffer (e.g., phosphate-buffered saline) to remove any remaining planktonic cells.

  • A serial dilution of this compound chloride in fresh growth medium is added to the wells containing the established biofilms.

  • The plate is incubated again for a specified period (e.g., 24 hours).

3. Quantification of Biofilm:

  • After treatment, the wells are washed again to remove the drug and any detached cells.

  • The remaining biofilm can be quantified using various methods, such as the Crystal Violet (CV) assay for biomass or the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay for metabolic activity.

Crystal Violet (CV) Assay Workflow

G cluster_workflow Crystal Violet Assay for Biofilm Quantification node_start Biofilm Culture in 96-Well Plate node_wash1 Wash with PBS to Remove Planktonic Cells node_start->node_wash1 node_stain Stain with 0.1% w/v Crystal Violet Solution node_wash1->node_stain node_wash2 Wash with Water to Remove Excess Stain node_stain->node_wash2 node_solubilize Solubilize Bound Stain with 30% Acetic Acid node_wash2->node_solubilize node_read Measure Absorbance at 570 nm node_solubilize->node_read

Caption: Workflow of the Crystal Violet assay for biofilm biomass quantification.

Signaling Pathways and Molecular Targets

While the broad-spectrum activity of this compound chloride is largely attributed to its non-specific interactions with cell membranes and essential proteins, some specific molecular targets and effects on signaling have been identified.

Inhibition of Protein Kinase C (PKC)

In eukaryotic cells, this compound chloride has been shown to be an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[8] While the direct impact on prokaryotic signaling is less clear, the inhibition of analogous protein kinases in bacteria could contribute to its antimicrobial effects.

Interaction with Bacterial Efflux Pumps and Transcriptional Regulators

This compound chloride has been found to interact with bacterial multidrug transporters such as QacR, AcrB, and EmrE, as well as the transcriptional regulator RamR.[8] These interactions can influence the bacterium's ability to extrude the compound and regulate the expression of resistance-related genes.

G cluster_targets Molecular Targets of this compound Chloride in Bacteria This compound This compound Chloride efflux Multidrug Efflux Pumps (e.g., AcrB, EmrE) This compound->efflux Interaction/ Inhibition regulator Transcriptional Regulator (e.g., RamR) This compound->regulator Interaction

Caption: Interaction of this compound chloride with bacterial molecular targets.

Conclusion

This compound chloride remains a potent broad-spectrum antimicrobial agent with a complex and multifaceted mechanism of action. Its efficacy against a wide array of bacteria, fungi, and protozoa, coupled with a low potential for resistance, underscores its continued relevance in clinical and research settings. Further investigation into its specific interactions with microbial signaling pathways will likely unveil additional facets of its antimicrobial activity and may inform the development of novel anti-infective strategies.

References

An In-depth Technical Guide to the Intrinsic Fluorescent Properties of Dequalinium for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intrinsic fluorescent properties of dequalinium, its mechanism of mitochondrial accumulation, and detailed protocols for its application in cellular imaging. This compound, a dicationic quinolinium derivative, exhibits a natural tendency to accumulate in mitochondria, making it a valuable tool for researchers studying mitochondrial biology and for the development of mitochondria-targeted therapeutics.

Core Fluorescent Properties of this compound

This compound possesses intrinsic fluorescence, a key characteristic for its use as an imaging agent. While comprehensive photophysical data is not extensively documented in readily available literature, this section summarizes the known spectral properties. It is important to note that the fluorescence excitation and emission maxima may vary depending on the local environment, such as solvent polarity and binding to cellular structures.

Data Presentation: Photophysical Properties of this compound Chloride

PropertyValueRemarks
UV Absorption Maxima ~240 nm, ~326 nmThese are absorption maxima, not fluorescence excitation maxima, but can serve as a starting point for excitation wavelength selection.[1][2]
Fluorescence Excitation Max. Not explicitly reportedResearchers should empirically determine the optimal excitation wavelength. A starting point could be in the near-UV to blue range (e.g., 365 nm or 450-490 nm).[3]
Fluorescence Emission Max. Not explicitly reportedEmission is reported to be in the blue to green range. A long-pass filter starting at 420 nm or a bandpass filter between 520-560 nm has been used.[3]
Quantum Yield (Φ) Not explicitly reportedThe quantum yield, a measure of fluorescence efficiency, is not documented in the available literature.
Fluorescence Lifetime (τ) Not explicitly reportedThe fluorescence lifetime, crucial for advanced imaging techniques, is not documented in the available literature.
Mechanism of Mitochondrial Accumulation

This compound's utility as a mitochondrial imaging agent stems from its selective accumulation within this organelle. This process is primarily driven by the large negative mitochondrial membrane potential (ΔΨm) of healthy, respiring cells.[4][5][6] As a lipophilic dication, this compound readily crosses the plasma membrane and is then electrophoretically driven into the mitochondrial matrix, where it becomes concentrated. This accumulation is a hallmark of delocalized lipophilic cations and is a key mechanism for their use in targeting mitochondria in both imaging and therapeutic applications.[4][5]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dequalinium_ext This compound Dequalinium_cyto This compound Dequalinium_ext->Dequalinium_cyto Passive Diffusion Mito_matrix Mitochondrial Matrix (High Negative ΔΨm) Dequalinium_cyto->Mito_matrix ΔΨm-driven Uptake Dequalinium_mito Accumulated This compound

Figure 1: Mechanism of this compound's mitochondrial accumulation.

Experimental Protocols

This section provides a detailed methodology for the use of this compound in live-cell imaging to visualize mitochondria.

Live-Cell Staining with this compound for Fluorescence Microscopy

This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.

Materials:

  • This compound chloride (FW: 527.57 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound chloride in DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture:

    • Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.

  • Staining:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A final concentration in the range of 1-10 µM is a good starting point for optimization.[6]

    • Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary between cell types.

  • Washing (Optional but Recommended):

    • To reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., PBS with calcium and magnesium).

    • Incubate for a further 15-30 minutes to allow for the clearance of non-specifically bound this compound.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets.

    • Maintain the cells at 37°C and, if necessary, under a 5% CO₂ atmosphere during imaging to ensure cell viability.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Stock Prepare 10 mM this compound Stock in DMSO Working Dilute this compound to 1-10 µM in Pre-warmed Medium Stock->Working Cells Plate Cells on Glass-bottom Dish Cells->Working Incubate Incubate Cells for 15-30 min at 37°C Working->Incubate Wash Wash with Fresh Medium (Optional) Incubate->Wash Image Image with Fluorescence Microscope at 37°C Wash->Image

Figure 2: Experimental workflow for live-cell imaging with this compound.

Fluorescence Microscopy and Imaging Considerations

Given the lack of definitive excitation and emission maxima, the selection of appropriate microscope settings requires some empirical optimization.

Recommended Starting Points for Microscope Configuration:

  • Excitation: Based on the UV absorption data and historical use, excitation in the near-UV to blue range is recommended.

    • Option 1 (Near-UV): Excitation around 365 nm.

    • Option 2 (Blue): Excitation in the range of 450-490 nm.[3]

  • Emission:

    • For near-UV excitation, a long-pass filter starting at approximately 420 nm can be used.[3]

    • For blue excitation, a bandpass filter in the green region, such as 520-560 nm, is a suitable starting point.[3]

  • Microscope: A confocal microscope is highly recommended to reduce out-of-focus light and improve the signal-to-noise ratio, allowing for clear visualization of mitochondrial structures.

  • Live-Cell Imaging System: To maintain cell health during imaging, a stage-top incubator or an enclosed microscope environmental chamber that controls temperature, humidity, and CO₂ levels is essential.

Minimizing Phototoxicity:

  • Use the lowest possible laser power or illumination intensity that provides an adequate signal.

  • Keep exposure times as short as possible.

  • Avoid continuous illumination; use intermittent imaging where feasible.

References

Dequalinium: A Comprehensive Technical Guide to its Role as a Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium, a dicationic, lipophilic compound, has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. This technical guide provides an in-depth analysis of this compound's interaction with PKC, detailing its mechanism of action, inhibitory concentrations against various isozymes, and the structural features influencing its potency. Furthermore, this document outlines comprehensive experimental protocols for assessing PKC inhibition and visualizes the key signaling pathways and experimental workflows, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to this compound as a PKC Inhibitor

This compound chloride is recognized as a Protein Kinase C (PKC) inhibitor with an IC50 ranging from 7-18 μM.[1][2] Its inhibitory action is multifaceted, involving competitive and non-competitive mechanisms, and can be rendered irreversible upon exposure to UV light. The bipartite structure of this compound, featuring two quinaldinium moieties connected by a methylene (B1212753) bridge, is crucial for its inhibitory activity.[3][4]

Mechanism of Action

This compound primarily inhibits PKC by interacting with its catalytic subunit.[3][4] Studies have revealed that it acts as a competitive inhibitor with respect to RACK-1 (Receptor for Activated C Kinase-1), an adaptor protein essential for the translocation of activated PKC.[2][5] The competitive inhibition constant (Ki) for this compound against PKCα concerning RACK-1 is approximately 11.5 ± 5 μM.[2] This interaction with the RACK-1 binding domain on PKC prevents the formation of the PKC-RACK-1 complex, thereby inhibiting PKC translocation and subsequent downstream signaling.[2][5]

Kinetic analyses have demonstrated that this compound's inhibition is non-competitive with respect to ATP and phosphatidylserine (B164497), further indicating its unique mechanism of action that does not involve direct competition at the active site for these co-factors.[3][4]

A noteworthy characteristic of this compound is its photo-inducible irreversible inhibition. When exposed to UV light, this compound covalently binds to and irreversibly inhibits PKCα and PKCβ.[1][2][5] This modification has been localized to a tryptophan residue within the C2 region of PKCβ, which is a conserved residue among conventional PKC isoforms.[2]

Structure-Activity Relationship

The inhibitory potency of this compound and its analogues is significantly influenced by their structural characteristics:

  • Linker Length: The length of the methylene bridge connecting the two quinaldinium rings is a critical determinant of inhibitory strength. Analogues with longer linkers, such as C12, C14, and C16, exhibit enhanced inhibitory potencies against PKCα compared to the standard C10 linker of this compound. The optimal potency is achieved with a C14 linker, which has an IC50 of 2.6 ± 0.2 μM.[6][7]

  • Linker Geometry: The geometry of the linker also plays a role. For instance, a trans isomer of a this compound analogue with an unsaturated C10-alkyl linker (IC50 = 12 ± 3 μM) is more potent than its cis counterpart (IC50 = 52 ± 12 μM).[5][6][7]

  • Head Groups: The nature of the aromatic ring head groups is also crucial for potency, with their electron-richness being a determining factor.[5][8] The bipartite nature of the compound, requiring two head groups, is essential for its unique two-point contact mechanism of inhibition.[5][6][7]

Quantitative Data on PKC Inhibition by this compound and its Analogues

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its various analogues against different PKC isozymes.

Compound/AnaloguePKC Isozyme(s)IC50 Value (μM)Ki Value (μM)Notes
This compound ChloridePKC7-18[1][2]General PKC inhibition
This compound ChloridePKC-β18-15[3][4]Isolated from an overproducing cell line
This compound ChloridePKC types I, II, III11[3][4]From rat brain isozymes
This compound (DECA)PKCα11.5 ± 5[2]Competitive with respect to RACK-1
C10-DECA (trans isomer)PKCα12 ± 3[6][7]
C10-DECA (cis isomer)PKCα52 ± 12[6][7]
C12-DECAPKCαEnhanced potency over C10
C14-DECAPKCα2.6 ± 0.2[6][7]Plateau of enhanced potency
C16-DECAPKCαEnhanced potency over C10

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as a PKC inhibitor.

In Vitro PKC Kinase Activity Assay (Radioactive Method)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of 32P from [γ-32P]ATP into a specific substrate peptide.

Materials:

  • Purified recombinant PKC isozymes

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • This compound or its analogues

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, lipid activator, and the desired concentration of this compound or vehicle control.

  • Add the purified PKC enzyme to the mixture and pre-incubate for a specified time at 30°C.

  • Initiate the kinase reaction by adding the PKC substrate peptide and [γ-32P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated 32P by scintillation counting.

  • Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.

Competitive [3H]Phorbol-12,13-dibutyrate (PDBu) Binding Assay

This assay assesses the ability of this compound to interfere with the binding of the phorbol (B1677699) ester [3H]PDBu to the C1 domain of PKC.

Materials:

  • Purified PKC enzyme

  • [3H]Phorbol-12,13-dibutyrate

  • This compound or its analogues

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, with appropriate cofactors like phosphatidylserine and Ca2+)

  • Polyethylene glycol (PEG) solution for precipitation

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multiwell plate, combine the binding buffer, purified PKC enzyme, and varying concentrations of this compound or unlabeled PDBu (for standard curve).

  • Add a fixed concentration of [3H]PDBu to each well.

  • Incubate at room temperature for a specified time to reach binding equilibrium.

  • Terminate the binding reaction by adding cold PEG solution to precipitate the PKC-ligand complex.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with cold binding buffer to remove unbound [3H]PDBu.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value of this compound by plotting the percentage of specific [3H]PDBu binding against the logarithm of the this compound concentration.

Cell-Based PKC Translocation Assay

This assay visualizes or quantifies the movement of PKC from the cytosol to the plasma membrane upon activation and the inhibitory effect of this compound on this process.

Materials:

  • Cultured cells expressing the PKC isozyme of interest (e.g., adenocarcinoma cells)

  • This compound

  • PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA/TPA)

  • Cell lysis buffer

  • Antibodies specific to the PKC isozyme

  • Fluorescently labeled secondary antibodies

  • Microscope with fluorescence imaging capabilities or equipment for Western blotting

Procedure (Immunofluorescence Method):

  • Seed cells on coverslips and allow them to adhere.

  • Pre-incubate the cells with this compound or vehicle control for a specified time.

  • Stimulate the cells with a PKC activator (e.g., PMA) to induce translocation.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against the PKC isozyme of interest.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on slides and visualize the subcellular localization of PKC using a fluorescence microscope.

Procedure (Western Blot Method):

  • Treat cultured cells with this compound and/or a PKC activator.

  • Fractionate the cells into cytosolic and membrane fractions by differential centrifugation.

  • Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against the PKC isozyme.

  • Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Quantify the amount of PKC in each fraction to determine the extent of translocation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role as a PKC inhibitor.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active activates RACK1 RACK1 PKC_active->RACK1 binds to Substrate Substrate Proteins PKC_active->Substrate phosphorylates Receptor GPCR / RTK Receptor->PLC Signal External Signal Signal->Receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane This compound This compound This compound->PKC_active inhibits binding to RACK1 Response Cellular Response Substrate->Response

Caption: PKC signaling pathway and this compound's point of inhibition.

Experimental_Workflow_PKC_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Purified PKC - Substrate - [γ-32P]ATP - this compound dilutions reaction Set up Kinase Reaction: - PKC + this compound (pre-incubation) - Add Substrate + [γ-32P]ATP reagents->reaction incubation Incubate at 30°C reaction->incubation spotting Spot reaction on P81 paper incubation->spotting washing Wash to remove free [γ-32P]ATP spotting->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate % Inhibition & IC50 counting->analysis

Caption: Workflow for an in vitro PKC kinase inhibition assay.

Conclusion

This compound stands out as a versatile inhibitor of Protein Kinase C with a unique, multi-faceted mechanism of action. Its efficacy is intricately linked to its distinct chemical structure, offering opportunities for the design of more potent and specific analogues. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this compound and its derivatives, ultimately aiding in the development of novel therapeutic agents targeting PKC-mediated signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Mitochondrial Staining in Live Cells Using Dequalinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dequalinium chloride is a lipophilic, dicationic compound that has been traditionally used as an antiseptic and antimicrobial agent.[1][2] Its chemical structure allows it to readily penetrate cell membranes and accumulate within mitochondria, driven by the organelle's negative transmembrane potential.[3] This selective accumulation has led to its investigation as a potential anticancer agent, as it can disrupt mitochondrial function and induce apoptosis, particularly in carcinoma cells which often exhibit a higher mitochondrial membrane potential.[4][5]

Beyond its therapeutic potential, the inherent fluorescence of this compound chloride and its specific mitochondrial localization make it a candidate for use as a vital stain for visualizing mitochondria in living cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound chloride for live-cell mitochondrial staining and imaging.

Principle of Mitochondrial Staining with this compound Chloride

The primary mechanism for the accumulation of this compound chloride in mitochondria is the electrochemical potential gradient across the inner mitochondrial membrane. The mitochondrial matrix is negatively charged relative to the cytoplasm, which electrophoretically drives the positively charged this compound chloride molecules into the matrix. This process allows for the specific labeling and visualization of mitochondria in living cells.

Data Presentation

The following tables summarize the key properties and recommended parameters for using this compound chloride as a mitochondrial stain in live cells. It is important to note that optimal conditions can vary depending on the cell type, experimental setup, and instrumentation.

Table 1: Physicochemical and Spectral Properties of this compound Chloride

PropertyValueReference
Molecular FormulaC₃₀H₄₀Cl₂N₄[6]
Molecular Weight527.57 g/mol [6]
Excitation Maximum (λex)~326 nm (UV)[6]
Emission Maximum (λem)Not explicitly defined in reviewed literature-
Solvent for Stock SolutionDMSO or DMF[7]

Note on Spectral Properties: While the UV absorbance maximum is reported at approximately 326 nm, the optimal excitation and emission wavelengths for fluorescence microscopy may differ.[6] It is recommended to empirically determine the best filter sets for your specific microscope setup, starting with a UV or near-UV excitation source and observing the emission across a broad range of the visible spectrum.

Table 2: Comparison of this compound Chloride with a Common Mitochondrial Stain

FeatureThis compound ChlorideMitoTracker™ Red CMXRos
Mechanism of Accumulation Dependent on mitochondrial membrane potentialDependent on mitochondrial membrane potential
Retention after Fixation PoorGood (covalent binding to mitochondrial proteins)
Reported Cytotoxicity Can induce apoptosis at micromolar concentrations with prolonged incubationCan be phototoxic, especially with high laser power
Primary Application Investigational anticancer agent, potential mitochondrial stainRoutine mitochondrial staining in live and fixed cells

Experimental Protocols

I. Preparation of Reagents

A. This compound Chloride Stock Solution (1 mM)

  • Materials:

    • This compound chloride powder (MW: 527.57 g/mol )

    • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

    • Microcentrifuge tubes

  • Procedure:

    • To prepare a 1 mM stock solution, dissolve 0.528 mg of this compound chloride in 1 mL of DMSO or DMF.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

B. Live-Cell Imaging Medium

  • Use a phenol (B47542) red-free cell culture medium to reduce background fluorescence.

  • Supplement the medium as required for maintaining the health of the specific cell line during imaging (e.g., with serum, glutamine, and buffering agents like HEPES).

  • Pre-warm the imaging medium to 37°C before use.

II. Staining Protocol for Adherent Cells
  • Cell Culture:

    • Plate cells on a suitable imaging vessel with an optically clear bottom (e.g., glass-bottom dishes, chambered cover slips) at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Culture cells under standard conditions (37°C, 5% CO₂).

  • Staining:

    • On the day of the experiment, prepare a fresh working solution of this compound chloride by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium. A starting concentration range of 100-500 nM is recommended, but the optimal concentration should be determined empirically for each cell type.

    • Aspirate the culture medium from the cells and wash once with the pre-warmed live-cell imaging medium.

    • Add the this compound chloride working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess stain and reduce background fluorescence.

    • After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

    • Use a UV or near-UV excitation source (e.g., DAPI filter set) and observe the emission in the blue to green range of the spectrum. The optimal filter set should be determined experimentally.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a detectable signal.[8]

III. Staining Protocol for Suspension Cells
  • Cell Preparation:

    • Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in pre-warmed live-cell imaging medium.

  • Staining:

    • Prepare a this compound chloride working solution as described for adherent cells.

    • Add the working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Washing:

    • Centrifuge the stained cells and aspirate the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed live-cell imaging medium.

    • Repeat the wash step once more.

  • Imaging/Analysis:

    • After the final wash, resuspend the cells in fresh live-cell imaging medium.

    • The cells can be transferred to a suitable imaging dish for fluorescence microscopy or analyzed by flow cytometry using an appropriate laser and filter combination.

Mandatory Visualizations

G Mechanism of this compound Chloride Mitochondrial Accumulation cluster_cell Living Cell cluster_mito Mitochondrion Cell_Membrane Cell Membrane Dequalinium_Cytoplasm This compound Chloride (Cytoplasm) Cell_Membrane->Dequalinium_Cytoplasm Cytoplasm Cytoplasm Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane (High Negative Potential) Outer_Membrane->Inner_Membrane Electrophoretic Attraction Dequalinium_Matrix Accumulated This compound Chloride Inner_Membrane->Dequalinium_Matrix Mitochondrial_Matrix Mitochondrial Matrix Dequalinium_Extracellular This compound Chloride (Extracellular) Dequalinium_Extracellular->Cell_Membrane Passive Diffusion Dequalinium_Cytoplasm->Outer_Membrane

Caption: Mechanism of this compound chloride accumulation in mitochondria.

G Experimental Workflow for Live-Cell Mitochondrial Staining Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Prepare_Staining_Solution Prepare this compound chloride working solution Cell_Culture->Prepare_Staining_Solution Stain_Cells Incubate cells with staining solution (15-30 min) Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash cells with imaging medium Stain_Cells->Wash_Cells Image_Cells Image with fluorescence microscope Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Workflow for mitochondrial staining with this compound chloride.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak mitochondrial staining - Staining concentration is too low.- Incubation time is too short.- Cells have low mitochondrial membrane potential.- Increase the concentration of this compound chloride.- Increase the incubation time.- Use a positive control cell line with known high mitochondrial activity.
High background fluorescence - Incomplete washing.- Staining concentration is too high.- Increase the number and duration of washing steps.- Decrease the staining concentration.
Cell death or morphological changes - Staining concentration is too high.- Prolonged incubation.- Phototoxicity from imaging.- Decrease the staining concentration.- Reduce the incubation time.- Minimize exposure to excitation light by reducing laser power and exposure time.

Concluding Remarks

This compound chloride presents a potential alternative for mitochondrial staining in live cells, particularly for researchers interested in its dual role as an imaging agent and a modulator of mitochondrial function. However, careful optimization of staining conditions is crucial to achieve clear mitochondrial visualization while minimizing cytotoxicity and phototoxicity. Further characterization of its fluorescence properties, including definitive excitation and emission spectra, will enhance its utility as a routine mitochondrial probe.

References

Application Notes & Protocols: Dequalinium-Based Nanocarriers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dequalinium chloride (DQA or DQC) is a lipophilic, bolaamphiphilic molecule with two quaternary ammonium (B1175870) cations.[1][2] For decades, it has been utilized as an antimicrobial agent in various topical applications.[1][3] More recently, its inherent ability to selectively accumulate within the mitochondria of carcinoma cells has positioned it as a promising targeting moiety in cancer therapy.[1][4][5] The large negative membrane potential of the mitochondrial inner membrane drives the accumulation of these positively charged molecules.[4][6]

This document provides an overview and detailed protocols for the formulation and application of this compound-based nanocarriers. These nanocarriers, often termed "DQAsomes," leverage the mitochondriotropic properties of this compound to deliver therapeutic agents directly to the cell's powerhouse, thereby enhancing therapeutic efficacy, overcoming drug resistance, and minimizing off-target toxicity.[4][7] Formulations based on this compound have shown augmented pharmacological and therapeutic outcomes in both in vitro and in vivo studies.[4][6]

Principle of Mitochondrial Targeting

The primary mechanism behind the targeted delivery of this compound-based nanocarriers is the exploitation of the significant difference in mitochondrial membrane potential between cancerous and healthy cells.

  • Cellular Uptake: Nanocarriers are typically taken up by cells through endocytosis.[8]

  • Endosomal Escape: Once inside, the nanocarriers must escape the endo-lysosomal pathway to reach the cytoplasm.[9]

  • Mitochondrial Accumulation: The positively charged this compound on the surface of the nanocarrier is electrophoretically drawn towards the highly negative mitochondrial membrane (~ -180 mV), leading to accumulation within the mitochondria.[4][6]

  • Drug Release & Action: The encapsulated therapeutic agent is released within the mitochondria, where it can interfere with critical cellular processes, such as cellular respiration and apoptosis signaling pathways, leading to cell death.[2][9]

Logical Workflow for this compound-Based Drug Delivery

G cluster_0 Formulation cluster_1 Delivery & Targeting cluster_2 Therapeutic Action A This compound (DQA) + Lipids/Polymers C Self-Assembly / Nanoprecipitation A->C B Therapeutic Drug (e.g., Curcumin (B1669340), Paclitaxel) B->C D Drug-Loaded DQA Nanocarrier C->D E Systemic Administration D->E F Cellular Uptake (Endocytosis) E->F G Endosomal Escape F->G H Mitochondrial Accumulation (Driven by ΔΨm) G->H I Drug Release in Mitochondria H->I J Induction of Apoptosis I->J K Cancer Cell Death J->K

Caption: Workflow from formulation to therapeutic action of DQA nanocarriers.

Data Summary: Physicochemical Properties

The characteristics of this compound-based nanocarriers can be tailored by altering the formulation components and preparation methods. A summary of reported quantitative data is presented below.

Nanocarrier TypeDrugMean Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
DQAsomesCurcumin170 - 200~ +5090Up to 61[10]
GC-DQA NanoparticlesCurcuminNot specifiedNot specifiedNot specifiedNot specified[11]
DQC NanogelThis compound ChlorideNot specifiedNot specified90Not specified[3]
DQA80s (DQA/DOTAP/DOPE)-Not specifiedNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Preparation of Curcumin-Loaded DQAsomes

This protocol is adapted from the thin-film hydration method used for preparing curcumin-loaded DQAsomes for pulmonary delivery.[10]

Materials:

  • This compound chloride (DQA)

  • Curcumin

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Methodology:

  • Stock Solutions: Prepare stock solutions of this compound and curcumin in a chloroform:methanol (2:1 v/v) solvent mixture.

  • Lipid Film Formation: In a round-bottom flask, mix the this compound and curcumin solutions at the desired molar ratio.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 40°C for 30-60 minutes, or until a thin, dry film is formed on the flask wall.

  • Film Hydration: Hydrate the thin film by adding a pre-warmed (60°C) aqueous phase (e.g., PBS) and rotating the flask for 1 hour above the lipid transition temperature. This results in the formation of a milky suspension of multilamellar vesicles.

  • Vesicle Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the suspension.

    • Bath Sonication: Place the flask in a bath sonicator for 5-10 minutes.

    • Probe Sonication: Alternatively, use a probe sonicator on ice, applying short pulses to avoid overheating.

  • Purification: To remove unencapsulated curcumin, centrifuge the DQAsome suspension. Discard the pellet and collect the supernatant.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the prepared DQAsomes at 4°C.

Protocol 2: Synthesis of Glycol Chitosan-Dequalinium (GC-DQA) Nanoparticles

This protocol describes the synthesis of a self-assembling amphiphilic polymer for mitochondrial targeting, adapted from a study on GC-DQA nanoparticles.[11]

Materials:

Methodology:

  • Synthesis of the Conjugate: The synthesis is performed via a Michael addition reaction.

    • Dissolve glycol chitosan in an appropriate aqueous solvent.

    • Add the methyl acrylate linker to the GC solution and react to form GC-MA.

    • Purify the GC-MA conjugate, for instance, by dialysis.

    • React the purified GC-MA with this compound to form the final GC-DQA amphiphilic polymer.[11]

  • Nanoparticle Self-Assembly:

    • Dissolve the lyophilized GC-DQA conjugate in an aqueous solution (e.g., deionized water or PBS).

    • The amphiphilic polymer will self-assemble into core-shell nanoparticles due to the hydrophobic nature of DQA and the hydrophilic nature of the GC backbone.

  • Drug Loading (via Dialysis Method):

    • Dissolve the GC-DQA polymer and a hydrophobic drug (e.g., curcumin) in a common organic solvent (e.g., DMSO).

    • Place the solution in a dialysis bag.

    • Dialyze against deionized water for 24-48 hours, with frequent changes of the water.

    • During dialysis, the organic solvent is gradually replaced by water, leading to the co-precipitation of the drug within the hydrophobic cores of the self-assembling nanoparticles.

  • Purification and Storage:

    • Centrifuge the nanoparticle suspension to remove any drug aggregates.

    • Store the final drug-loaded nanoparticle solution at 4°C.

Protocol 3: Characterization of Nanocarriers

1. Particle Size and Zeta Potential:

  • Dilute the nanocarrier suspension in deionized water.

  • Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Equation for EE: EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • Equation for DL: DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Methodology:

    • Separate the nanocarriers from the aqueous phase containing the free, unencapsulated drug using ultracentrifugation.

    • Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry or HPLC at the drug's specific absorbance wavelength.

    • Calculate the mass of the encapsulated drug by subtracting the mass of the free drug from the total initial mass of the drug.

Protocol 4: In Vitro Mitochondrial Targeting Study

This protocol uses confocal microscopy to visualize the co-localization of nanocarriers with mitochondria.

Materials:

  • Cancer cell line (e.g., HeLa, A549)[9][12]

  • Cell culture medium and supplements

  • Fluorescently-labeled DQA nanocarriers (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)

  • MitoTracker Green FM (or similar mitochondrial stain)

  • Hoechst 33342 (or similar nuclear stain)

  • Confocal laser scanning microscope

Methodology:

  • Cell Seeding: Seed the cancer cells onto glass-bottomed dishes or chamber slides and allow them to adhere overnight.

  • Incubation with Nanocarriers: Treat the cells with the fluorescently-labeled DQA nanocarriers at a predetermined concentration and incubate for a specific period (e.g., 4-24 hours).

  • Mitochondrial and Nuclear Staining:

    • In the final 30 minutes of incubation, add MitoTracker Green to the culture medium to stain the mitochondria.

    • In the final 10 minutes, add Hoechst 33342 to stain the nuclei.

  • Cell Washing: Wash the cells three times with pre-warmed PBS to remove excess dyes and nanocarriers.

  • Imaging: Immediately add fresh PBS or culture medium to the cells and visualize them using a confocal microscope.

    • Capture images in separate channels for the nanocarriers, mitochondria, and nuclei.

    • Merge the images to observe the co-localization (indicated by the overlap of the nanocarrier and mitochondrial signals).

Mechanism of Action: Apoptosis Induction

This compound-based nanocarriers, particularly when targeted to mitochondria, can induce apoptosis through several interconnected pathways.[9] The delivery of chemotherapeutics or the intrinsic activity of this compound itself can trigger these events.

Signaling Pathway for DQA-Induced Apoptosis

G DQA DQA Nanocarrier Mito Mitochondria DQA->Mito Accumulation ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP MAPK MAPK Signaling (e.g., JNK, p38) ROS->MAPK MAPK->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling cascade initiated by DQA nanocarriers.

The process often begins with the generation of reactive oxygen species (ROS) within the mitochondria.[9] This oxidative stress can trigger MAPK signaling pathways, leading to the loss of the mitochondrial membrane potential. This, in turn, facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade (specifically caspase-9 and the executioner caspase-3), ultimately culminating in programmed cell death.[9]

References

Application Notes and Protocols for Dequalinium Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dequalinium chloride (DQC), a lipophilic, cationic compound, has long been utilized as an antiseptic agent.[1] More recently, it has garnered significant attention in the field of oncology for its potent anti-cancer properties. DQC selectively accumulates in the mitochondria of carcinoma cells, leading to the disruption of cellular energy production and induction of apoptosis.[2] These application notes provide a comprehensive overview of the use of this compound chloride in cell culture, including its mechanism of action, protocols for assessing its effects, and a summary of its cytotoxic activity in various cancer cell lines.

Mechanism of Action

This compound chloride exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on mitochondrial dysfunction. As a positively charged lipophilic cation, DQC is drawn to the highly negative mitochondrial membrane potential of cancer cells.[3] This selective accumulation leads to several downstream effects:

  • Mitochondrial Poisoning: DQC acts as a mitochondrial poison by inhibiting key enzymes in the respiratory chain, thereby disrupting cellular energy (ATP) production.[2][4]

  • Inhibition of Protein Kinase C (PKC): DQC is an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival. The IC50 for PKC inhibition by DQC ranges from 7-18 μM.[3][5]

  • Blockade of Potassium Channels: DQC is a selective blocker of apamin-sensitive small conductance Ca2+-activated K+ (SK) channels, with an IC50 of 1.1 μM.[3][5]

  • Induction of Apoptosis: The disruption of mitochondrial function and inhibition of pro-survival signaling pathways by DQC ultimately leads to the induction of programmed cell death, or apoptosis.[6]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound chloride in various cancer cell lines, providing a reference for its cytotoxic potency.

Cell LineCancer TypeIC50 (μM)Incubation Time (h)Reference
SHG44Glioma132.2 ± 8.772[7]
U251Glioma85.9 ± 9.272[7]
U87Glioma71.5 ± 6.572[7]
PC3Prostate Cancer~10 (most advantageous effect)48[8]
DU145Prostate CancerNot specified72[8]
LNCaPProstate CancerNot specified72[8]
MDA-PCA-2BProstate CancerNot specified72[8]
Guinea-pig hepatocytesN/A1.5Not specified[2][8]

Experimental Protocols

Preparation of this compound Chloride Stock Solution

Proper preparation of the this compound chloride stock solution is critical for obtaining reproducible results.

Materials:

  • This compound chloride powder (CAS: 522-51-0)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Due to its light sensitivity, handle this compound chloride in a dark environment or in light-protected tubes.

  • This compound chloride has low solubility in aqueous solutions. Therefore, it is recommended to dissolve it in 100% DMSO to prepare a stock solution.[2]

  • To prepare a 10 mM stock solution, dissolve 5.28 mg of this compound chloride in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to several months.[5]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound chloride stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., DMSO or a solution of 40% (vol/vol) dimethylformamide, 16% (wt/vol) sodium dodecyl sulfate, and 2% (vol/vol) glacial acetic acid, pH 4.7)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound Chloride:

    • Prepare serial dilutions of this compound chloride from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound chloride. Include a vehicle control (medium with the same concentration of DMSO used for the highest DQC concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Apoptosis Detection using Annexin V-FITC Staining

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound chloride stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density.

    • Once the cells have adhered, treat them with the desired concentrations of this compound chloride for the specified time.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[11] Collect the cells, including any floating cells from the supernatant.

    • Suspension cells: Collect the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Signaling Pathway of this compound Chloride

Dequalinium_Chloride_Signaling_Pathway cluster_cell Cancer Cell DQC This compound Chloride (Lipophilic Cation) Mitochondrion Mitochondrion DQC->Mitochondrion Accumulation (High Membrane Potential) PKC Protein Kinase C (PKC) DQC->PKC Inhibition K_channel K+ Channel DQC->K_channel Blockade Apoptosis Apoptosis Mitochondrion->Apoptosis Disruption of Energy Production PKC->Apoptosis Inhibition of Pro-Survival Signals

Caption: this compound chloride's multi-target mechanism of action in cancer cells.

Experimental Workflow for Cell Viability and Apoptosis Assays

Experimental_Workflow cluster_assays Assays start Start cell_culture Seed and Culture Cells (e.g., 96-well or 6-well plate) start->cell_culture treatment Treat with this compound Chloride (Various concentrations and time points) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V-FITC Assay treatment->annexin_assay mtt_steps 1. Add MTT Reagent 2. Incubate 3. Solubilize Formazan 4. Measure Absorbance mtt_assay->mtt_steps data_analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) mtt_assay->data_analysis annexin_steps 1. Harvest Cells 2. Stain with Annexin V-FITC & PI 3. Analyze by Flow Cytometry annexin_assay->annexin_steps annexin_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound chloride's effects on cell viability and apoptosis.

References

Application of Dequalinium Chloride in Antimicrobial Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Dequalinium chloride (DQC), a quaternary ammonium (B1175870) salt, is a broad-spectrum antimicrobial agent with significant potential in combating biofilm-associated infections.[1] Its application in biofilm disruption assays is crucial for understanding its efficacy and mechanism of action against sessile microbial communities, which are notoriously resistant to conventional antimicrobial agents. These notes provide an overview of DQC's utility in this research area.

Mechanism of Action:

This compound chloride exerts its antimicrobial and antibiofilm effects through a multi-faceted approach, minimizing the risk of resistance development.[2] Its primary mechanisms include:

  • Disruption of Cell Membrane Integrity: As a cationic molecule, DQC interacts with negatively charged components of microbial cell membranes, leading to increased permeability and leakage of essential intracellular contents.[1][2]

  • Protein Denaturation: DQC can denature microbial proteins, affecting essential enzymatic activities and structural components.[3]

  • Inhibition of Cellular Respiration: The compound can interfere with membrane-bound enzymes involved in cellular respiration, hampering energy production.[2]

  • DNA Interaction: this compound chloride has been shown to intercalate with microbial DNA, thereby inhibiting replication and transcription.[2]

In the context of biofilms, DQC has been demonstrated to not only act on the microbial cells within the biofilm but also to disrupt the biofilm matrix architecture.[3]

Applications in Biofilm Research:

  • Eradication of Bacterial Vaginosis (BV) Biofilms: Extensive research has shown DQC's effectiveness in disrupting biofilms formed by Gardnerella species, which are key pathogens in BV.[3][4] It has been shown to reduce both the biomass and metabolic activity of these biofilms.[3]

  • Broad-Spectrum Activity: DQC has demonstrated activity against a wide range of vaginal pathogens, including Atopobium vaginae and Candida albicans, suggesting its potential utility against polymicrobial biofilms.[3][5]

  • Comparative Efficacy Studies: Biofilm disruption assays are employed to compare the efficacy of DQC with other antimicrobial agents, such as clindamycin.[3]

  • Elucidating Mechanisms of Biofilm Disruption: Techniques such as scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) are used in conjunction with DQC treatment to visualize its effects on biofilm structure and cell viability.[3][4]

Key Considerations for Researchers:

  • Concentration-Dependent Effects: The efficacy of DQC in biofilm disruption is concentration-dependent. It is essential to determine the minimum biofilm eradication concentration (MBEC) for specific microbial species and strains.

  • Biofilm Model Selection: The choice of in vitro biofilm model (e.g., microtiter plate, flow cell) can influence the results of DQC susceptibility testing.

  • Quantitative and Qualitative Assessment: A combination of quantitative assays (e.g., crystal violet for biomass, MTT/XTT for metabolic activity) and qualitative methods (e.g., microscopy) provides a comprehensive understanding of DQC's antibiofilm activity.

Data Presentation

Table 1: Effective Concentrations of this compound Chloride (DQC) against Gardnerella spp. Biofilms

StrainBV StatusBiomass EC50 (µg/mL)Metabolic EC50 (µg/mL)
085Non-BV>25625.64
131Non-BV25.6425.64
239BV8.118.11
241BV8.118.11
243BV8.118.11

Source: Adapted from Gaspar et al. (2021).[3][4]

Experimental Protocols

Protocol 1: Determination of Biofilm Biomass and Metabolic Activity using a Microtiter Plate Assay

This protocol is adapted from the methodology used to assess the effect of this compound chloride on Gardnerella spp. biofilms.[3][6]

1. Biofilm Formation: a. Culture the desired microbial strain under appropriate conditions to the mid-logarithmic growth phase. b. Dilute the bacterial suspension to a standardized concentration (e.g., 1 x 10^7 CFU/mL) in a suitable growth medium. c. Dispense 200 µL of the standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. d. Incubate the plate under conditions conducive to biofilm formation (e.g., 24-48 hours at 37°C with 10% CO2 for Gardnerella spp.).[3]

2. This compound Chloride Treatment: a. After the incubation period, carefully aspirate the planktonic cells from the wells. b. Wash the biofilms three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[3][6] c. Prepare serial dilutions of this compound chloride in the appropriate growth medium. A suggested concentration range is 0.26 to 256 µg/mL.[3][6] d. Add 200 µL of each DQC dilution to the wells containing the biofilms. Include a positive control (medium only) and a negative control (no biofilm).[3] e. Incubate the plate for 24 hours under the same conditions as biofilm formation.[3][6]

3. Assessment of Metabolic Activity (MTT Assay): a. Following treatment, wash the biofilms three times with sterile PBS.[3] b. Add 200 µL of culture medium supplemented with 1 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[4] c. Incubate for 4 hours in the dark under appropriate growth conditions.[4] d. Aspirate the MTT solution and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[4] e. Read the absorbance at 490 nm using a microplate reader.[4]

4. Assessment of Biofilm Biomass (Crystal Violet Assay): a. After the treatment and washing steps, add 200 µL of 99% methanol (B129727) to each well to fix the biofilms for 15 minutes. b. Aspirate the methanol and allow the plate to air dry. c. Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 10-15 minutes. d. Wash the plate thoroughly with water to remove excess stain and allow it to air dry. e. Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well. f. Read the absorbance at 630 nm using a microplate reader.

Protocol 2: Visualization of Biofilm Disruption using Microscopy

1. Biofilm Formation on Coverslips: a. Place sterile glass coverslips in the wells of a 24-well plate. b. Inoculate with the microbial suspension as described in Protocol 1 and incubate to allow biofilm formation on the coverslips.

2. This compound Chloride Treatment: a. Gently wash the coverslips with PBS to remove planktonic cells. b. Transfer the coverslips to new wells containing the desired concentrations of DQC and incubate for 24 hours.[3]

3. Sample Preparation for Scanning Electron Microscopy (SEM): a. After treatment, fix the biofilms on the coverslips with 3% (v/v) glutaraldehyde (B144438) overnight.[4] b. Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 25%, 50%, 75%, and 100%) for 15 minutes each.[4] c. Critical point dry the samples. d. Sputter-coat the samples with a conductive material (e.g., gold-palladium). e. Visualize the biofilm architecture using an SEM.

4. Sample Preparation for Confocal Laser Scanning Microscopy (CLSM): a. After DQC treatment, stain the biofilms with fluorescent dyes to differentiate between live and dead cells and visualize the matrix. For example, use SYTO 40 for nucleic acids (blue), propidium (B1200493) iodide for dead cells (red), and FITC-labeled DQC (green) to track its penetration.[3][4] b. Mount the coverslips on microscope slides. c. Visualize the three-dimensional structure of the biofilm and the effects of DQC using a CLSM.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis strain Bacterial Strain culture Culture Growth strain->culture standardize Standardize Suspension culture->standardize plate Inoculate Microtiter Plate standardize->plate incubate Incubate (24-48h) plate->incubate wash1 Wash with PBS incubate->wash1 treat Add DQC to Biofilm wash1->treat dqc Prepare DQC Dilutions dqc->treat incubate2 Incubate (24h) treat->incubate2 wash2 Wash with PBS incubate2->wash2 cv Crystal Violet Staining (Biomass) wash2->cv mtt MTT Assay (Metabolic Activity) wash2->mtt read Read Absorbance cv->read mtt->read

Caption: Workflow for Biofilm Disruption Assay using this compound Chloride.

Mechanism_of_Action cluster_cell Microbial Cell cluster_effects Effects DQC This compound Chloride (DQC) Membrane Cell Membrane DQC->Membrane interacts with Proteins Cellular Proteins DQC->Proteins acts on DNA DNA DQC->DNA intercalates Permeability Increased Permeability Membrane->Permeability Denaturation Denaturation Proteins->Denaturation Inhibition Replication/Transcription Inhibition DNA->Inhibition Lysis Cell Lysis / Death Permeability->Lysis Denaturation->Lysis Inhibition->Lysis

Caption: Mechanism of Action of this compound Chloride on Microbial Cells.

References

Dequalinium Chloride: A Selective Agent for Carcinoma Cell Lines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Dequalinium chloride (DECA) is a lipophilic, dicationic compound that exhibits selective cytotoxic activity against a variety of carcinoma cell lines while displaying significantly lower toxicity towards normal epithelial cells. This selectivity is primarily attributed to its preferential accumulation within the mitochondria of carcinoma cells, driven by the higher mitochondrial membrane potential characteristic of these cells. Once accumulated, this compound chloride disrupts mitochondrial function, inhibits key cellular signaling pathways, and ultimately induces apoptosis, making it a promising agent for cancer research and potential therapeutic development.

These application notes provide a summary of the quantitative data supporting the selective anti-carcinoma activity of this compound chloride, detailed protocols for key in vitro experiments, and visualizations of the proposed mechanisms of action.

Data Presentation

The following tables summarize the in vitro cytotoxicity of this compound chloride against various human carcinoma and normal cell lines, as determined by IC50 (half-maximal inhibitory concentration) values from clonogenic and cell proliferation assays.

Carcinoma Cell LineCell TypeIC50 (µM)Reference
MCF-7Human Breast Carcinoma2[1]
SHG44Human Glioma132.2 ± 8.7 (72h)[2]
U251Human Glioma85.9 ± 9.2 (72h)[2]
U87Human Glioma71.5 ± 6.5 (72h)[2]
OEC-M1Human Oral CancerNot specified, but effective in vivo[3]
Normal Cell LineCell TypeIC50 (µM)Reference
CV-1Monkey Kidney Epithelial250Not specified in snippets

Mechanism of Action

This compound chloride's selective anti-carcinoma activity is multi-faceted, primarily revolving around its mitochondrial accumulation.[4]

  • Mitochondrial Targeting and Disruption: As a lipophilic cation, this compound chloride is drawn to the highly negative mitochondrial membrane potential of carcinoma cells.[4] This accumulation leads to the disruption of the mitochondrial respiratory chain, inhibition of ATP synthesis, and a decrease in mitochondrial membrane potential, ultimately triggering the intrinsic apoptotic pathway.[4]

  • Inhibition of X-linked Inhibitor of Apoptosis Protein (XIAP): this compound chloride has been shown to be an inhibitor of XIAP, a key regulator of apoptosis that inhibits caspases.[4][5] By binding to the BIR2 domain of XIAP, this compound chloride prevents XIAP from inhibiting caspase-3, thereby promoting apoptosis.[5][6]

  • Inhibition of Protein Kinase C (PKC): this compound chloride inhibits Protein Kinase C (PKC) with an IC50 of 7-18 µM.[7][8] PKC is a family of kinases involved in various cellular processes, including proliferation and survival. Inhibition of PKC can contribute to the anti-proliferative effects of this compound chloride.[8]

Signaling Pathway Diagram

Dequalinium_Chloride_Mechanism Mechanism of Action of this compound Chloride in Carcinoma Cells This compound This compound Chloride Mito_Accumulation Accumulation This compound->Mito_Accumulation XIAP XIAP This compound->XIAP Inhibits PKC PKC This compound->PKC Inhibits MMP_Loss ΔΨm Collapse Mito_Accumulation->MMP_Loss Apoptosis_Intrinsic Intrinsic Apoptosis (Caspase Activation) MMP_Loss->Apoptosis_Intrinsic Cell_Proliferation Cell Proliferation & Survival Apoptosis_Intrinsic->Cell_Proliferation Inhibits XIAP->Apoptosis_Intrinsic Inhibits PKC->Cell_Proliferation caption This compound Chloride's multifaceted mechanism.

Caption: this compound Chloride's multifaceted mechanism.

Experimental Protocols

The following are detailed protocols for key experiments to assess the selective anti-carcinoma activity of this compound chloride.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Assessing this compound Chloride Activity start Start: Culture Carcinoma and Normal Cell Lines treat Treat cells with varying concentrations of This compound Chloride start->treat clonogenic Clonogenic Assay (Long-term survival) treat->clonogenic mmp Mitochondrial Membrane Potential Assay (JC-1) treat->mmp apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle data_analysis Data Analysis and Interpretation clonogenic->data_analysis mmp->data_analysis apoptosis->data_analysis cell_cycle->data_analysis caption Experimental workflow for this compound chloride.

Caption: Experimental workflow for this compound chloride.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with this compound chloride.

Materials:

  • Carcinoma and normal cell lines

  • Complete cell culture medium

  • This compound chloride stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (0.5% crystal violet in 20% methanol)[9]

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Count the cells and determine the appropriate seeding density (typically 100-1000 cells/well in a 6-well plate) to obtain 50-100 colonies in the control wells.

    • Seed the cells and allow them to attach overnight.[10]

  • Treatment:

    • Prepare serial dilutions of this compound chloride in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound chloride. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

    • Incubate the plates for the desired treatment duration (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[11]

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a fixation solution for 15-30 minutes at room temperature.[11]

    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 30-60 minutes.[9][11]

  • Colony Counting and Analysis:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential using the fluorescent dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[12][13]

Materials:

  • Carcinoma and normal cell lines

  • Complete cell culture medium

  • This compound chloride stock solution

  • JC-1 dye

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound chloride for the desired time. Include a vehicle control and a positive control (CCCP, typically 10-50 µM for 15-30 minutes).[13]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution in pre-warmed culture medium (typically 1-10 µM).[12]

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[12][14]

  • Measurement:

    • Plate Reader: Wash the cells with warm PBS or assay buffer. Read the fluorescence intensity at ~590 nm (red, J-aggregates) and ~525 nm (green, J-monomers).

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in assay buffer. Analyze the cells using a flow cytometer with appropriate filters for red and green fluorescence.[13]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[15]

Materials:

  • Carcinoma and normal cell lines

  • Complete cell culture medium

  • This compound chloride stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound chloride as described previously.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Gating:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18][19][20]

Materials:

  • Carcinoma and normal cell lines

  • Complete cell culture medium

  • This compound chloride stock solution

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound chloride as previously described.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Fix the cells for at least 30 minutes on ice or store at -20°C.[19]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

    • Use a linear scale for the PI fluorescence channel.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound chloride demonstrates significant potential as a selective agent for targeting carcinoma cells. Its mechanism of action, centered on mitochondrial accumulation and the subsequent induction of apoptosis, provides a clear rationale for its selective cytotoxicity. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the effects of this compound chloride on various cancer and normal cell lines, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols: Assessing Dequalinium Chloride's Efficacy Against Gardnerella Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of dequalinium chloride (DQC) against Gardnerella biofilms, a key factor in bacterial vaginosis (BV). The following protocols and data presentation formats are designed to ensure robust and reproducible assessment of DQC's anti-biofilm properties.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound chloride required to disrupt Gardnerella spp. biofilms, providing a clear comparison of its impact on both biofilm biomass and metabolic activity.

Table 1: Effective Concentrations (EC50) of this compound Chloride (DQC) against Gardnerella spp. Biofilms

Gardnerella spp. BiotypeBiomass EC50 (µg/mL)Metabolic Activity EC50 (µg/mL)
BV-Associated8.118.11
Non-BV-Associated> 25625.64

EC50 represents the concentration of DQC that reduces biofilm biomass or metabolic activity by 50%. Data suggests DQC is particularly effective against biofilms formed by BV-associated Gardnerella strains.[1]

Table 2: Comparison of Anti-Biofilm Activity of this compound Chloride (DQC) and Clindamycin (B1669177)

CompoundBiomass EC50 (µg/mL)Metabolic Activity EC50 (µg/mL)
This compound Chloride8.118.11
Clindamycin8.11Not Reported

This table indicates that this compound chloride and clindamycin have comparable abilities to reduce the biomass of Gardnerella spp. biofilms in vitro.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized and reliable results.

Gardnerella Biofilm Formation Assay

This protocol outlines the steps for cultivating Gardnerella biofilms in a 96-well plate format, which is suitable for subsequent quantification assays.

Materials:

  • Gardnerella spp. strains (e.g., ATCC 14018)

  • Brain Heart Infusion (BHI) broth or sBHI broth

  • 96-well flat-bottom microtiter plates

  • Anaerobic incubator or chamber (37°C, 5% CO₂)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate Gardnerella spp. from a fresh culture into BHI broth. Incubate anaerobically at 37°C for 24-48 hours.

  • Culture Adjustment: Adjust the bacterial culture to a final concentration of approximately 10⁶ CFU/mL in fresh BHI medium.[2][3]

  • Inoculation: Add 200 µL of the adjusted bacterial suspension to each well of a 96-well microtiter plate.

  • Incubation: Incubate the plate anaerobically at 37°C for 48 hours to allow for biofilm formation.[3][4] The biofilm can be allowed to mature for up to 96 hours, with peak formation often observed at 48 hours.[4]

Quantification of Biofilm Biomass (Crystal Violet Assay)

The crystal violet (CV) staining method is a common technique to quantify the total biomass of a biofilm.[2][5]

Materials:

  • Phosphate-buffered saline (PBS)

  • 99% (v/v) Methanol (B129727)

  • 0.1% or 0.4% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Removal of Planktonic Cells: After incubation, carefully remove the spent medium from each well.

  • Washing: Gently wash the preformed biofilms twice with 200 µL of PBS to remove non-adherent cells.[2][4]

  • Fixation: Add 100 µL of 99% (v/v) methanol to each well and incubate for 15-20 minutes.[2][5]

  • Staining: Remove the methanol and air-dry the plate. Add 200 µL of 0.4% (w/v) crystal violet solution to each well and incubate for 30 minutes at room temperature.[4]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS until the wash solution is clear.[4]

  • Solubilization: Air-dry the plate for 5 minutes. Add 200 µL of 33% (v/v) acetic acid to each well to dissolve the bound crystal violet.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm or 595 nm using a microplate reader.[2][4]

Assessment of Biofilm Metabolic Activity (MTT/XTT Assay)

The MTT or XTT assays are colorimetric methods used to assess the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Materials:

  • PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or phenazine (B1670421) methosulfate (PMS)

  • Microplate reader

Procedure (MTT Assay Example):

  • Biofilm Treatment: After biofilm formation and washing, add this compound chloride at various concentrations to the wells and incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Following treatment, wash the wells with PBS. Add MTT solution to each well and incubate in the dark under anaerobic conditions at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6] The absorbance is proportional to the number of metabolically active cells.

Visualization of Biofilm Architecture

Microscopy techniques are essential for visualizing the three-dimensional structure of the biofilm and the effects of this compound chloride.

2.4.1. Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the biofilm surface morphology.

Procedure:

  • Biofilm Formation: Grow biofilms on appropriate surfaces (e.g., glass coverslips) placed in the wells of a microplate.

  • Treatment: Treat the biofilms with this compound chloride.

  • Fixation: Fix the biofilms overnight with a suitable fixative (e.g., 3% v/v glutaraldehyde).

  • Dehydration: Dehydrate the samples through a series of graded ethanol (B145695) concentrations.

  • Drying and Coating: Critical-point dry the samples and coat them with a conductive material (e.g., gold-palladium).

  • Imaging: Visualize the samples using a scanning electron microscope. This will reveal the disruption of the biofilm matrix architecture.[1][6]

2.4.2. Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent dyes to assess cell viability (Live/Dead staining).

Procedure:

  • Biofilm Formation and Treatment: As with SEM, grow and treat biofilms on coverslips.

  • Staining: Stain the biofilms with fluorescent dyes. For example, a combination of SYTO 40 (stains all nucleic acids, blue), propidium (B1200493) iodide (stains dead cells, red), and FITC-labeled this compound chloride (green) can be used to visualize the drug's penetration and its effect on cell viability.[6]

  • Imaging: Acquire z-stack images using a confocal laser scanning microscope to reconstruct the 3D architecture of the biofilm. This method can demonstrate the three-dimensional destruction of the biofilm after DQC treatment.

Diagrams

Experimental Workflow

experimental_workflow cluster_preparation 1. Preparation cluster_biofilm_formation 2. Biofilm Formation cluster_treatment 3. Treatment cluster_assessment 4. Efficacy Assessment prep Gardnerella Culture Preparation adjust Adjust Culture to 10^6 CFU/mL prep->adjust inoculate Inoculate 96-well Plate adjust->inoculate incubate Incubate Anaerobically (48h, 37°C) inoculate->incubate treatment Treat with this compound Chloride incubate->treatment cv_assay Biomass Quantification (Crystal Violet Assay) treatment->cv_assay mtt_assay Metabolic Activity (MTT/XTT Assay) treatment->mtt_assay sem Visualization (SEM) treatment->sem clsm Visualization (CLSM) treatment->clsm

Caption: Experimental workflow for assessing this compound's efficacy.

Proposed Mechanism of Action of this compound Chloride

mechanism_of_action cluster_dqc This compound Chloride (DQC) cluster_gardnerella Gardnerella Cell in Biofilm cluster_effects Cellular Effects dqc DQC cell_membrane Cell Membrane dqc->cell_membrane Binds to & disrupts cytoplasm Cytoplasm dqc->cytoplasm Diffuses into membrane_disruption Increased Permeability cell_membrane->membrane_disruption protein_denaturation Protein Denaturation cytoplasm->protein_denaturation proteins Cellular Proteins cell_death Cell Death & Biofilm Disruption membrane_disruption->cell_death enzyme_inactivation Enzyme Inactivation protein_denaturation->enzyme_inactivation enzyme_inactivation->cell_death

Caption: Proposed mechanisms of action of this compound chloride.

References

Application Notes and Protocols for Mitochondrial Drug Targeting Using DQAsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQAsomes are liposome-like vesicles formulated from the dicationic amphiphile dequalinium chloride.[1][2] These nanocarriers have emerged as a promising platform for targeted drug delivery to mitochondria.[1][2] The positive charge of this compound facilitates the accumulation of DQAsomes within the mitochondria, which possess a significant negative membrane potential.[3] This targeted approach enhances the therapeutic efficacy of drugs acting on mitochondrial targets and can help overcome multidrug resistance in cancer cells.[4]

This document provides detailed protocols for the preparation, characterization, and application of DQAsomes for mitochondrial drug targeting, along with representative data and visualizations to guide researchers in this field.

Data Presentation

Table 1: Physicochemical Properties of DQAsomes

This table summarizes typical physicochemical characteristics of unloaded and drug-loaded DQAsomes.

ParameterUnloaded DQAsomesDrug-Loaded DQAsomes (e.g., Curcumin)Reference
Mean Hydrodynamic Diameter (nm) 150 - 250170 - 300[5]
Polydispersity Index (PDI) 0.1 - 0.30.2 - 0.4[2]
Zeta Potential (mV) +40 to +60+30 to +50[5]
Table 2: Drug Loading and Encapsulation Efficiency of DQAsomes

This table provides examples of drug loading and encapsulation efficiencies for different therapeutic agents in DQAsomes.

DrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Paclitaxel ~15-20> 85[3]
Curcumin Up to 61~90[5]
Docetaxel ~10-15> 80[4]

Experimental Protocols

Protocol 1: Preparation of DQAsomes by Thin-Film Hydration

This protocol describes the preparation of DQAsomes using the thin-film hydration method.

Materials:

  • This compound chloride

  • Cholesterol (optional, can improve stability)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound chloride (and cholesterol, if used, at a desired molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the pre-heated hydration buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a rotary shaker (without vacuum) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sonication and Extrusion (Optional Size Reduction):

    • For a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-15 minutes.

    • To obtain unilamellar vesicles with a defined size, pass the DQAsome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm). Repeat the extrusion process 10-20 times.

  • Storage:

    • Store the prepared DQAsome suspension at 4°C.

Protocol 2: Drug Loading into DQAsomes

This protocol outlines the passive loading of hydrophobic drugs into DQAsomes during their formation.

Materials:

  • This compound chloride

  • Hydrophobic drug (e.g., paclitaxel, curcumin)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Centrifugation tubes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Co-dissolution:

    • Dissolve this compound chloride and the hydrophobic drug in a chloroform:methanol mixture in a round-bottom flask. The amount of drug can be varied to optimize loading.

  • DQAsome Formation:

    • Follow the thin-film hydration and optional sonication/extrusion steps as described in Protocol 1 .

  • Removal of Unencapsulated Drug:

    • To separate the drug-loaded DQAsomes from the unencapsulated drug, centrifuge the suspension at a high speed (e.g., 15,000 x g) for 30 minutes.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Wash the pellet containing the DQAsomes with fresh hydration buffer and centrifuge again. Repeat this washing step twice to ensure complete removal of the free drug.

  • Quantification of Drug Loading:

    • Lyse the final DQAsome pellet with a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug.

    • Quantify the amount of drug in the lysed solution using a spectrophotometer or HPLC, based on a standard curve of the free drug.

    • Quantify the amount of unencapsulated drug in the collected supernatants.

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Drug Loading (%) = (Mass of drug in DQAsomes / Mass of DQAsomes) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in DQAsomes / Initial mass of drug used) x 100

Protocol 3: Characterization of DQAsomes

This protocol describes the characterization of DQAsome size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Materials:

  • DQAsome suspension

  • Deionized water

  • DLS instrument with a zeta potential measurement cell

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the DQAsome suspension in deionized water to an appropriate concentration for DLS measurement (this will depend on the instrument).

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a suitable cuvette and insert it into the instrument.

    • Perform the measurement to obtain the average hydrodynamic diameter and the PDI.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential measurement cell.

    • Insert the cell into the instrument.

    • Perform the measurement to determine the zeta potential of the DQAsomes.

Protocol 4: In Vitro Mitochondrial Targeting

This protocol details a method to visualize the co-localization of fluorescently labeled DQAsomes with mitochondria in cultured cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled DQAsomes (e.g., containing a fluorescent lipid or loaded with a fluorescent drug)

  • MitoTracker™ Green FM or another mitochondrial-specific fluorescent probe

  • Hoechst 33342 or DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in a suitable medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a glass-bottom dish or on coverslips in a multi-well plate and allow them to adhere overnight.

  • DQAsome Treatment:

    • Treat the cells with the fluorescently labeled DQAsome suspension at a predetermined concentration and incubate for a specific time (e.g., 4 hours).

  • Mitochondrial and Nuclear Staining:

    • During the last 30 minutes of the DQAsome incubation, add MitoTracker™ Green FM to the cells to stain the mitochondria.

    • In the final 10 minutes, add Hoechst 33342 or DAPI to stain the nuclei.

  • Imaging:

    • Wash the cells with PBS to remove excess dyes and DQAsomes.

    • Image the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent labels used.

    • Acquire images of the DQAsomes (e.g., red channel), mitochondria (green channel), and nuclei (blue channel).

  • Co-localization Analysis:

    • Merge the images from the different channels. Co-localization of the DQAsome signal with the mitochondrial signal (resulting in yellow/orange pixels in the merged image) indicates mitochondrial targeting.

    • Quantify the degree of co-localization using appropriate software (e.g., ImageJ with a co-localization plugin).

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of drug-loaded DQAsomes in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Drug-loaded DQAsomes

  • Control formulations (e.g., free drug, empty DQAsomes)

  • Calipers for tumor measurement

Procedure:

  • Tumor Xenograft Establishment:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into different treatment groups (e.g., saline control, empty DQAsomes, free drug, drug-loaded DQAsomes).

    • Administer the treatments via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Plot tumor growth curves and compare the tumor volumes and weights between the different treatment groups to evaluate the antitumor efficacy.

    • Optionally, tumors and major organs can be collected for histological or molecular analysis.

Visualizations

Signaling Pathway: Mitochondrial Targeting of DQAsomes

G cluster_cell Cancer Cell DQAsome Drug-Loaded DQAsome Endosome Endosome DQAsome->Endosome Endocytosis Mitochondrion Mitochondrion DQAsome->Mitochondrion Mitochondrial Accumulation (ΔΨm) Endosome->DQAsome Endosomal Escape Drug Drug Release Mitochondrion->Drug Apoptosis Apoptosis Drug->Apoptosis Induction of

Caption: Mitochondrial targeting pathway of drug-loaded DQAsomes.

Experimental Workflow: DQAsome Preparation and Evaluation

G cluster_prep Preparation & Characterization cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A Thin-Film Hydration B Drug Loading A->B C Size & Zeta Potential (DLS) B->C D Cell Culture C->D E Mitochondrial Co-localization D->E F Cytotoxicity Assay D->F G Xenograft Model F->G H Antitumor Efficacy G->H I Toxicity Assessment G->I

Caption: Experimental workflow for DQAsome synthesis and preclinical evaluation.

Logical Relationship: DQAsome-Mediated Drug Delivery

G DQAsome DQAsome (Cationic Nanocarrier) TargetedDelivery Targeted Delivery DQAsome->TargetedDelivery Mitochondria Mitochondria (Negative Membrane Potential) Mitochondria->TargetedDelivery Drug Therapeutic Drug (e.g., Anticancer Agent) Drug->DQAsome Encapsulation EnhancedEfficacy Enhanced Therapeutic Efficacy TargetedDelivery->EnhancedEfficacy ReducedToxicity Reduced Systemic Toxicity TargetedDelivery->ReducedToxicity

Caption: Logical relationship of DQAsome-mediated targeted drug delivery.

References

Dequalinium Chloride: Application Notes and Protocols for Antiseptic Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the formulation and use of dequalinium chloride as an effective antiseptic agent for general laboratory applications. The information presented here is intended to ensure proper handling, efficacy, and safety when utilizing this compound chloride-based disinfectant solutions.

This compound chloride is a quaternary ammonium (B1175870) compound known for its broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2] Its multifaceted mechanism of action, which involves the disruption of microbial cell membranes, inhibition of key cellular enzymes, and interaction with microbial DNA, makes it a robust choice for laboratory disinfection and minimizes the likelihood of resistance development.[1][3]

Antimicrobial Spectrum and Efficacy

This compound chloride exhibits potent bactericidal and fungicidal activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound chloride against common laboratory-relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride against Various Microorganisms

MicroorganismTypeMIC Range (µg/mL)
Staphylococcus aureusGram-positive Bacteria0.25 - 2.0
Pseudomonas aeruginosaGram-negative Bacteria64 - 256
Escherichia coliGram-negative Bacteria16 - 128
Candida albicansFungus (Yeast)0.5 - 2.0
Aspergillus brasiliensisFungus (Mold)8 - 32
Atopobium vaginaeGram-positive Bacteria< 0.0625 - 2.0[4]
Gardnerella vaginalisGram-variable Bacteria2 - 512

Mechanism of Action

This compound chloride's antimicrobial efficacy stems from a multi-targeted approach, ensuring a comprehensive assault on microbial cells.

  • Cell Membrane Disruption: As a cationic molecule, this compound chloride electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids.[1][2] This interaction disrupts the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell lysis and death.[1][2]

  • Enzyme Inhibition: this compound chloride can inhibit essential membrane-bound enzymes involved in cellular respiration and metabolic pathways, further compromising the microorganism's viability.[1][2]

  • DNA Interaction: The compound can also intercalate with microbial DNA, interfering with replication and transcription processes.[1]

Dequalinium_Chloride_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell Dequalinium_Chloride This compound Chloride (Cationic) Cell_Membrane Cell Membrane (Negatively Charged) Dequalinium_Chloride->Cell_Membrane Electrostatic Interaction Membrane_Enzymes Membrane-Bound Enzymes Dequalinium_Chloride->Membrane_Enzymes Inhibits DNA DNA Dequalinium_Chloride->DNA Intercalates with Membrane_Disruption Increased Permeability & Leakage of Cytoplasmic Contents Cell_Membrane->Membrane_Disruption Causes Metabolic_Disruption Disruption of Cellular Respiration & Metabolism Membrane_Enzymes->Metabolic_Disruption Causes Cytoplasm Cytoplasm Replication_Transcription_Inhibition Inhibition of Replication & Transcription DNA->Replication_Transcription_Inhibition Inhibits Cell_Death Cell Death Membrane_Disruption->Cell_Death Leads to Metabolic_Disruption->Cell_Death Replication_Transcription_Inhibition->Cell_Death

Figure 1. Antimicrobial mechanism of this compound chloride.

Preparation of Antiseptic Solutions

This compound chloride is slightly soluble in water.[5] The preparation of aqueous solutions may be facilitated by gentle warming and sonication.

Materials:

  • This compound chloride powder

  • Sterile distilled or deionized water

  • Sterile glass beaker or flask

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

  • Sterile storage bottles (glass, polyethylene, or polypropylene)[1]

Protocol for a 0.1% (w/v) this compound Chloride Solution:

  • Accurately weigh 1.0 g of this compound chloride powder.

  • Transfer the powder to a sterile beaker or flask containing 800 mL of sterile distilled or deionized water.

  • Place the vessel on a magnetic stirrer and stir until the powder is fully dissolved. Gentle heating (to approximately 40-50°C) and/or sonication can aid in dissolution.

  • Once dissolved, bring the final volume to 1000 mL with sterile distilled or deionized water.

  • Mix the solution thoroughly.

  • Store the prepared solution in a clearly labeled, sterile, airtight container at room temperature, protected from light.

Solution_Preparation_Workflow Start Start Weigh Weigh 1.0 g This compound Chloride Start->Weigh Add_Water Add to 800 mL Sterile Water Weigh->Add_Water Dissolve Dissolve with Stirring (Optional: Gentle Heat/Sonication) Add_Water->Dissolve Check_Dissolution Completely Dissolved? Dissolve->Check_Dissolution Check_Dissolution->Dissolve No Adjust_Volume Adjust Volume to 1000 mL with Sterile Water Check_Dissolution->Adjust_Volume Yes Mix Mix Thoroughly Adjust_Volume->Mix Store Store in a Labeled, Airtight Sterile Container Mix->Store End End Store->End

Figure 2. Workflow for preparing a 0.1% this compound chloride solution.

Applications and Experimental Protocols

Surface Disinfection

For general laboratory surfaces such as benchtops and exteriors of equipment.

  • Recommended Concentration: 0.1% to 0.5% (w/v) aqueous solution.

  • Contact Time: A minimum of 15 minutes. A rapid antimicrobial effect has been demonstrated in as little as 15 minutes, with complete killing of some microorganisms within 60 minutes.[6]

Protocol:

  • Prepare the desired concentration of this compound chloride solution.

  • Thoroughly wet the surface to be disinfected with the solution using a spray bottle or a sterile wipe.

  • Ensure the surface remains visibly wet for the entire contact time.

  • After the contact time, wipe the surface with a sterile cloth or paper towel. For sensitive equipment, a wipe-down with a sterile water-dampened cloth may be performed to remove any residue.

Immersion of Laboratory Instruments

For non-critical, heat-sensitive instruments and laboratory ware.

  • Recommended Concentration: 0.2% to 1.0% (w/v) aqueous solution.

  • Contact Time: A minimum of 30 to 60 minutes.

Protocol:

  • Clean the instruments thoroughly to remove any organic debris.

  • Completely immerse the cleaned instruments in the this compound chloride solution.

  • Ensure all surfaces of the instruments are in contact with the solution.

  • After the immersion time, remove the instruments using sterile forceps.

  • Rinse the instruments with sterile distilled or deionized water to remove any residual disinfectant.

  • Allow the instruments to air dry in a sterile environment or dry with a sterile cloth.

Material Compatibility

This compound chloride solutions are generally compatible with a range of common laboratory materials.

Table 2: Material Compatibility with this compound Chloride Solutions

MaterialCompatibilityNotes
Metals
Stainless Steel (304, 316)GoodGenerally resistant to corrosion.
AluminumFairProlonged contact may cause some corrosion.
Plastics
High-Density Polyethylene (HDPE)ExcellentSuitable for storage and use.[1]
Polypropylene (PP)ExcellentSuitable for storage and use.[1]
Polystyrene (PS)GoodSuitable for short-term contact.
Polycarbonate (PC)GoodSuitable for short-term contact.
Other Materials
GlassExcellentNo adverse effects. Suitable for storage.[1]
RubberGoodSome types of rubber may show slight swelling with prolonged exposure.

Safety, Handling, and Disposal

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat when handling this compound chloride powder and solutions.

  • Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.

  • In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact, wash thoroughly with soap and water.

  • For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage:

  • Store this compound chloride powder in a tightly closed container in a cool, dry, and well-ventilated place.

  • Aqueous solutions are stable for extended periods when stored in airtight containers protected from light.

Disposal:

  • Dispose of this compound chloride waste and solutions in accordance with local, state, and federal regulations.

  • Do not discharge into drains or the environment.[2][7] Waste should be handled by a licensed hazardous material disposal company.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound chloride against a specific microorganism.

MIC_Determination_Workflow Start Start Prepare_DQ_Stock Prepare this compound Chloride Stock Solution Start->Prepare_DQ_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_DQ_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate under Appropriate Conditions Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3. Workflow for MIC determination via broth microdilution.

Materials:

  • This compound chloride

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile saline or buffer

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Chloride Dilutions:

    • Prepare a stock solution of this compound chloride in the appropriate growth medium at a concentration twice the highest desired final concentration.

    • In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12.

    • Add 200 µL of the this compound chloride stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive growth control (no this compound chloride), and well 12 will be a negative control (no inoculum).

  • Preparation of Inoculum:

    • Grow the test microorganism in the appropriate medium to the logarithmic phase.

    • Adjust the turbidity of the culture with sterile saline or medium to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound chloride at which there is no visible growth.

    • Alternatively, the results can be read using a microplate reader by measuring the optical density at 600 nm.

By following these guidelines, researchers can effectively and safely utilize this compound chloride as a broad-spectrum antiseptic in the laboratory.

References

In Vitro Assays for Testing Dequalinium's Antibacterial Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dequalinium chloride is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[1][2][3] Its multifaceted mechanism of action, targeting the bacterial cell membrane and other cellular processes, makes it an effective antiseptic agent.[4][5] These application notes provide detailed protocols for essential in vitro assays to evaluate the antibacterial efficacy of this compound chloride, enabling researchers to assess its potency and spectrum of activity.

Mechanism of Action

This compound chloride exerts its antibacterial effect through a multi-pronged attack on the bacterial cell. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell surface.[4] The primary mechanism involves the disruption of the cytoplasmic membrane's integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[4][5] Additionally, this compound chloride can interfere with bacterial protein synthesis and denature nucleic acids, further contributing to its bactericidal and bacteriostatic effects.[6][7]

Dequalinium_Mechanism cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Chloride (Cationic) Membrane Negatively Charged Cell Membrane This compound->Membrane Electrostatic Attraction Ribosomes Ribosomes This compound->Ribosomes Intracellular Uptake DNA Nucleic Acids This compound->DNA Permeability Increased Permeability & Leakage of Cytoplasmic Content Membrane->Permeability Disruption CellDeath Cell Death Permeability->CellDeath ProteinSynth Inhibition of Protein Synthesis Ribosomes->ProteinSynth ProteinSynth->CellDeath Denaturation Denaturation of Nucleic Acids DNA->Denaturation Denaturation->CellDeath

Figure 1: Mechanism of action of this compound chloride against bacterial cells.

Data Presentation: Quantitative Efficacy of this compound Chloride

The following tables summarize the in vitro antibacterial activity of this compound chloride against a variety of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Chloride against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Atopobium vaginaeClinical Isolates (28 strains)<0.0625 - 2<0.0625 - 2[8][9]
Streptococcus pyogenesATCC 196150.39>100[7][10]
Enterococcus faecalisClinical Isolates0.5 - 42 - 4[11]
Enterococcus faeciumClinical Isolates0.5 - 42 - 4[11]
Listeria monocytogenesClinical Isolates0.25 - 200.5 - 20[8][10]
Staphylococcus aureus-1.28-[2]
Streptococcus agalactiaeClinical Isolates--[12]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Chloride against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference
Acinetobacter baumanniiATCC 1960664256[1]
Gardnerella vaginalisClinical Isolates2 - 512-[6]
Bacteroides fragilisClinical Isolates--[9][13]
Prevotella spp.Clinical Isolates--[9]
Escherichia coli---[7][14]
Pseudomonas aeruginosa---[15][16]

Table 3: Anti-Biofilm Efficacy of this compound Chloride

Bacterial SpeciesAssayEffective Concentration (EC50)Biofilm ReductionReference
Gardnerella spp. (BV-associated)Biomass (Crystal Violet)8.11 µg/mL-[6]
Gardnerella spp. (BV-associated)Metabolic Activity (MTT)8.11 µg/mL-[6]
Streptococcus pyogenesBiofilm Inhibition (MTT)0.39 - 0.78 µg/mL (MBIC)-[10]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound chloride's antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of this compound chloride that visibly inhibits the growth of a microorganism.

MIC_Workflow A Prepare serial two-fold dilutions of This compound Chloride in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound chloride stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Chloride Dilutions:

    • Prepare a series of two-fold dilutions of this compound chloride in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound chloride dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound chloride at which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound chloride required to kill 99.9% of the initial bacterial inoculum.

MBC_Workflow A Perform MIC assay as described above B Select wells at and above the MIC with no visible growth A->B C Subculture a defined volume (e.g., 10 µL) from selected wells onto agar (B569324) plates B->C D Incubate plates at 37°C for 18-24 hours C->D E Count colonies on each plate D->E F Determine MBC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL E->F

Figure 3: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth (at and above the MIC), and from the growth control well, take a 10 µL aliquot.

    • Spot-plate or spread-plate each aliquot onto a separate nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of this compound chloride that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound chloride kills a bacterial population over time.

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with various concentrations of this compound chloride (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the drug.

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto nutrient agar plates and incubate at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound chloride. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]

Anti-Biofilm Assays

This method quantifies the total biofilm biomass.

CrystalViolet_Workflow A Grow bacterial biofilms in a 96-well plate with or without this compound Chloride B Wash plate to remove planktonic cells A->B C Stain biofilm with 0.1% Crystal Violet B->C D Wash to remove excess stain C->D E Solubilize bound stain with ethanol (B145695) or acetic acid D->E F Measure absorbance (e.g., at 570 nm) E->F G Calculate percentage of biofilm inhibition F->G

Figure 4: Workflow for the Crystal Violet assay for biofilm biomass.

Procedure:

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (adjusted to a 0.5 McFarland standard and diluted as required) to each well.

    • Add 100 µL of CAMHB containing various concentrations of this compound chloride. Include a growth control (no drug).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Gently discard the medium and wash the wells twice with PBS to remove planktonic bacteria.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with sterile water.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD_treated / OD_control)] x 100.

This assay measures the metabolic activity of viable cells within the biofilm.

Procedure:

  • Biofilm Formation:

    • Follow the same procedure as for the Crystal Violet Assay to grow biofilms in the presence of this compound chloride.

  • MTT Reduction:

    • After washing the biofilms, add 100 µL of sterile PBS and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate in the dark at 37°C for 3-4 hours.

  • Formazan (B1609692) Solubilization and Quantification:

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • The percentage of reduction in metabolic activity is calculated similarly to the crystal violet assay.

Conclusion

These standardized in vitro assays provide a robust framework for characterizing the antibacterial efficacy of this compound chloride. By determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain a comprehensive understanding of its potential as an antimicrobial agent for various applications in research, drug development, and clinical practice. The broad-spectrum activity and multi-targeted mechanism of this compound chloride continue to make it a compound of significant interest.[5][17]

References

Dequalinium as an Antagonist for α7 Nicotinic Acetylcholine Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dequalinium, a quaternary ammonium (B1175870) compound, has been identified as a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various neurological processes, including cognition, inflammation, and neuroprotection.[1] Dysfunction of the α7 nAChR is associated with several neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antagonistic properties of this compound on α7 nAChRs.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound on human α7 nAChRs under different experimental conditions.

Table 1: Inhibitory Concentration (IC50) of this compound on α7 nAChR

Experimental MethodAgonistPositive Allosteric Modulator (PAM)This compound IC50Source
Calcium Dye Fluorescence Plate Reader500 μM AcetylcholinePNU-120596672 nM[1][2]
Membrane-Tethered GCAMP7s Calcium Reporter300 μM AcetylcholineNone157 nM[1][2]
Patch Clamp Recording300 μM Acetylcholine10 μM PNU-120596120 nM[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the α7 nAChR and a general experimental workflow for characterizing this compound's antagonist activity.

G cluster_0 α7 nAChR Signaling Pathway Acetylcholine Acetylcholine α7_nAChR α7 nAChR Acetylcholine->α7_nAChR Binds Ca_influx Ca²⁺ Influx α7_nAChR->Ca_influx Opens Downstream Downstream Signaling (e.g., ERK activation, neurotransmitter release) Ca_influx->Downstream This compound This compound This compound->α7_nAChR Blocks

α7 nAChR signaling and this compound antagonism.

G cluster_1 Experimental Workflow Cell_Culture Cell Culture (HEK293 cells expressing hα7-nAChR) Assay_Prep Assay Preparation (e.g., Calcium dye loading) Cell_Culture->Assay_Prep Compound_Addition Compound Addition (this compound and Agonist) Assay_Prep->Compound_Addition Data_Acquisition Data Acquisition (Fluorescence or Current Measurement) Compound_Addition->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Workflow for α7 nAChR antagonist screening.

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells with human α7 nAChR

This protocol describes the culture and transfection of Human Embryonic Kidney (HEK293) cells to express human α7 nicotinic acetylcholine receptors. For robust functional expression, co-expression with the chaperone protein RIC-3 is often necessary.[3]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • pcDNA3.1(+) vector containing human α7 nAChR cDNA

  • pcDNA3.1(+) vector containing human RIC-3 cDNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection Complex Preparation:

    • In a sterile microcentrifuge tube, dilute 1 µg of α7 nAChR plasmid DNA and 1 µg of RIC-3 plasmid DNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection:

    • Remove the growth medium from the HEK293 cells and wash once with sterile PBS.

    • Add 1.5 mL of fresh, pre-warmed DMEM without antibiotics to each well.

    • Add the 500 µL of DNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO2 before proceeding with functional assays.

Calcium Imaging Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to α7 nAChR activation and its inhibition by this compound using a fluorescent calcium indicator.

Materials:

  • Transfected HEK293 cells expressing α7 nAChR (from Protocol 1)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound chloride

  • Acetylcholine chloride (or other α7 nAChR agonist)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed the transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of this compound chloride in HBSS. Prepare the agonist solution (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the this compound dilutions into the appropriate wells and incubate for a predetermined time (e.g., 10-20 minutes).

    • Inject the agonist into all wells.

    • Record the fluorescence signal for at least 60 seconds post-agonist injection.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for recording ionic currents through α7 nAChRs and assessing their inhibition by this compound.

Materials:

  • Transfected HEK293 cells expressing α7 nAChR (from Protocol 1) on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP (pH 7.3 with KOH)

  • This compound chloride

  • Acetylcholine chloride

  • Perfusion system

Protocol:

  • Preparation:

    • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Patching:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

    • Apply the α7 nAChR agonist (e.g., 300 µM acetylcholine) for a short duration (e.g., 1-2 seconds) using the perfusion system and record the inward current.

    • Wash the cell with the external solution until the current returns to baseline.

  • This compound Application:

    • Perfuse the cell with a known concentration of this compound for 1-2 minutes.

    • Co-apply the agonist and this compound and record the resulting current.

    • Repeat this procedure for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

G cluster_2 Logical Relationship This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Antagonizes Neuronal_Function Neuronal Function (Cognition, Inflammation) a7_nAChR->Neuronal_Function Modulates Neurological_Disorders Neurological Disorders (e.g., Alzheimer's) Neuronal_Function->Neurological_Disorders Implicated in

This compound's role in neuroscience research.

References

Employing Dequalinium to Study Antimicrobial Resistance Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dequalinium chloride is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2][3] Its multifaceted mechanism of action, which includes disruption of the cell membrane, inhibition of cellular respiration and metabolic enzymes, and interference with DNA replication and protein synthesis, makes it a valuable tool for studying antimicrobial resistance.[1][2][3] A key advantage of this compound is that its multi-targeted nature reduces the likelihood of resistance development.[1][4][5][6]

Recent studies have highlighted the potential of this compound chloride not only as an effective antimicrobial agent but also as a tool to slow down the evolution of antibiotic resistance.[7][8][9] It has been shown to curb the development of mutations in bacteria when used in conjunction with antibiotics like ciprofloxacin (B1669076) by inhibiting the bacterial stress response, a key driver of mutagenesis.[7][10] This application note provides detailed protocols and data for researchers utilizing this compound to investigate mechanisms of antimicrobial resistance.

Data Presentation

Table 1: Antimicrobial Activity of this compound Chloride
Organism/ConditionMinimum Inhibitory Concentration (MIC) / Effective Concentration (EC50)Reference
Atopobium vaginae<0.0625 - 2 µg/mL (MIC and MBC)[11][12]
Gardnerella spp. (planktonic cells)2 - 512 µg/mL (MIC)[11][13]
Gardnerella spp. (BV-associated biofilms)<256 µg/mL (Effective against biomass and metabolism)[13]
BV-associated Gardnerella spp. Biofilms (Biomass EC50)Statistically significant difference from non-BV strains[13]
BV-associated Gardnerella spp. Biofilms (Metabolic EC50)Statistically significant difference from non-BV strains[13]
Various vaginal pathogens (bacteria and yeasts)Broad microbicidal activity demonstrated[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method and can be used to determine the susceptibility of various bacterial strains to this compound chloride.

Materials:

  • This compound chloride (DQC) stock solution

  • Appropriate bacterial culture medium (e.g., Brain Heart Infusion for Gardnerella spp.)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (aerobic or anaerobic, as required by the microorganism)

  • Plate reader (optional, for OD measurements)

  • Agar (B569324) plates for MBC determination

Procedure:

  • Preparation of this compound Chloride Dilutions: Prepare a serial two-fold dilution of this compound chloride in the appropriate broth medium in the wells of a 96-well microtiter plate. The concentration range should be selected based on expected MIC values (e.g., from 512 µg/mL down to 0.0625 µg/mL).[11][13]

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no DQC) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, anaerobically for 48-72 hours for vaginal microbiota).

  • MIC Determination: The MIC is the lowest concentration of this compound chloride that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10-25 µL) from the wells showing no visible growth and plate it onto appropriate agar plates.[12] Incubate the plates under suitable conditions. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Inhibition and Eradication Assay

This protocol assesses the ability of this compound chloride to prevent biofilm formation and eradicate established biofilms.

Materials:

  • This compound chloride (DQC) stock solution

  • Bacterial strain capable of biofilm formation (e.g., Gardnerella spp.)

  • Appropriate culture medium (e.g., Supplemented Brain Heart Infusion)[13]

  • 96-well flat-bottom microtiter plates

  • Crystal Violet (CV) solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%) for CV solubilization

  • MTT or XTT reagent for metabolic activity assessment

  • Plate reader

Procedure for Biofilm Inhibition:

  • Follow steps 1 and 2 from Protocol 1.

  • Incubate the plate to allow for biofilm formation (typically 24-48 hours).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Proceed with quantification as described below (Steps 4-7 of Biofilm Eradication).

Procedure for Biofilm Eradication:

  • Biofilm Formation: Grow biofilms in the 96-well plate by inoculating with the bacterial suspension and incubating for 24-48 hours.

  • Treatment: After incubation, remove the planktonic cells and wash the wells with PBS. Add fresh medium containing serial dilutions of this compound chloride to the wells with established biofilms.

  • Incubation: Incubate for a further 24 hours.

  • Biomass Quantification (Crystal Violet Staining):

    • Wash the wells with PBS.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound CV with 95% ethanol or 33% acetic acid.

    • Measure the absorbance at a wavelength between 570-595 nm.

  • Metabolic Activity Quantification (MTT/XTT Assay):

    • After treatment, wash the wells and add a solution of MTT or XTT to each well.

    • Incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).

  • Data Analysis: Compare the absorbance values of the treated wells to the untreated control to determine the percentage of biofilm inhibition or reduction. The EC50 (Effective Concentration 50%) can be calculated from the dose-response curve.[13]

Protocol 3: Investigating the Impact of this compound on Antibiotic-Induced Mutagenesis

This protocol is designed to study the effect of this compound chloride on slowing the evolution of resistance to other antibiotics.

Materials:

  • This compound chloride (DQC)

  • Antibiotic of interest (e.g., ciprofloxacin)

  • Bacterial strain (e.g., E. coli)

  • Appropriate culture medium (e.g., Luria-Bertani broth)

  • Agar plates with and without the selective antibiotic (e.g., rifampicin (B610482) for cross-resistance studies)[10]

  • Incubator

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow an overnight culture of the bacterial strain.

  • Sub-lethal Exposure: Dilute the overnight culture into fresh broth containing a sub-lethal concentration of the primary antibiotic (e.g., ciprofloxacin) both with and without a low concentration of this compound chloride.[7]

  • Incubation: Incubate the cultures with shaking for a defined period (e.g., 24-48 hours) to allow for the induction of stress responses and potential mutations.

  • Plating for Resistant Mutants: After incubation, wash and resuspend the cells in fresh medium. Plate serial dilutions of the cultures onto agar plates containing a selective antibiotic (e.g., rifampicin) to select for resistant mutants. Also, plate dilutions onto non-selective agar to determine the total viable cell count.

  • Incubation and Colony Counting: Incubate the plates and count the number of resistant colonies and total colonies.

  • Mutation Rate Calculation: Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells. Compare the mutation frequencies between the cultures treated with the antibiotic alone and those treated with the antibiotic plus this compound. A significant reduction in the mutation frequency in the presence of this compound indicates its ability to slow the evolution of resistance.[10]

Visualizations

Dequalinium_Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_metabolism Metabolic Inhibition cluster_intracellular Intracellular Targets This compound This compound Chloride Membrane Bacterial Cell Membrane This compound->Membrane Enzymes Metabolic Enzymes This compound->Enzymes Inhibition Respiration Cellular Respiration This compound->Respiration Inhibition DNA DNA Replication & Transcription This compound->DNA Intercalation & Inhibition Protein Protein Synthesis This compound->Protein Denaturation Permeability Increased Permeability Membrane->Permeability Interaction Lysis Cell Lysis Permeability->Lysis Energy Energy Production

Caption: Multifaceted mechanism of action of this compound chloride.

Experimental_Workflow_Resistance start Start: Bacterial Isolate mic_mbc Protocol 1: Determine MIC & MBC start->mic_mbc biofilm Protocol 2: Biofilm Inhibition/ Eradication Assay start->biofilm mutagenesis Protocol 3: Antibiotic-Induced Mutagenesis Assay start->mutagenesis data_analysis Data Analysis mic_mbc->data_analysis biofilm->data_analysis mutagenesis->data_analysis interpretation Interpretation of Resistance Mechanisms data_analysis->interpretation

Caption: Workflow for studying antimicrobial resistance with this compound.

Dequalinium_Signaling_Pathway_Resistance antibiotic Antibiotic Stress (e.g., Ciprofloxacin) stress_response Bacterial Stress Response (e.g., σS activation) antibiotic->stress_response mutagenesis Increased Mutagenesis stress_response->mutagenesis resistance Antibiotic Resistance mutagenesis->resistance This compound This compound Chloride This compound->stress_response Inhibits

Caption: this compound inhibits antibiotic-induced stress response and mutagenesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dequalinium Chloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dequalinium chloride. It addresses common solubility issues encountered in aqueous buffers and offers practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound chloride in aqueous solutions?

A1: this compound chloride is generally characterized as being slightly to very slightly soluble in water and slightly soluble in ethanol.[1][2][3][4] Its aqueous solubility is often a limiting factor in the preparation of stock solutions and formulations.[5] Due to its chemical structure, which includes a long alkyl chain, it has surfactant-like properties and can exhibit complex solubility behavior, including the potential for aggregation in solution.[6][7]

Q2: Why is my this compound chloride not dissolving in water or buffer?

A2: Several factors can contribute to the poor dissolution of this compound chloride:

  • Low intrinsic aqueous solubility: The compound has limited solubility in neutral aqueous media.

  • Aggregation: As a cationic amphiphilic molecule, this compound chloride can form aggregates or micelles in solution, which can affect its dissolution rate and apparent solubility.[6][7]

  • Common ion effect: In buffers containing high concentrations of chloride ions, the solubility of this compound chloride may be reduced.

  • Temperature: Room temperature may not be sufficient to dissolve higher concentrations of the compound.[6]

Q3: Can I heat the solution to improve solubility?

A3: Yes, gently heating the solution can significantly improve the solubility of this compound chloride.[6] Temperatures up to 60°C have been used to aid dissolution in aqueous solutions.[8] For certain co-solvent systems, such as glycerol (B35011) and water, temperatures of 85-90°C have been utilized in purification processes, indicating a degree of thermal stability.[9] However, it is always advisable to check the stability of this compound chloride under your specific experimental conditions if prolonged heating is required.

Q4: Are there any known incompatibilities with common buffer components or additives?

A4: Yes, this compound chloride is a cationic compound and is incompatible with soaps and other anionic surfactants.[10] Mixing it with solutions containing these components can lead to precipitation. Caution should also be exercised when using buffers with high concentrations of counter-ions.

Troubleshooting Guide

Issue 1: this compound chloride precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step
Supersaturation The initial dissolution may have been achieved through heating, creating a supersaturated solution that is not stable at room temperature. Try preparing a more dilute solution or maintaining the temperature if the experimental design allows.
Change in pH The pH of the final solution may have shifted, causing the compound to precipitate. Verify the pH of the solution after adding the this compound chloride and adjust if necessary.
Salting Out The addition of other components to your solution (e.g., salts from a buffer concentrate) may have increased the ionic strength, leading to precipitation. Try using a lower ionic strength buffer.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Aggregation This compound chloride may be forming aggregates of varying sizes, leading to inconsistent biological activity. This is a known behavior for surfactant-like molecules.[6][7] Consider the critical micelle concentration (CMC) of the compound. While a specific CMC for this compound chloride is not widely published, operating at concentrations well below the expected solubility limit may help to minimize aggregation. The use of sonication during preparation can also help to create a more homogenous solution.
Precipitation in media The compound may be precipitating in complex biological media. Visually inspect the media for any signs of precipitation after the addition of this compound chloride. Consider using a co-solvent to prepare a more concentrated stock solution that can be diluted into the media, minimizing the risk of precipitation.

Quantitative Solubility Data

The reported solubility of this compound chloride can vary depending on the experimental conditions. The following tables summarize the available data. Researchers should note that these values can be influenced by factors such as temperature, pH, and the presence of other solutes.

Table 1: Solubility in Common Solvents

SolventReported SolubilityConditionsCitation(s)
WaterSlightly to very slightly solubleNot specified[1][2]
Water< 2.61 mg/mLNot specified[11]
Water0.99 mg/mLWith sonication, warming to 60°C, and pH adjusted to 3 with 1M HCl[8]
Ethanol (96%)Slightly solubleNot specified[1][2]
DMSO< 1 mg/mLNot specified[12]
DMSO< 5.28 mg/mLNot specified[11]
DMSO0.025 mg/mLFresh DMSO recommended as moisture can reduce solubility[13]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is based on the principle that adjusting the pH can enhance the solubility of certain compounds.

  • Weigh the desired amount of this compound chloride powder.

  • Add a small amount of deionized water to create a slurry.

  • Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 3.

  • Continue to add deionized water to reach the final desired volume.

  • Gently warm the solution to 60°C while stirring to facilitate complete dissolution.[8]

  • If necessary, use a sonicator bath to break up any remaining solid particles.

  • Allow the solution to cool to room temperature. If the solution remains clear, it can be sterile-filtered using a 0.22 µm filter. If precipitation occurs upon cooling, a lower concentration should be prepared.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System (Glycerol/Water)

This protocol utilizes a co-solvent system, which can significantly enhance solubility. This method is adapted from a purification procedure.[9]

  • Prepare a mixed solvent of glycerol and water. A volume ratio of 4:1 (glycerol:water) can be used as a starting point.

  • Heat the co-solvent mixture to 85-90°C.[9]

  • Slowly add the weighed this compound chloride powder to the heated co-solvent while stirring vigorously.

  • Continue stirring at the elevated temperature until all the solid has dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Store the resulting stock solution at an appropriate temperature. Due to the high glycerol content, storage at 4°C or -20°C is possible.

Visualizations

G Troubleshooting Workflow for this compound Chloride Dissolution start Start: Prepare this compound Chloride Solution in Aqueous Buffer check_dissolution Does it dissolve completely? start->check_dissolution precipitate Precipitation or Incomplete Dissolution check_dissolution->precipitate No solution_ok Solution is clear. Proceed with experiment. check_dissolution->solution_ok Yes option_heat Option 1: Apply Gentle Heat (e.g., up to 60°C) precipitate->option_heat option_ph Option 2: Adjust pH to ~3 (with HCl) precipitate->option_ph option_cosolvent Option 3: Use a Co-solvent (e.g., Glycerol/Water) precipitate->option_cosolvent option_sonicate Option 4: Apply Sonication precipitate->option_sonicate option_heat->check_dissolution option_ph->check_dissolution option_cosolvent->check_dissolution option_sonicate->check_dissolution

Caption: Troubleshooting workflow for dissolving this compound chloride.

G Factors Influencing this compound Chloride Solubility cluster_factors Influencing Factors cluster_outcomes Outcomes DQC This compound Chloride Solubility Temperature Temperature DQC->Temperature Increase T, Increase S pH pH DQC->pH Decrease pH, Increase S CoSolvents Co-solvents (e.g., Glycerol, Ethanol) DQC->CoSolvents Addition, Increase S Aggregation Aggregation (CMC) DQC->Aggregation Above CMC, complex behavior Dissolution Improved Dissolution Temperature->Dissolution pH->Dissolution CoSolvents->Dissolution Precipitation Precipitation Risk Aggregation->Precipitation

Caption: Key factors that influence the solubility of this compound chloride.

References

Technical Support Center: Optimizing Dequalinium for Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dequalinium for mitochondrial targeting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it effective for mitochondrial targeting?

A1: this compound (DQA) is a lipophilic, dicationic compound. Its structure, featuring two positive charges separated by a ten-carbon alkyl chain, allows it to selectively accumulate in mitochondria.[1][2] This targeting is driven by the highly negative mitochondrial membrane potential (ΔΨm), which is significantly more negative (around -180 mV) than the plasma membrane potential.[2][3][4][5] This property makes this compound and its derivatives, such as DQAsomes, effective vehicles for delivering therapeutic agents directly to the mitochondria of cancer cells, which often exhibit an even higher mitochondrial membrane potential than healthy cells.[3][6]

Q2: What is the primary mechanism of action of this compound in mitochondria?

A2: Once accumulated in the mitochondria, this compound exerts its effects through several mechanisms:

  • Inhibition of the Respiratory Chain: It can inhibit components of the electron transport chain, such as Complex I (NADH-ubiquinone reductase) or Complex III.[5][7]

  • Induction of Oxidative Stress: By disrupting the respiratory chain, it leads to an increase in the production of reactive oxygen species (ROS).[4][8]

  • Loss of Mitochondrial Membrane Potential: The accumulation of the positive charge and disruption of respiratory function leads to depolarization of the inner mitochondrial membrane.[4]

  • Induction of Apoptosis: The combination of these effects can trigger the mitochondrial permeability transition pore (MPT pore) and activate the caspase-dependent apoptotic pathway, leading to programmed cell death.[4][7]

Q3: What are typical concentration ranges for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type, incubation time, and desired outcome (e.g., imaging vs. inducing cytotoxicity). In PC-3 prostate cancer cells, concentrations between 1.5 µM and 100 µM have been shown to decrease cell viability over 24 to 48 hours, with 10 µM being identified as an advantageous concentration for a 48-hour treatment.[4] For combination therapies in oral cancer cells, concentrations ranging from 0.78 µM to 50 µM have been tested.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: Low or No Mitochondrial Accumulation

If you are observing poor mitochondrial targeting with this compound or a this compound-based nanocarrier (e.g., DQAsomes).

  • Possible Cause 1: Compromised Mitochondrial Membrane Potential (ΔΨm)

    • Explanation: this compound's accumulation is driven by a strong negative ΔΨm.[4] If cells are unhealthy, stressed, or have dysfunctional mitochondria, their ΔΨm may be too low to effectively draw the compound into the mitochondria.

    • Solution:

      • Assess the health of your cells prior to the experiment.

      • Measure the ΔΨm of your cell line using a potentiometric dye like TMRM or JC-1 to ensure they have a robust mitochondrial potential.

      • Use early-passage, healthy cells for all experiments.

  • Possible Cause 2: Incorrect Formulation of DQAsomes

    • Explanation: If using DQAsomes, improper preparation can lead to vesicles of the wrong size or charge, preventing efficient cellular uptake and mitochondrial targeting.[10]

    • Solution:

      • Strictly follow established protocols for DQAsome preparation.[11]

      • Characterize your nanocarriers to confirm size (e.g., via dynamic light scattering) and surface charge (zeta potential). DQAsomes are typically cationic.[12]

Issue 2: High Cytotoxicity in Control or Non-Target Cells

If this compound is causing excessive cell death, making it difficult to study its specific mitochondrial effects.

  • Possible Cause 1: Concentration is Too High

    • Explanation: this compound is a cytotoxic agent.[13][14] The concentration required for effective targeting may be very close to the concentration that induces widespread cell death.

    • Solution:

      • Perform a careful dose-response study using a range of concentrations and time points to identify a therapeutic window.

      • Start with a low concentration (e.g., 1-5 µM) and gradually increase it.[4]

      • Reduce the incubation time.

  • Possible Cause 2: Off-Target Effects

    • Explanation: At high concentrations, this compound can have off-target effects, such as inhibiting organic cation transporters or disrupting plasma membrane integrity.[15][16]

    • Solution:

      • Lower the concentration to a range where mitochondrial accumulation is the predominant effect.

      • Use appropriate controls to distinguish between mitochondrial-specific effects and general cellular toxicity.

Issue 3: Inconsistent or Irreproducible Results

If you are experiencing high variability between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions

    • Explanation: Cell passage number, density, and metabolic state can all affect mitochondrial function and, consequently, this compound uptake and efficacy.

    • Solution:

      • Standardize all cell culture parameters, including media, supplements, passage number, and seeding density.

      • Ensure cells are in the logarithmic growth phase when starting the experiment.

  • Possible Cause 2: this compound Degradation

    • Explanation: Like many chemical compounds, this compound solutions may degrade over time if not stored properly.

    • Solution:

      • Prepare fresh this compound solutions for each experiment from a properly stored stock.

      • Follow the manufacturer's instructions for storage (typically protected from light and at a specified temperature).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConcentration RangeIncubation TimeObserved EffectReference
PC-3 (Prostate Cancer)1.5 - 100 µM24 - 48 hDose- and time-dependent decrease in cell viability. 10 µM for 48h was noted as advantageous.[4]
OEC-M1 (Oral Cancer)0.78 - 50 µM48 hUsed in combination studies to determine synergistic effects with cisplatin.[9]
FADU (Oral Cancer)0.78 - 50 µM48 hUsed in combination studies; FADU cells showed more resistance than OEC-M1.[9]
HeLa (Cervical Cancer)71.5% inhibition (DTOS)24 hA nanoemulsion of this compound and α-TOS (DTOS) inhibited cell growth.[15]

Table 2: In Vivo Toxicity of this compound Chloride (Murine Model)

Administration RouteDosing ScheduleDoseOutcomeReference
Intraperitoneal (ip)Single Dose15 mg/kgMaximum Tolerated Dose (MTD)[13]
Intraperitoneal (ip)Single Dose18.3 mg/kgLethal Dose, 50% (LD50)[13]
Intraperitoneal (ip)Single Dose20 - 25 mg/kg>50% mortality; significant liver and kidney damage.[13]
Intraperitoneal (ip)Every Other Day6 - 7 mg/kg60% of animals tolerated 15 doses.[13]
Intraperitoneal (ip)Every 7 Days11 - 12 mg/kg100% of animals tolerated 5 doses.[13]

Key Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is adapted from methods used to evaluate mitochondrial health following treatment with mitochondria-targeting agents.[15]

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a positive control for depolarization (e.g., CCCP, 10 µM for 10-30 minutes) and a vehicle control.

  • Staining:

    • Remove the treatment media and wash cells once with pre-warmed PBS or serum-free media.

    • Prepare the JC-1 staining solution (typically 2-10 µM in serum-free media).

    • Incubate cells with the JC-1 solution for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash cells 1-2 times with pre-warmed PBS or media to remove excess dye.

  • Analysis:

    • Microscopy: Image cells immediately. Healthy, polarized mitochondria will exhibit red fluorescent J-aggregates. Depolarized mitochondria will show green fluorescent JC-1 monomers.[15]

    • Flow Cytometry/Plate Reader: Measure fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization. A decrease in this ratio indicates depolarization.

Protocol 2: Confirmation of Mitochondrial Localization via Confocal Microscopy

This protocol allows for the direct visualization of a fluorescently-labeled this compound conjugate or nanocarrier within mitochondria.[8][17]

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Mitochondrial Staining:

    • Incubate cells with a mitochondrial-specific dye (e.g., MitoTracker™ Green FM, 100-200 nM) for 30 minutes at 37°C. This will serve as the mitochondrial marker.

    • Wash cells gently with pre-warmed media.

  • Treatment: Incubate the cells with your fluorescently-labeled this compound construct at the desired concentration and for the optimal time.

  • Nuclear Staining (Optional): Incubate cells with a nuclear stain like DAPI (e.g., 300 nM) for 10-15 minutes.

  • Imaging:

    • Wash cells gently to remove excess unbound compound and stain.

    • Add fresh, phenol (B47542) red-free imaging media.

    • Image using a confocal microscope with the appropriate laser lines and emission filters for your mitochondrial marker, your this compound fluorophore, and the nuclear stain.

  • Analysis: Merge the images from the different channels. Co-localization of the this compound signal (e.g., red) with the mitochondrial marker signal (e.g., green) will appear as yellow/orange, confirming mitochondrial targeting.

Visualizations

Dequalinium_Mechanism_of_Action Figure 1: this compound's Mitochondrial Mechanism of Action cluster_cell Cancer Cell cluster_mito Mitochondrion DQA This compound (DQA) (Lipophilic Dication) ETC Electron Transport Chain (e.g., Complex I/III) DQA->ETC Accumulates due to high ΔΨm & inhibits ROS Increased ROS (Oxidative Stress) ETC->ROS Disruption leads to Potential Loss of ΔΨm (Depolarization) ETC->Potential Inhibition leads to Apoptosis Apoptosis Induction (Caspase Activation) ROS->Apoptosis Contributes to Potential->Apoptosis Triggers

Caption: this compound's mechanism of action in cancer cell mitochondria.

Experimental_Workflow Figure 2: Workflow for Optimizing this compound Concentration A 1. Determine IC50 Dose-Response Assay (e.g., MTS/MTT) Test broad range (0.1-100 µM) at 24h, 48h, 72h. B 2. Select Concentration Range Choose concentrations below, at, and slightly above the IC50 for further study. A->B C 3. Confirm Mitochondrial Localization Confocal microscopy with MitoTracker and fluorescent DQA analogue. B->C D 4. Assess Mitochondrial Function Measure ΔΨm (JC-1/TMRM Assay) Measure Oxygen Consumption Rate (OCR). B->D E 5. Evaluate Mechanism of Cell Death Apoptosis Assay (e.g., Annexin V) Caspase Activity Assay. B->E F 6. Finalize Optimal Concentration Concentration that maximizes mitochondrial targeting with desired functional effect. C->F D->F E->F Troubleshooting_Logic Figure 3: Troubleshooting this compound Experiments Start Problem Observed? ProblemType High Cytotoxicity or Low Efficacy? Start->ProblemType HighCyto High Cytotoxicity ProblemType->HighCyto High Cyto LowEff Low Efficacy / Accumulation ProblemType->LowEff Low Efficacy CheckConc Is DQA concentration > IC50? HighCyto->CheckConc Sol_ReduceConc Action: Lower DQA concentration and/or reduce incubation time. CheckConc->Sol_ReduceConc Yes CheckControls Action: Use healthy, low-passage cells. Verify ΔΨm of untreated cells. CheckConc->CheckControls No CheckMitoHealth Are mitochondria healthy? (Check ΔΨm) LowEff->CheckMitoHealth Sol_ImproveHealth Action: Use healthy, early-passage cells. Optimize culture conditions. CheckMitoHealth->Sol_ImproveHealth No CheckFormulation If using DQAsomes: Is formulation correct? CheckMitoHealth->CheckFormulation Yes Sol_Remake Action: Re-prepare DQAsomes. Verify size and zeta potential. CheckFormulation->Sol_Remake No

References

Technical Support Center: Mitigating Dequalinium-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving dequalinium and non-cancerous cell lines.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?

A1: this compound chloride, a lipophilic cation, primarily targets mitochondria due to their negative membrane potential.[1][2][3] This accumulation disrupts mitochondrial function, leading to a cascade of cytotoxic events, including:

  • Inhibition of the respiratory chain: this compound can inhibit components of the mitochondrial respiratory chain, leading to decreased ATP production.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain results in the generation of superoxide (B77818) anions and other reactive oxygen species.

  • Induction of the Mitochondrial Permeability Transition (MPT): This can lead to mitochondrial swelling and the release of pro-apoptotic factors into the cytoplasm.

  • Apoptosis and Necrosis: Depending on the concentration and cell type, this compound can induce cell death through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[2]

Q2: My non-cancerous cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?

A2: Several factors can influence cellular sensitivity to this compound:

  • Cell Type: Different cell lines have varying mitochondrial densities and membrane potentials, which can affect the extent of this compound accumulation and subsequent toxicity.

  • Metabolic State: Cells with high metabolic activity may be more susceptible to mitochondrial toxins.

  • Compound Purity and Solvent: Ensure the purity of your this compound chloride and that the solvent used (e.g., DMSO) is at a non-toxic concentration (typically <0.5%).[4]

  • Cell Seeding Density: Very low or very high cell densities can impact the apparent cytotoxicity. It is crucial to optimize cell seeding density for your specific cell line and assay.[4]

Q3: I am observing high variability in my cell viability assay results. What are the common causes and solutions?

A3: High variability in cytotoxicity assays is a common issue. Here are some potential causes and troubleshooting steps:[4][5][6]

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven distribution in the wells.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature changes. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental samples.[4]

  • Inconsistent Incubation Times: Adhere to consistent incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[4]

  • Reagent Preparation and Storage: Prepare fresh reagents when possible. If using stored reagents, ensure they have not undergone multiple freeze-thaw cycles.[4]

Q4: Can I use antioxidants to mitigate this compound-induced cytotoxicity?

A4: Yes, antioxidants can be a viable strategy to counteract the oxidative stress induced by this compound. N-acetylcysteine (NAC) is a commonly used antioxidant that can replenish intracellular glutathione (B108866) (GSH) levels and directly scavenge ROS.[7][8][9]

Q5: How can I inhibit the mitochondrial permeability transition (MPT) to protect my cells?

A5: Cyclosporin A (CsA) is a well-known inhibitor of the MPT pore.[10] By preventing the opening of the pore, CsA can mitigate mitochondrial swelling and the release of pro-apoptotic factors.

Q6: Is there a genetic approach to protect cells from this compound-induced apoptosis?

A6: Overexpression of anti-apoptotic proteins like Bcl-2 can be an effective strategy. Bcl-2 is localized to the mitochondrial outer membrane and prevents the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

II. Troubleshooting Guides

Guide 1: Optimizing this compound Concentration and Troubleshooting Cell Viability Assays

This guide provides a systematic approach to determining the appropriate concentration of this compound for your experiments and troubleshooting common issues with cell viability assays.

Table 1: Troubleshooting Common Issues in Cell Viability Assays [4][6][11]

IssuePossible CauseTroubleshooting Steps
Low Absorbance/Fluorescence Signal - Insufficient cell number- Short incubation time with assay reagent- Incorrect wavelength/filter settings- Perform a cell titration to determine the optimal seeding density.- Increase the incubation time with the viability reagent (e.g., MTT, resazurin).- Verify the correct excitation/emission wavelengths for your specific assay.
High Background Signal - Microbial contamination- Interference from phenol (B47542) red in the medium- Direct reduction of assay reagent by the test compound- Regularly check cultures for contamination.- Use phenol red-free medium during the assay.- Perform a cell-free control to check for direct reagent reduction by this compound.
Inconsistent Results Between Replicates - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before plating.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate for experimental samples.
Compound Precipitation - Poor solubility of this compound in the culture medium- Ensure the final solvent concentration is low (e.g., <0.5% DMSO).- Gently mix the compound in the medium before adding to cells.

Experimental Protocol: Determining the IC50 of this compound Chloride

  • Cell Seeding: Seed your non-cancerous cell line (e.g., human fibroblasts, HUVECs) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound chloride in an appropriate solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to obtain a range of concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay such as the MTT or resazurin (B115843) assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Guide 2: Mitigating this compound-Induced ROS Production with N-Acetylcysteine (NAC)

This guide provides a protocol for using N-acetylcysteine (NAC) to counteract this compound-induced reactive oxygen species (ROS) and subsequent cytotoxicity.

Table 2: Quantitative Data on NAC for Cytoprotection

Cell TypeToxinNAC ConcentrationOutcome
Human Gingival FibroblastsHEMA5 and 10 mMSignificantly reduced cell death and restored mitochondrial activity.[7][8]
Human Gingival FibroblastsHEMA1 mMIncreased HEMA toxicity.[7][8]
Human Skin Fibroblasts-1 mM and 5 mMIncreased MnSOD protein and activity levels, and decreased steady-state ROS levels.[9]
Murine OligodendrocytesHydrogen Peroxide50 µM to 500 µMAttenuated the deleterious effects of oxidative stress and improved cell survival.[12]
Human Kidney-2 (HK-2) CellsTGHQ1 mMAlmost completely inhibited the decrease in mitochondrial membrane potential.[13]

Experimental Protocol: Assessing the Protective Effect of NAC

  • Cell Seeding and Pre-treatment: Seed your non-cancerous cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for ROS detection). Allow them to adhere overnight. Pre-treat the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before this compound exposure.[7][8]

  • This compound Treatment: Add this compound at a concentration around its IC50 value to the NAC-containing medium. Include controls for untreated cells, cells treated with this compound alone, and cells treated with NAC alone.

  • Incubation: Incubate the cells for the desired time period.

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT or similar assay to assess cell viability.

    • ROS Detection: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

DOT Diagram: Experimental Workflow for NAC Protection Assay

NAC_Protection_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis seed_cells Seed non-cancerous cells adhere Allow cells to adhere overnight seed_cells->adhere pre_treat_nac Pre-treat with NAC (1-10 mM) for 1-2h adhere->pre_treat_nac add_this compound Add this compound (e.g., IC50 concentration) pre_treat_nac->add_this compound incubate Incubate for desired time add_this compound->incubate viability_assay Cell Viability Assay (MTT) incubate->viability_assay ros_detection ROS Detection (H2DCFDA) incubate->ros_detection

Caption: Workflow for assessing NAC's protective effect.

Guide 3: Inhibiting this compound-Induced Mitochondrial Swelling with Cyclosporin A (CsA)

This section details the use of Cyclosporin A (CsA) to inhibit the mitochondrial permeability transition (MPT) and its associated downstream effects.

Table 3: Effective Concentrations of Cyclosporin A for MPT Inhibition

SystemEffective CsA ConcentrationOutcome
Ischaemic/reperfused rat heart0.2 µMImproved recovery of heart function during reperfusion.[10]
Isolated brain mitochondria1 µMPrevented sustained depolarization with a 50 µM Ca2+ challenge.[14]
Cardiac-isolated mitochondriaNot specifiedDelayed mPTP opening by enhancing sequestration of matrix free Ca²⁺.[15]

Experimental Protocol: Evaluating the Effect of CsA on Mitochondrial Membrane Potential

  • Cell Preparation: Seed cells and allow them to adhere as previously described.

  • Pre-treatment with CsA: Pre-incubate the cells with a low micromolar concentration of CsA (e.g., 0.2 - 1 µM) for approximately 30-60 minutes.[10][14]

  • This compound Treatment: Add this compound to the CsA-containing medium. Include appropriate controls.

  • Mitochondrial Membrane Potential (ΔΨm) Assessment:

    • Stain the cells with a potentiometric dye such as JC-1 or TMRM.

    • JC-1 forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16][17]

    • TMRM is a red-orange fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates depolarization.

    • Analyze the cells using flow cytometry or fluorescence microscopy.[16][18]

DOT Diagram: this compound's Effect on Mitochondria and CsA's Point of Intervention

Dequalinium_CsA_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Accumulates in MPT_Pore Mitochondrial Permeability Transition Pore (MPTP) Mitochondria->MPT_Pore Induces opening of Mito_Swelling Mitochondrial Swelling MPT_Pore->Mito_Swelling Cyto_C Cytochrome c Release MPT_Pore->Cyto_C Apoptosis Apoptosis Cyto_C->Apoptosis CsA Cyclosporin A CsA->MPT_Pore Inhibits

Caption: this compound's mitochondrial action and CsA's inhibitory role.

Guide 4: Bcl-2 Overexpression to Mitigate this compound-Induced Apoptosis

This guide outlines a general approach for overexpressing the anti-apoptotic protein Bcl-2 to protect non-cancerous cells from this compound.

Experimental Protocol: Transient Overexpression of Bcl-2

Note: This is a general protocol and needs to be optimized for your specific cell line (e.g., HUVECs).

  • Plasmid Preparation: Obtain a mammalian expression vector containing the human Bcl-2 gene. Prepare high-quality, endotoxin-free plasmid DNA.

  • Cell Seeding: Seed your cells (e.g., HUVECs) in 6-well plates or other suitable formats so they reach 70-80% confluency on the day of transfection.[19]

  • Transfection:

    • Use a transfection reagent suitable for primary cells, such as Lipofectamine LTX or other specialized reagents.[19]

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).

    • Replace the transfection medium with fresh, complete culture medium.

  • Post-Transfection: Allow 24-48 hours for Bcl-2 expression. You can verify overexpression by Western blotting or immunofluorescence.

  • This compound Treatment and Analysis:

    • Treat the transfected cells (both Bcl-2 overexpressing and control vector-transfected cells) with this compound.

    • Assess apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.

DOT Diagram: Bcl-2's Role in the Apoptotic Pathway

Bcl2_Apoptosis_Pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress This compound->Mitochondrial_Stress Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Stress->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_C_Release Cytochrome c Release MOMP->Cytochrome_C_Release Caspase_Activation Caspase Activation Cytochrome_C_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2 Bcl-2 Overexpression Bcl2->Bax_Bak_Activation Inhibits

References

Preventing aggregation of dequalinium in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the preparation and handling of dequalinium stock solutions, with a primary focus on preventing aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride and why is aggregation a concern?

A1: this compound chloride is a cationic, lipophilic quaternary ammonium (B1175870) compound with a broad range of biological activities, including antimicrobial, antifungal, and antineoplastic effects.[1][2] Aggregation or precipitation of this compound in stock or working solutions can lead to inaccurate dosing, loss of biological activity, and confounding experimental results. As a lipophilic molecule, it has limited aqueous solubility, making it prone to "crashing out" of solutions, particularly when diluting a concentrated organic stock into an aqueous medium.[3][4]

Q2: What are the recommended solvents for preparing this compound chloride stock solutions?

A2: Due to its limited water solubility, organic solvents are recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[2][5] It is crucial to use anhydrous, high-purity solvents, as absorbed moisture can reduce solubility.[6]

Q3: My this compound chloride stock solution appears cloudy or has visible precipitate. What should I do?

A3: Cloudiness or visible particles indicate that the compound has either not fully dissolved or has precipitated during storage. The following troubleshooting steps can be taken:

  • Gentle Warming: Warm the solution in a 37°C water bath. This often increases the solubility of the compound.[4][7]

  • Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer or a bath sonicator to help break up particles and facilitate dissolution.[1][4]

  • Prepare a Fresh Solution: If the precipitate does not dissolve, it is best to prepare a fresh stock solution, ensuring the solubility limit is not exceeded and that anhydrous solvent is used.[4][6]

Q4: this compound chloride precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This common issue, known as solvent-shifting precipitation, occurs due to the rapid change in solvent polarity.[6] Here are several strategies to prevent it:

  • Optimize the Dilution Process: Add the DMSO stock solution dropwise to the aqueous medium while continuously and vigorously stirring or vortexing. This avoids localized high concentrations of the compound.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions.[4]

  • Reduce the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.[8]

  • Use Co-solvents: For certain applications, especially in vivo studies, a formulation with co-solvents like PEG300 may improve solubility.[1]

Q5: What are the optimal storage conditions for this compound chloride stock solutions?

A5: Proper storage is critical to maintain the stability and prevent degradation of this compound chloride solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][6]

  • Temperature: For long-term storage (months), -20°C or -80°C is recommended.[1][2] Solutions stored at -20°C in DMSO or distilled water may be stable for up to 3 months, while storage at -80°C can extend stability to 6 months.[1][2] For short-term storage (days), 4°C is acceptable.[6]

Q6: How can I check if my this compound solution has aggregated?

A6: Several methods can be used to assess the quality of your this compound solution:

  • Visual Inspection: The simplest method is to visually inspect the solution against a light source for any cloudiness, haze, or visible particles.

  • UV-Vis Spectrophotometry: You can measure the absorbance spectrum of a diluted sample. This compound chloride has characteristic absorption maxima around 240 nm and 326 nm.[3] A significant deviation from the expected spectrum or a change over time could indicate degradation or aggregation.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can determine the size of particles in a solution, providing direct evidence of aggregate formation.[9]

Data Summary Tables

Table 1: Solubility of this compound Chloride in Common Solvents
SolventSolubilityNotes
WaterSlightly to very slightly soluble (<2.61 mg/mL)[3][5]Heating may be necessary to aid dissolution.[3]
Ethanol (96%)Slightly soluble (<2.64 mg/mL)[2][5]
DMSO<5.28 mg/mL[5]Recommended for high-concentration stock solutions.[2]
PEG300 / Saline (50/50)~2 mg/mL[1]Requires sonication; may form a suspension. Useful for in vivo formulations.[1]
Table 2: Recommended Storage Conditions for this compound Chloride Solutions
ConditionDurationTemperatureNotes
Long-TermUp to 6 months-80°CRecommended for maximum stability.[1]
Long-TermUp to 3 months-20°CSuitable for DMSO or aqueous solutions.[2]
Short-TermUp to 1 month-20°CSealed from moisture.[1]
Short-TermDays to weeks4°C[6]

Troubleshooting Guide: Precipitation Issues

This guide provides a logical workflow to diagnose and solve issues related to this compound chloride precipitation.

G cluster_0 Where did precipitation occur? cluster_1 Potential Causes (Stock Solution) cluster_2 Solutions (Stock Solution) cluster_3 Cause (Working Solution) cluster_4 Solutions (Working Solution) start Precipitation Observed loc1 In DMSO Stock Solution start->loc1 loc2 In Aqueous Working Solution start->loc2 cause1 Concentration > Solubility Limit loc1->cause1 cause2 Water absorbed by DMSO loc1->cause2 cause3 Improper Storage (e.g., freeze-thaw) loc1->cause3 cause4 Rapid Solvent Shift ('Crashing Out') loc2->cause4 sol1 Prepare new, lower concentration stock cause1->sol1 sol2 Use fresh, anhydrous DMSO; aliquot solution cause2->sol2 sol3 Store aliquots at -80°C cause3->sol3 end Problem Resolved sol1->end sol2->end sol3->end sol4 Add stock dropwise to vortexing buffer cause4->sol4 sol5 Perform serial dilutions cause4->sol5 sol6 Lower final concentration cause4->sol6 sol4->end sol5->end sol6->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Chloride Stock Solution (10 mM in DMSO)

Materials:

  • This compound chloride powder (MW: 527.57 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the vial of this compound chloride powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[6]

  • Weighing: In a chemical fume hood, carefully weigh 5.28 mg of this compound chloride powder and place it into a clean vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particles remain, place the vial in a bath sonicator or a 37°C water bath for 5-10 minutes, followed by vortexing.[1][4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][2]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium (e.g., PBS or Cell Culture Media)

Objective: To prepare a working solution of this compound chloride in an aqueous buffer while minimizing precipitation.

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound chloride DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Dilution: While gently but continuously vortexing or stirring the pre-warmed aqueous medium, add the required volume of the DMSO stock solution in a dropwise manner. This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.[4]

  • Final Mix: Once the stock solution is added, continue to mix the working solution for another 30-60 seconds to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared working solution promptly.[1]

G cluster_dilution Dilution for Working Solution prep Equilibrate Powder to Room Temp weigh Weigh 5.28 mg This compound Chloride prep->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Not Clear aliquot Aliquot into Single-Use Vials inspect->aliquot Clear store Store at -80°C aliquot->store thaw Thaw Aliquot at Room Temp store->thaw dilute Add Stock Dropwise to Vortexing Buffer thaw->dilute warm_buffer Warm Aqueous Buffer to 37°C warm_buffer->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing and using this compound.

References

Troubleshooting inconsistent results in dequalinium staining protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dequalinium staining experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a stain?

This compound is a lipophilic, dicationic compound that belongs to the quaternary ammonium (B1175870) cation group.[1] Its positively charged and lipophilic nature allows it to selectively accumulate in mitochondria of living cells, driven by the negative mitochondrial membrane potential.[2][3][4] This accumulation makes it a useful fluorescent probe for visualizing mitochondria. Beyond its staining properties, this compound also exhibits broad-spectrum antimicrobial and anticarcinoma activities.[4][5][6]

Q2: What is the primary application of this compound staining?

This compound staining is primarily used for the fluorescent labeling and visualization of mitochondria in living cells.[2] Due to its selective accumulation in carcinoma cells, it is also utilized in cancer research to study mitochondrial abnormalities and as a potential anticancer agent.[4][7]

Q3: Can this compound be used on fixed cells?

Potential-sensitive dyes like this compound rely on an active mitochondrial membrane potential to accumulate within the mitochondria. The fixation process typically disrupts this membrane potential. Therefore, this compound staining is not recommended for fixed samples and should be performed on live cells before any fixation steps.

Q4: What are the excitation and emission wavelengths for this compound?

While specific wavelengths can vary slightly based on the experimental conditions and instrumentation, it's crucial to consult the manufacturer's data sheet for the specific this compound salt you are using. As a general reference for similar mitochondrial probes, ensure your microscope is equipped with the appropriate filter sets.

Troubleshooting Inconsistent Staining Results

Inconsistent results in this compound staining can arise from various factors in the experimental protocol. Below are common problems and their potential causes and solutions.

Issue 1: Weak or No Mitochondrial Staining

Weak or absent fluorescence can be frustrating. The following table outlines potential causes and recommended solutions to enhance your signal.

Possible Cause Recommended Solution References
This compound Concentration Too Low Perform a titration to determine the optimal concentration. Start with a range and systematically test to find the best signal-to-noise ratio.[8][9]
Inadequate Incubation Time/Temperature Optimize the incubation time and temperature. Insufficient time may not allow for adequate dye accumulation. Refer to manufacturer guidelines and test different durations.[9][10]
Poor Cell Health or Low Mitochondrial Membrane Potential Ensure cells are healthy and metabolically active. Use a positive control with healthy cells known to have robust mitochondrial activity.
Incorrect Filter/Microscope Settings Verify that the excitation and emission filters on the microscope are appropriate for this compound. Ensure the gain and exposure settings are optimized.[11][12]
Photobleaching Minimize the exposure of stained cells to high-intensity light. Use an anti-fade mounting medium if imaging for extended periods.[8]
Improper Sample Preparation Ensure cells are properly washed with a suitable buffer (e.g., PBS) before and after staining to remove interfering substances.[13]
Issue 2: High Background or Non-Specific Staining

High background fluorescence can obscure the specific mitochondrial signal. This is often characterized by diffuse cytoplasmic staining rather than distinct mitochondrial localization.[14]

Possible Cause Recommended Solution References
This compound Concentration Too High This is a common cause of diffuse cytoplasmic staining.[14] Reduce the this compound concentration by performing a titration study.[8][15]
Excessive Incubation Time Over-incubation can lead to the dye accumulating in other cellular compartments. Reduce the incubation time.[14]
Insufficient Washing Inadequate washing after staining can leave residual dye in the well, contributing to background noise. Increase the number and duration of wash steps.[12][16]
Cellular Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly.[8][11][12]
Precipitation of the Dye Dye precipitates can be mistaken for signal. Ensure the dye is fully dissolved in the staining buffer. Filtering the staining solution may be necessary.[17]
Contaminated Reagents or Equipment Use fresh, high-quality reagents. Ensure all labware, such as incubation trays and forceps, are clean to avoid introducing fluorescent contaminants.[18]
Issue 3: Uneven or Patchy Staining

Inconsistent staining across the cell population can lead to unreliable data.

Possible Cause Recommended Solution References
Uneven Distribution of Staining Solution Ensure the staining solution is mixed thoroughly and covers the cells evenly. Gentle agitation during incubation can help.[9]
Cells Drying Out Do not allow the cells to dry out at any point during the staining protocol. Maintain adequate liquid volume in the wells and use a humidified chamber for incubation.[12][15][16]
Poor Cell Adherence or Clumping Ensure cells are seeded at an appropriate density to avoid clumping. Poor adherence can lead to cell loss and uneven staining.
Inconsistent Fixation (if applicable post-staining) If fixing cells after live staining, ensure the fixation is uniform. Uneven fixation can alter cell morphology and dye retention.[19]

Experimental Protocols

General Protocol for this compound Staining of Adherent Cells

This protocol provides a starting point for this compound staining. Optimization of concentrations and incubation times is highly recommended for each cell type and experimental condition.

Materials:

  • This compound chloride stock solution (e.g., 1 mM in DMSO)

  • Live, adherent cells cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Pre-warmed cell culture medium

Procedure:

  • Preparation of Staining Solution:

    • On the day of the experiment, prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium.

    • A typical starting concentration range is 100-500 nM. It is crucial to perform a concentration optimization for your specific cell line.

  • Cell Preparation:

    • Grow cells to the desired confluency (typically 70-80%).

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove any residual serum.

  • Staining:

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. Incubation time should be optimized.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.[13]

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filters.

Visual Guides

This compound Staining Workflow

G cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_prep 1. Prepare Adherent Cells stain_prep 2. Prepare this compound Working Solution wash1 3. Wash Cells (PBS) stain_prep->wash1 add_stain 4. Add Staining Solution & Incubate wash1->add_stain wash2 5. Wash Cells (PBS) add_stain->wash2 imaging 6. Live Cell Imaging wash2->imaging G start Weak or No Staining check_conc Is this compound Concentration Optimized? start->check_conc check_incubation Are Incubation Time & Temperature Optimized? check_conc->check_incubation Yes increase_conc Increase Concentration (Perform Titration) check_conc->increase_conc No check_cells Are Cells Healthy? check_incubation->check_cells Yes increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_microscope Are Microscope Settings Correct? check_cells->check_microscope Yes use_control Use Positive Control (Healthy Cells) check_cells->use_control No adjust_settings Adjust Filters, Gain, & Exposure check_microscope->adjust_settings No success Problem Resolved check_microscope->success Yes increase_conc->check_incubation increase_incubation->check_cells use_control->check_microscope adjust_settings->success G cluster_cell Cell cluster_mito Mitochondrion inner_membrane Inner Mitochondrial Membrane (High Negative Potential) matrix Mitochondrial Matrix cytoplasm Cytoplasm This compound This compound (Cationic) This compound->inner_membrane Accumulation driven by membrane potential

References

Technical Support Center: Refinement of Dequalinium-Based Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dequalinium-based assays in high-throughput screening (HTS), with a primary focus on its application as a potassium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in high-throughput screening?

A1: this compound is a known blocker of small-conductance Ca2+-activated potassium channels (SK channels), making it a valuable tool compound in HTS campaigns aimed at identifying novel modulators of these channels.[1] Assays are typically designed to measure the inhibition of channel activity in the presence of this compound or to screen for compounds that compete with this compound binding.

Q2: What is the underlying principle of a this compound-based potassium channel HTS assay?

A2: A common method is the thallium flux assay.[2][3][4] This fluorescence-based assay uses thallium (Tl+) as a surrogate for potassium ions (K+). Cells expressing the target potassium channel are loaded with a thallium-sensitive fluorescent dye. When the channels open, thallium flows into the cells, causing an increase in fluorescence. This compound, as a channel blocker, will prevent this influx and thus reduce the fluorescent signal.

Q3: Does this compound itself fluoresce, and can it interfere with the assay?

A3: this compound chloride has ultraviolet (UV) absorption maxima at approximately 240 nm and 326 nm.[5] This suggests a potential for autofluorescence if excited in the UV range. When using blue or green fluorescent dyes common in HTS, it is crucial to check for spectral overlap. A pre-read of the compound plate before adding the assay-specific dye can help identify and correct for any intrinsic fluorescence of this compound or library compounds.[6]

Q4: What are the key quality control parameters for a this compound-based HTS assay?

A4: Key HTS quality control metrics include the Z'-factor and the Signal-to-Background (S/B) ratio. A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay. The S/B ratio measures the dynamic range of the assay, with a higher ratio being desirable.[7]

Q5: Can I use this compound in other types of assays besides potassium channel screens?

A5: Yes, this compound has multiple molecular targets.[8] It is known to selectively accumulate in mitochondria and can inhibit mitochondrial enzymes.[9][10] This property can be exploited to develop assays for mitochondrial function or to screen for compounds that affect mitochondrial activity. However, this guide focuses on its application in potassium channel assays.

Troubleshooting Guide

Below is a guide to common problems, their potential causes, and solutions when running this compound-based HTS assays, particularly the thallium flux assay for potassium channel blockers.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence 1. Autofluorescence from cells, media, or plates.2. Autofluorescence of this compound or library compounds.3. Incomplete removal of extracellular fluorescent dye.1. Use phenol (B47542) red-free media. Test different plate types (e.g., black plates with clear bottoms).2. Pre-read plates after compound addition but before adding the thallium-sensitive dye to measure and subtract compound fluorescence.3. If using a wash-based protocol, ensure wash steps are efficient. For no-wash protocols, consider using an extracellular quencher.[11]
Low signal-to-background (S/B) ratio 1. Low expression or activity of the target potassium channel.2. Suboptimal concentration of thallium or potassium in the stimulus buffer.3. Insufficient dye loading.4. Cell health issues.1. Use a stable cell line with confirmed high expression of the target channel.2. Titrate the concentrations of Tl+ and K+ in the stimulus buffer to find the optimal window for channel activation.3. Optimize dye loading time and concentration.4. Ensure cells are healthy and at an optimal density.
High well-to-well variability 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Pipetting errors during reagent or compound addition.4. Compound precipitation.1. Use automated cell dispensers for uniform cell plating.2. Avoid using the outer wells of the plate or fill them with media/buffer to create a humidity barrier.3. Use automated liquid handlers and ensure proper calibration and maintenance.4. Check compound solubility in the assay buffer. Consider adding a low concentration of a non-ionic detergent like Triton X-100 if it doesn't affect channel activity.
False positives (compounds appear as inhibitors but are not) 1. Autofluorescence of the compound at the detection wavelength.2. Quenching of the fluorescent signal by the compound.3. Compound-induced cytotoxicity leading to membrane integrity loss.4. Non-specific inhibition of thallium influx pathways.1. Perform a counter-screen with the compound in the absence of the thallium-sensitive dye.2. Add the compound after the thallium influx has occurred. A decrease in signal indicates quenching.3. Perform a cytotoxicity assay with the hit compounds.4. Counter-screen against a parental cell line not expressing the target potassium channel.[3]
False negatives (this compound or known blockers show weak or no activity) 1. Assay conditions not optimal for blocker activity.2. Compound degradation.3. Incorrect concentration of the blocker.1. Ensure the stimulus concentration is not too high, which might make it difficult for a competitive inhibitor to block the channel.2. Check the stability of this compound and library compounds under assay conditions.3. Verify the concentration and purity of the this compound stock solution.

Experimental Protocols

Adapted Protocol: High-Throughput Thallium Flux Assay for SK Channel Blockers

This protocol is an adapted general procedure for a fluorescence-based thallium flux assay in a 384-well format, using this compound as a reference inhibitor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the target small-conductance Ca2+-activated potassium (SK) channel.

  • Assay Plates: 384-well, black, clear-bottom tissue culture-treated plates.

  • Reagents:

    • Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).

    • This compound chloride (positive control inhibitor).

    • Known SK channel activator (e.g., NS309) for some assay formats.

    • Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).

    • Test compounds dissolved in DMSO.

Methodology:

  • Cell Plating:

    • Seed the SK channel-expressing cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound (e.g., for IC₅₀ determination) and single concentrations of library compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • After incubation, remove the dye loading solution and wash the cells gently with assay buffer (if using a wash-based protocol).

    • Add the compound solutions to the respective wells. Include wells with assay buffer and DMSO only as negative controls.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the assay plate in a kinetic fluorescence plate reader (e.g., FLIPR, PHERAstar).

    • Set the reader to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the Stimulus Buffer to all wells simultaneously using the plate reader's integrated liquid handler. This will initiate the thallium influx through the open potassium channels.

    • Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The rate of fluorescence increase (slope of the kinetic trace) or the peak fluorescence intensity is proportional to the thallium influx.

    • Normalize the data to the DMSO controls.

    • Inhibitors like this compound will show a reduced rate of fluorescence increase.

    • Calculate the percent inhibition for each compound. For dose-response curves, plot the percent inhibition against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Quantitative Data Summary

The following table provides hypothetical yet representative data for a thallium flux HTS assay for SK channel blockers, illustrating the expected assay performance metrics.

Parameter Value Interpretation
Z'-Factor 0.65Indicates a robust and reliable assay suitable for HTS.
Signal-to-Background (S/B) Ratio 8.5A good dynamic range for distinguishing between active and inactive compounds.
This compound IC₅₀ 1.5 µMThe concentration of this compound that inhibits 50% of the SK channel activity in this assay format.
DMSO Tolerance < 1%The assay performance is not significantly affected by DMSO concentrations up to 1%.
Screening Concentration 10 µMA typical concentration for primary screening of a compound library.

Visualizations

Signaling Pathway of Small-Conductance Ca2+-Activated Potassium (SK) Channels

SK_Channel_Signaling cluster_cytosol Cytosol VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion influx NMDAR NMDA Receptor NMDAR->Ca_ion influx SK_Channel SK Channel K_ion_out K+ Efflux SK_Channel->K_ion_out CaM Calmodulin (CaM) CaM_Ca Ca2+-CaM Complex CaM->CaM_Ca CaM_Ca->SK_Channel activates Depolarization Membrane Depolarization Depolarization->VGCC opens Glutamate Glutamate Glutamate->NMDAR activates Ca_ion->CaM binds Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization This compound This compound This compound->SK_Channel blocks

Caption: Signaling pathway of a small-conductance Ca2+-activated potassium (SK) channel.

Experimental Workflow for a this compound-Based HTS Assay

HTS_Workflow start Start plate_cells Plate SK Channel- Expressing Cells (384-well plate) start->plate_cells incubate1 Incubate (18-24h, 37°C) plate_cells->incubate1 dye_load Load with Thallium-Sensitive Dye (60-90 min, RT) incubate1->dye_load compound_add Add Compounds (this compound, Library) (15-30 min, RT) dye_load->compound_add readout Measure Fluorescence (Kinetic Reading) compound_add->readout Add Stimulus Buffer (Tl+/K+) data_analysis Data Analysis (% Inhibition, IC50) readout->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: Experimental workflow for a this compound-based HTS thallium flux assay.

References

Addressing the short half-life of dequalinium in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the short half-life of dequalinium in experimental models.

Troubleshooting Guide: Addressing the Short Half-Life of this compound

Researchers often face the challenge of a short in vivo half-life with experimental compounds, which can hinder the evaluation of their therapeutic efficacy. This guide provides a systematic approach to identifying the cause and implementing solutions.

Problem: Observed therapeutic effect of this compound is shorter than expected, suggesting a short half-life.

Possible Cause Troubleshooting Steps Expected Outcome
Rapid Metabolism 1. In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or hepatocytes and measure its degradation over time.[1] 2. Metabolite Identification: Analyze the incubation mixture from the metabolic stability assay using LC-MS/MS to identify major metabolites.1. A short half-life in the in vitro assay suggests rapid metabolism. 2. Identification of metabolites can indicate the metabolic pathways involved (e.g., oxidation, conjugation).
Rapid Elimination 1. Pharmacokinetic (PK) Study: Administer this compound to an animal model (e.g., mouse, rat) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points and measure this compound concentration.[2][3] 2. Urine and Feces Analysis: Collect urine and feces during the PK study and analyze for the presence of the parent compound and metabolites.1. A high clearance (CL) value and a short elimination half-life (t½) from the PK data indicate rapid elimination.[4] 2. The presence of a high percentage of unchanged this compound in urine or feces suggests renal or biliary clearance as a primary elimination route.
Poor Bioavailability 1. Calculate Bioavailability (F%): Use the data from the IV and PO PK studies to calculate the oral bioavailability.1. Low bioavailability may contribute to low plasma concentrations and a perceived short duration of action.

Frequently Asked Questions (FAQs)

A1: Publicly available databases such as PubChem state that there is no information available on the biological half-life of this compound.[5] This suggests that comprehensive pharmacokinetic studies on this compound may not have been published or are not widely accessible. Therefore, researchers need to determine this parameter empirically in their specific experimental models.

Q2: What are the general strategies to extend the half-life of a drug like this compound?

A2: Several strategies can be employed to extend the half-life of a drug:

  • Formulation Strategies:

    • Liposomes and Nanoparticles: Encapsulating this compound in liposomes or nanoparticles can protect it from rapid metabolism and clearance.[6]

    • Sustained-Release Formulations: Developing a sustained-release formulation can prolong the absorption phase and maintain therapeutic concentrations for a longer period.[1]

  • Chemical Modification:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its hydrodynamic volume, reducing renal clearance.[7][8]

    • Lipidation: The addition of a lipid moiety can enhance binding to plasma proteins like albumin, thereby reducing its clearance.[9][10]

  • Co-administration with other agents:

    • Inhibitors of Metabolic Enzymes: If a specific metabolic pathway is identified, co-administration with an inhibitor of the responsible enzyme can slow down this compound's metabolism.

Q3: What is the mechanism of action of this compound, and how might this influence its pharmacokinetics?

A3: this compound is a lipophilic, cationic molecule that acts as a mitochondrial poison by disrupting mitochondrial DNA and inhibiting enzymes involved in energy production.[6][11][12] Its primary mechanism involves disrupting the cell membrane's integrity.[13][14] This mode of action, which involves accumulation in mitochondria, could lead to rapid cellular uptake and distribution into tissues, potentially contributing to a rapid decrease in plasma concentrations, which might be misinterpreted as a short half-life without a full pharmacokinetic profile.

Q4: Are there any known toxicities of this compound that I should be aware of when conducting in vivo experiments?

A4: Yes, as a mitochondrial poison, this compound can exhibit toxicity.[5] Studies in murine models have shown that this compound can cause significant damage to the liver and kidneys at higher doses.[15] Therefore, it is crucial to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of this compound in liver microsomes.

Materials:

  • This compound chloride

  • Liver microsomes (from the relevant species, e.g., mouse, rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound (rapidly metabolized, e.g., verapamil)

  • Negative control compound (stably metabolized, e.g., warfarin)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Add this compound or control compound to the microsome mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of this compound after intravenous and oral administration.

Materials:

  • This compound chloride formulated for IV and PO administration

  • Male BALB/c mice (or other appropriate strain)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system

Methodology:

  • Fast the mice overnight before dosing.

  • Divide the mice into two groups: IV administration and PO administration.

  • For the IV group, administer a single bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.[12]

  • For the PO group, administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[3]

Data Presentation

Table 1: Template for Summarizing Pharmacokinetic Parameters of this compound

Parameter IV Administration PO Administration Units
Dosemg/kg
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
h
CLmL/h/kg
VdL/kg
F%N/A%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F%: Bioavailability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Pharmacokinetic Investigation cluster_analysis Data Analysis cluster_solution Solution Implementation Problem Short Duration of Action PK_Study In Vivo PK Study (IV & PO) Problem->PK_Study Metabolism_Assay In Vitro Metabolic Stability Assay Problem->Metabolism_Assay PK_Parameters Calculate PK Parameters (t½, CL, Vd, F%) PK_Study->PK_Parameters Metabolite_ID Identify Metabolites Metabolism_Assay->Metabolite_ID Formulation Formulation Strategies (Liposomes, SR) PK_Parameters->Formulation Modification Chemical Modification (PEGylation, Lipidation) Metabolite_ID->Modification

Caption: Workflow for troubleshooting the short half-life of this compound.

signaling_pathway cluster_cell Cellular Effects cluster_mito_effects Mitochondrial Effects cluster_downstream Downstream Signaling This compound This compound Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Mitochondria Mitochondrial Accumulation This compound->Mitochondria DNA_Depletion mtDNA Depletion Mitochondria->DNA_Depletion Energy_Block Block Energy Production (ATP↓) Mitochondria->Energy_Block PI3K_Akt PI3K/Akt Pathway (Downregulation) Energy_Block->PI3K_Akt Raf_MEK_ERK Raf/MEK/ERK Pathway (Downregulation) Energy_Block->Raf_MEK_ERK Apoptosis Apoptosis PI3K_Akt->Apoptosis Raf_MEK_ERK->Apoptosis logical_relationship Start Is this compound's Half-Life Too Short? Determine_PK Determine PK Parameters (Protocol 2) Start->Determine_PK Yes Rapid_Metabolism Is Metabolism Rapid? (Protocol 1) Determine_PK->Rapid_Metabolism Rapid_Clearance Is Clearance High? Rapid_Metabolism->Rapid_Clearance No Modify_Structure Chemical Modification Rapid_Metabolism->Modify_Structure Yes Change_Formulation New Formulation Rapid_Clearance->Change_Formulation Yes End Optimized Half-Life Rapid_Clearance->End No Modify_Structure->End Change_Formulation->End

References

Technical Support Center: Enhancing Dequalinium Stability and Bioavailability with Nanogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the formulation of dequalinium chloride (DQC) into nanogel delivery systems. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts in improving the stability and bioavailability of this potent antimicrobial agent.

Frequently Asked questions (FAQs)

1. Why is a nanogel delivery system beneficial for this compound chloride?

This compound chloride, a potent antimicrobial agent, faces limitations in its therapeutic application due to its poor solubility, rapid degradation, and short biological half-life.[1][2][3][4] Nanogels offer a promising solution by encapsulating DQC, thereby enhancing its stability, providing controlled release, and potentially improving its bioavailability.[1][2][3][4][5] The nanogel matrix can protect the drug from degradation and its nano-size allows for better interaction with biological surfaces.

2. What are the critical quality attributes of this compound chloride-loaded nanogels to monitor?

To ensure the quality and performance of your DQC-loaded nanogel formulation, it is crucial to monitor the following attributes:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the stability, in vivo distribution, and cellular uptake of the nanogels.

  • Zeta Potential: This indicates the surface charge of the nanogels and is a critical factor for colloidal stability.

  • Drug Loading Content and Encapsulation Efficiency: These metrics quantify the amount of DQC successfully incorporated into the nanogels.

  • In Vitro Drug Release Profile: This characterizes the rate and mechanism of DQC release from the nanogel.

  • Stability: The formulation should be assessed under various storage conditions to determine its shelf-life.

3. What is the antimicrobial mechanism of action of this compound chloride?

This compound chloride exerts its broad-spectrum antimicrobial effects through multiple mechanisms. As a quaternary ammonium (B1175870) compound, its positively charged molecules interact with the negatively charged components of microbial cell membranes, leading to a disruption of the membrane's integrity and increased permeability.[6] This results in the leakage of essential intracellular components and ultimately cell death.[6] Additionally, DQC can inhibit key enzymes involved in cellular respiration and metabolism, and it can also intercalate with microbial DNA, thereby impeding replication and transcription.[6][7]

Troubleshooting Guides

This section provides solutions to common challenges encountered during the formulation and characterization of this compound chloride-loaded nanogels.

Problem Potential Cause Recommended Solution
Low Drug Loading Efficiency (<70%) DQC Precipitation: The cationic DQC may interact with the anionic Carbopol 940 and precipitate before or during encapsulation.- Prepare a stock solution of DQC in a suitable solvent and add it dropwise to the polymer solution under vigorous stirring to ensure rapid and uniform dispersion. - Consider adjusting the pH of the polymer solution to modulate the ionization of Carbopol 940, which may reduce premature ionic interactions.
Insufficient Entrapment: The nanogel matrix is not effectively entrapping the drug.- Optimize the polymer concentration. A higher polymer concentration can create a denser network, potentially improving entrapment. - Experiment with different ratios of Carbopol 940 to PEG 6000 to find the optimal balance for DQC encapsulation.
Drug Loss During Purification: DQC may be lost during dialysis or centrifugation steps.- Reduce the duration of dialysis or use a dialysis membrane with a lower molecular weight cut-off (MWCO). - Optimize centrifugation speed and time to effectively pellet the nanogels without causing significant drug leakage.
High Polydispersity Index (PDI > 0.5) Nanogel Aggregation: The nanogels are clumping together, leading to a broad size distribution.- Ensure the zeta potential is sufficiently high (typically >
Incomplete Polymerization/Crosslinking: The reaction is not uniform, resulting in a heterogeneous population of nanogels.- Ensure homogeneous mixing of all reactants throughout the synthesis process. - Precisely control the reaction temperature and time as specified in the protocol.
Initial Burst Release (>40% in the first hour) Surface-Adsorbed Drug: A significant amount of DQC is adsorbed onto the surface of the nanogels.- Optimize the purification process to thoroughly remove unencapsulated and surface-bound drug. Consider washing the nanogel pellet after centrifugation.
High Swelling Ratio of Nanogel: The nanogel swells too rapidly in the release medium, leading to a fast release of the drug.- Increase the crosslinking density of the nanogel by adjusting the polymer concentrations or the synthesis conditions. - Incorporate more hydrophobic components into the nanogel matrix if possible to reduce the swelling in an aqueous environment.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Differences in the properties of polymer batches can affect the final formulation.- Source high-quality polymers from a reliable supplier and characterize each new batch.
Inconsistent Process Parameters: Minor variations in stirring speed, temperature, or addition rates can lead to different outcomes.- Standardize all experimental parameters and document them meticulously for each batch. - Use automated or semi-automated equipment where possible to improve reproducibility.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on this compound chloride-loaded nanogels and provides a comparative range from studies on other cationic drug-loaded nanogels for reference.

Parameter This compound Chloride Nanogel (Carbopol 940/PEG 6000) [5]Comparative Range for Cationic Drug-Loaded Nanogels [8][9][10]
Particle Size (nm) Not explicitly stated, but SEM images suggest a porous network structure.100 - 300 nm
Zeta Potential (mV) Not explicitly stated in the primary reference.+15 to +40 mV
Entrapment Efficiency (%) 90%70 - 95%
Cumulative Drug Release 86.23% in 24 hours50 - 90% in 24 hours

Experimental Protocols

Preparation of this compound Chloride-Loaded Nanogels

This protocol is based on the formulation described by Sayyeda et al. (2025) and general methods for preparing Carbopol-based nanogels.[5]

Materials:

Procedure:

  • Preparation of Polymer Solution:

    • Disperse a specific amount of Carbopol 940 (e.g., 0.5% w/v) in deionized water with continuous stirring using a magnetic stirrer.

    • Allow the dispersion to hydrate (B1144303) overnight to ensure complete swelling of the polymer.

    • In a separate beaker, dissolve PEG 6000 (e.g., 1% w/v) in deionized water.

    • Add the PEG 6000 solution to the Carbopol 940 dispersion and stir until a homogeneous mixture is obtained.

  • Drug Loading:

    • Prepare a stock solution of this compound chloride in deionized water (e.g., 10 mg/mL).

    • Slowly add the DQC solution dropwise to the polymer mixture under constant, vigorous stirring. Continue stirring for at least 1 hour to ensure uniform distribution of the drug.

  • Nanogel Formation:

    • Adjust the pH of the drug-polymer dispersion to approximately 6.5-7.0 by adding triethanolamine (TEA) dropwise while continuously monitoring the pH. The formation of a translucent nanogel should be observed.

    • Continue stirring for another 30 minutes to ensure the formation of a stable nanogel.

  • Purification:

    • To remove unentrapped DQC and other impurities, the nanogel formulation can be purified by dialysis against deionized water using a dialysis membrane (e.g., MWCO 12-14 kDa) for 24 hours, with periodic changes of the dialysis medium.

In Vitro Drug Release Study

This protocol describes the use of a Franz diffusion cell for assessing the in vitro release of DQC from the nanogel formulation.

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size)

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Water bath or heating block to maintain 37°C

  • HPLC or UV-Vis spectrophotometer for DQC quantification

Procedure:

  • Membrane Preparation:

    • Cut the synthetic membrane into appropriate sizes to fit the Franz diffusion cells.

    • Soak the membrane in the receptor medium (PBS, pH 7.4) for at least 30 minutes before use.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring there are no air bubbles trapped underneath the membrane.

    • Fill the receptor compartment with a known volume of pre-warmed (37°C) PBS, pH 7.4.

    • Place a small magnetic stir bar in the receptor compartment and place the assembled cell on a magnetic stirrer set to a constant speed (e.g., 300 rpm).

  • Sample Application and Sampling:

    • Accurately weigh a specific amount of the DQC-loaded nanogel (e.g., 1 gram) and apply it evenly onto the surface of the membrane in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples for DQC concentration using a validated HPLC or UV-Vis spectrophotometric method.

    • Calculate the cumulative amount of DQC released at each time point and express it as a percentage of the total drug loaded in the nanogel.

Visualizations

Experimental Workflow for this compound Chloride Nanogel Formulation

G cluster_prep Polymer Solution Preparation cluster_load Drug Loading cluster_form Nanogel Formation cluster_purify Purification Carbopol Disperse Carbopol 940 in deionized water Hydrate Hydrate overnight Carbopol->Hydrate Mix_polymers Mix Carbopol and PEG solutions Hydrate->Mix_polymers PEG Dissolve PEG 6000 in deionized water PEG->Mix_polymers Add_DQC Add DQC solution to polymer mixture Mix_polymers->Add_DQC DQC_sol Prepare DQC stock solution DQC_sol->Add_DQC Adjust_pH Adjust pH with TEA to ~6.5-7.0 Add_DQC->Adjust_pH Stir Stir for 30 min Adjust_pH->Stir Dialysis Dialyze against deionized water Stir->Dialysis Final_Product DQC-Loaded Nanogel Dialysis->Final_Product G cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets DQC This compound Chloride (DQC) Membrane Disruption of Membrane Integrity DQC->Membrane Enzyme Inhibition of Respiratory and Metabolic Enzymes DQC->Enzyme DNA Intercalation with DNA DQC->DNA Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme->Cell_Death Replication Inhibition of DNA Replication & Transcription DNA->Replication Replication->Cell_Death

References

Technical Support Center: Dequalinium Chloride Toxicity Assessment in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dequalinium chloride in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound chloride toxicity?

A1: this compound chloride is a cationic, lipophilic molecule that acts as a mitochondrial poison.[1] Its primary mechanism of toxicity involves accumulating in the mitochondria, leading to a loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and subsequent initiation of the caspase-3 dependent apoptotic pathway.[2]

Q2: What are the known target organs for this compound chloride toxicity in mice?

A2: Histological examinations in murine models have revealed that the primary target organs for this compound chloride toxicity are the liver and kidneys.[1] Pulmonary congestion has also been observed, often secondary to renal-hepatic failure.[1]

Q3: What are the reported LD50 values for this compound chloride in mice?

A3: The median lethal dose (LD50) of this compound chloride in mice varies depending on the route of administration and dosing schedule. The following table summarizes key reported LD50 values.

Route of AdministrationMouse StrainDosing ScheduleLD50 (mg/kg)Reference
Intraperitoneal (i.p.)BALB/cSingle dose18.3[1]

Q4: What clinical signs of toxicity should be monitored in mice treated with this compound chloride?

A4: Researchers should closely monitor mice for clinical signs of toxicity, which may include respiratory distress, weight loss, and mortality.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high mortality rates in the experimental group.

  • Possible Cause 1: Incorrect dosage calculation or administration.

    • Solution: Double-check all dosage calculations, including conversions of units. Ensure accurate and consistent administration technique, particularly for intraperitoneal injections, to avoid accidental injection into organs.

  • Possible Cause 2: Vehicle-related toxicity.

    • Solution: The solubility of this compound chloride can be challenging. While aqueous solutions are preferred, co-solvents may be necessary. Always include a vehicle-only control group to rule out any toxic effects of the vehicle itself. If using a non-standard vehicle, conduct a preliminary tolerability study.

  • Possible Cause 3: Contamination of the this compound chloride solution.

    • Solution: Prepare solutions under sterile conditions to prevent bacterial contamination, which can lead to infection and exacerbate toxicity.

Issue 2: Inconsistent or highly variable results between animals in the same group.

  • Possible Cause 1: Improper animal handling and stress.

    • Solution: Ensure all animal handling procedures are consistent and performed by trained personnel to minimize stress, which can influence physiological responses to the test compound.

  • Possible Cause 2: Inconsistent dosing volume or timing.

    • Solution: Use calibrated equipment for dosing and adhere to a strict dosing schedule to ensure all animals receive a consistent dose at the same time intervals.

  • Possible Cause 3: Biological variability.

    • Solution: Increase the number of animals per group to improve statistical power and account for natural biological variation.

Issue 3: Difficulty in assessing apoptosis in target tissues.

  • Possible Cause 1: Suboptimal tissue fixation.

    • Solution: Ensure tissues are promptly collected after euthanasia and fixed in an appropriate fixative (e.g., 10% neutral buffered formalin) for an adequate duration to preserve tissue morphology and antigenicity for techniques like TUNEL or immunohistochemistry.

  • Possible Cause 2: Incorrect timing of endpoint analysis.

    • Solution: Apoptosis is a dynamic process. Conduct a time-course study to determine the optimal time point for detecting the peak apoptotic response after this compound chloride administration.

  • Possible Cause 3: Technical issues with the apoptosis assay.

    • Solution: For TUNEL or caspase-3 assays, ensure all reagents are fresh and used according to the manufacturer's protocol. Include positive and negative controls to validate the assay's performance.

Experimental Protocols

Protocol 1: Acute Toxicity Assessment of this compound Chloride in BALB/c Mice

This protocol is based on the study by Gamboa-Vujicic et al. (1993).[1]

  • Animal Model: Use female BALB/c mice, 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Dose Preparation:

    • This compound chloride can be challenging to dissolve in aqueous solutions. A stock solution may be prepared in a minimal amount of a suitable solvent (e.g., DMSO) and then diluted to the final concentration with sterile saline.

    • Prepare fresh solutions on the day of administration.

  • Dosing:

    • Divide mice into groups (e.g., control and at least 3 dose levels of this compound chloride).

    • Administer a single intraperitoneal (i.p.) injection.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (respiratory distress, lethargy, etc.) immediately after dosing and at regular intervals for at least 14 days.

    • Record body weight daily.

  • Endpoint:

    • Record mortality daily for the determination of LD50.

    • At the end of the observation period, euthanize surviving animals.

  • Necropsy and Histopathology:

    • Perform a gross necropsy on all animals.

    • Collect liver and kidney tissues.

    • Fix tissues in 10% neutral buffered formalin.

    • Process tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.

Protocol 2: Detection of Apoptosis by TUNEL Assay in Liver Tissue

  • Tissue Preparation: Use paraffin-embedded liver sections from the acute toxicity study.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Permeabilization: Incubate sections with Proteinase K to retrieve antigens.

  • TUNEL Staining:

    • Use a commercial TUNEL assay kit and follow the manufacturer's instructions.

    • Briefly, incubate sections with terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP).

    • Detect the incorporated labeled nucleotides using an anti-label antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Visualization: Develop the signal with a suitable substrate (e.g., DAB) and counterstain with a nuclear stain (e.g., hematoxylin).

  • Analysis: Examine slides under a light microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will be stained brown.

Mandatory Visualizations

Dequalinium_Chloride_Toxicity_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Animal_Model BALB/c Mice Dose_Prep This compound Chloride Solution Preparation Administration Intraperitoneal Injection Dose_Prep->Administration Monitoring Clinical Observation & Body Weight Administration->Monitoring Necropsy Necropsy Monitoring->Necropsy Histopathology Histopathology (Liver & Kidney) Necropsy->Histopathology Apoptosis_Assay TUNEL / Caspase-3 Assay Necropsy->Apoptosis_Assay Data_Analysis LD50 Calculation & Data Interpretation Histopathology->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for this compound chloride toxicity assessment in murine models.

Dequalinium_Chloride_Apoptosis_Pathway This compound This compound Chloride Mitochondrion Mitochondrion This compound->Mitochondrion Accumulates in ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Disrupts membrane potential Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Bcl2 Bcl-2 Family (e.g., ↓ Bcl-2) ROS->Bcl2 Bcl2->Caspase9 Modulates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Logic Start High Mortality Observed Check_Dosage Verify Dosage Calculation & Admin. Start->Check_Dosage Dosage_OK Dosage Correct? Check_Dosage->Dosage_OK Check_Vehicle Assess Vehicle Toxicity Vehicle_OK Vehicle Control OK? Check_Vehicle->Vehicle_OK Check_Contamination Check for Solution Contamination Contamination_OK Solution Sterile? Check_Contamination->Contamination_OK Dosage_OK->Check_Vehicle Yes Revise_Dosage Revise Dosage Dosage_OK->Revise_Dosage No Vehicle_OK->Check_Contamination Yes Change_Vehicle Change Vehicle Vehicle_OK->Change_Vehicle No Prepare_New_Solution Prepare New Sterile Solution Contamination_OK->Prepare_New_Solution No

References

Factors affecting dequalinium uptake in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dequalinium in cell-based assays.

FAQs and Troubleshooting Guides

This section addresses common questions and issues that may arise during experiments involving this compound uptake.

Frequently Asked Questions

1. What is the primary mechanism of this compound uptake in cells?

This compound is a lipophilic, dicationic molecule. Its uptake is primarily driven by the plasma and mitochondrial membrane potentials. Due to its positive charge, it accumulates in cellular compartments with a negative membrane potential, most notably the mitochondria. Carcinoma cells, which often exhibit a higher mitochondrial membrane potential than non-cancerous cells, tend to accumulate more this compound.[1][2][3]

2. How does mitochondrial membrane potential affect this compound uptake?

The highly negative mitochondrial membrane potential is a key driver for this compound accumulation within the mitochondria.[2] Depolarization of the mitochondrial membrane, for instance by using uncouplers like FCCP or DNP, will significantly reduce the uptake of this compound.[4][5]

3. What are the main factors that can influence the results of a this compound uptake experiment?

Several factors can impact the uptake of this compound in your experiments:

  • Cell Type: Different cell lines, especially cancer cells versus normal cells, will exhibit varying mitochondrial membrane potentials and may have different expression levels of efflux pumps, leading to different uptake efficiencies.[1]

  • Cell Health: Unhealthy or apoptotic cells may have a compromised mitochondrial membrane potential, which will reduce this compound accumulation.

  • This compound Concentration: Uptake will be concentration-dependent, though at very high concentrations, cytotoxic effects can interfere with the assay.[2]

  • Incubation Time: The accumulation of this compound is a time-dependent process.[2]

  • Presence of Efflux Pumps: Some cells express multidrug resistance (MDR) efflux pumps that can actively transport this compound out of the cell, thereby reducing its intracellular concentration.

4. Can this compound's fluorescence be quenched?

Yes, the fluorescence of quinolinium-based compounds like this compound can be quenched by certain anions, such as halides (Cl-, Br-, I-).[6][7][8] This is an important consideration when choosing buffers and media for your experiments, as high concentrations of quenching ions could lead to an underestimation of this compound uptake.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Low this compound Uptake: The cell type may not readily take up this compound, or the mitochondrial membrane potential may be low.2. Incorrect Microscope/Flow Cytometer Settings: The excitation and emission wavelengths may not be optimal for this compound.3. Photobleaching: Excessive exposure to the excitation light source can lead to the degradation of the fluorophore.4. Low this compound Concentration: The concentration of this compound used may be too low for detection.1. Use a positive control cell line known to accumulate this compound (e.g., certain carcinoma cell lines). Consider using a membrane potential-sensitive dye to assess mitochondrial health.2. This compound has an excitation maximum around 340 nm and an emission maximum around 440 nm. Ensure your instrument is configured accordingly.3. Minimize exposure to the excitation light. Use an anti-fade mounting medium for microscopy.[9]4. Perform a concentration-response curve to determine the optimal this compound concentration for your cell type.
High Background Fluorescence 1. Autofluorescence: Some cell types exhibit natural fluorescence.2. Non-specific Binding: this compound may bind non-specifically to cellular components or the culture vessel.3. Contaminated Reagents: Buffers or media may be contaminated with fluorescent substances.1. Include an unstained cell sample as a control to assess the level of autofluorescence.2. Ensure thorough washing steps to remove unbound this compound. Consider using BSA in your washing buffer to reduce non-specific binding.3. Use high-purity, sterile-filtered reagents.
Inconsistent Results Between Replicates 1. Uneven Cell Seeding: Variations in cell number per well or dish will lead to different total uptake.2. Inconsistent Incubation Times: Small variations in incubation times can affect the amount of this compound accumulated.3. Fluctuations in Temperature: Temperature can affect membrane fluidity and transport processes.1. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.2. Use a multichannel pipette or a repeating pipette for simultaneous addition of this compound to all wells.3. Maintain a constant temperature throughout the experiment.
Cell Death During Experiment 1. This compound Cytotoxicity: this compound is cytotoxic at higher concentrations and with prolonged exposure.[2]2. Phototoxicity: The combination of the fluorescent dye and high-intensity light can be toxic to cells.1. Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions for your uptake assay.2. Reduce the intensity and duration of light exposure during imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's cellular interactions.

Table 1: Factors Influencing this compound Uptake
FactorCell TypeEffect on UptakeQuantitative Measure
Mitochondrial Membrane Potential Rat Carotid Body Type I CellsDepolarization with FCCP and DNP reduces membrane potentialFCCP depolarized membrane potential from -64 mV to -34 mV. DNP depolarized from -51 mV to -35 mV.[4]
Efflux Pumps VariousActive efflux reduces intracellular concentrationThis compound is a substrate for some multidrug resistance pumps.
This compound Concentration PC-3 Prostate Cancer CellsConcentration-dependent decrease in cell viabilityIC50 values are cell-line dependent. For PC-3 cells, significant viability decrease is seen with 1.5-100 µM after 24-48h.[2]
Incubation Time PC-3 Prostate Cancer CellsTime-dependent decrease in cell viabilitySignificant effects observed after 24 to 48 hours of incubation.[2]
Table 2: Experimental Parameters for this compound Assays
ParameterAssay TypeRecommended RangeNotes
This compound Concentration Fluorescence Microscopy / Flow Cytometry1 - 20 µMOptimal concentration should be determined empirically for each cell line to maximize signal and minimize toxicity.
Incubation Time Fluorescence Microscopy / Flow Cytometry30 minutes - 4 hoursShorter times for initial uptake, longer for accumulation and downstream effects.
Excitation Wavelength Fluorescence Detection~340 nm
Emission Wavelength Fluorescence Detection~440 nm
MTT Assay Incubation Cell Viability2 - 4 hoursTime for formazan (B1609692) crystal formation.
MTT Assay Reading Cell Viability570 nm (reference ~630 nm)Absorbance of dissolved formazan.[10]

Experimental Protocols

Protocol 1: Measuring this compound Uptake by Fluorescence Microscopy

This protocol provides a step-by-step guide for visualizing and qualitatively assessing this compound uptake in adherent cells.

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-compatible plates

  • This compound chloride stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium (with or without DAPI)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/blue channel)

Procedure:

  • Cell Seeding: Seed cells onto coverslips or imaging plates at a density that will result in 60-70% confluency on the day of the experiment.

  • This compound Incubation: a. Prepare a working solution of this compound in pre-warmed complete culture medium at the desired final concentration (e.g., 5 µM). b. Remove the old medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Washing: a. Aspirate the this compound-containing medium. b. Gently wash the cells three times with pre-warmed PBS to remove extracellular this compound.

  • Fixation (Optional): a. If imaging live cells, proceed directly to imaging (Step 6). b. For fixed-cell imaging, add 4% PFA to the cells and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Mounting: a. If using coverslips, carefully invert the coverslip onto a drop of mounting medium on a microscope slide. b. Seal the edges of the coverslip with nail polish.

  • Imaging: a. Acquire images using a fluorescence microscope with a filter set appropriate for this compound (Excitation ~340 nm, Emission ~440 nm). b. Use consistent acquisition settings (e.g., exposure time, gain) across all samples for comparative analysis.

Protocol 2: Quantifying this compound Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a cell population.

Materials:

  • Suspension or adherent cells

  • This compound chloride stock solution

  • Complete cell culture medium

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer with a UV laser and appropriate detectors

Procedure:

  • Cell Preparation: a. For suspension cells, count and resuspend them in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL. b. For adherent cells, detach them using trypsin-EDTA, neutralize the trypsin, wash with PBS, and resuspend in pre-warmed complete culture medium at 1 x 10^6 cells/mL.

  • This compound Incubation: a. Add this compound to the cell suspension to the desired final concentration. b. Incubate for the desired time at 37°C. Include a vehicle-treated control.

  • Washing: a. Add 5 mL of ice-cold flow cytometry staining buffer to the cell suspension. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Discard the supernatant and repeat the wash step twice.

  • Resuspension: a. Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer.

  • Data Acquisition: a. Analyze the samples on a flow cytometer equipped with a UV laser for excitation. b. Collect the fluorescence signal in the blue channel (e.g., using a 450/50 nm bandpass filter). c. Record the mean fluorescence intensity (MFI) for each sample.

Protocol 3: Assessing Cell Viability after this compound Treatment using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • Adherent cells

  • This compound chloride

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and media-only controls. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[10]

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]

  • Data Analysis: a. Subtract the absorbance of the media-only control from all other readings. b. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

This compound Uptake and Efflux Workflow

Dequalinium_Uptake_Workflow cluster_cell Cell cluster_mito Mitochondrion Mito_Matrix Mitochondrial Matrix (High Negative Potential) Cytoplasm Cytoplasm PM Plasma Membrane EffluxPump Efflux Pump D_ext This compound (Extracellular) EffluxPump->D_ext Efflux D_int This compound (Cytoplasm) D_ext->D_int Passive Diffusion (Driven by Plasma Membrane Potential) D_int->EffluxPump D_mito This compound (Mitochondria) D_int->D_mito Accumulation (Driven by Mitochondrial Membrane Potential)

Caption: Workflow of this compound uptake, mitochondrial accumulation, and efflux.

Factors Influencing this compound Uptake

Factors_Affecting_Dequalinium_Uptake D_Uptake This compound Uptake MMP Mitochondrial Membrane Potential MMP->D_Uptake + (Major Driver) Cell_Type Cell Type (e.g., Cancer vs. Normal) Cell_Type->MMP influences Efflux_Pumps Efflux Pump Activity Cell_Type->Efflux_Pumps influences Efflux_Pumps->D_Uptake - (Reduces Accumulation) Concentration This compound Concentration Concentration->D_Uptake + Time Incubation Time Time->D_Uptake + Cell_Health Cell Health Cell_Health->MMP affects

Caption: Key factors that positively (+) or negatively (-) influence this compound uptake.

This compound-Induced Apoptosis Signaling Pathway

Dequalinium_Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Perturbation This compound->Mitochondria ROS Increased ROS Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase3 Caspase-3 Activation ROS->Caspase3 MMP_Loss->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Validation & Comparative

Dequalinium's Efficacy in Disrupting Multi-Species Biofilms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of dequalinium's performance against key bacterial vaginosis (BV)-associated biofilms, with a comparative look at standard therapies and detailed experimental methodologies for researchers.

Bacterial vaginosis (BV) is a prevalent and often recurrent vaginal infection characterized by a shift in the vaginal microbiome from a lactobacillus-dominant environment to a polymicrobial milieu. A key feature of BV is the formation of a dense, multi-species biofilm on the vaginal epithelium, which is a significant factor in the persistence of the infection and the failure of conventional antibiotic treatments. This guide provides a comparative analysis of the efficacy of this compound chloride (DQC), a broad-spectrum antiseptic, in disrupting these biofilms, with a focus on its performance against Gardnerella spp., the primary constituent of BV biofilms. We also present available data for other therapeutic agents and detail the experimental protocols for assessing antibiofilm efficacy.

Comparative Efficacy of this compound Chloride

This compound chloride has demonstrated significant in vitro efficacy against biofilms of Gardnerella spp., a cornerstone of the polymicrobial biofilms associated with bacterial vaginosis. Its broad-spectrum antimicrobial activity also extends to other relevant planktonic pathogens, suggesting a potential for efficacy against multi-species biofilms, although direct in vitro studies on such complex biofilms are currently limited.

In Vitro Biofilm Disruption: this compound vs. Clindamycin (B1669177)

A key in vitro study provides a direct comparison of the antibiofilm activity of this compound chloride and clindamycin against Gardnerella spp. biofilms. The efficacy was assessed by measuring the reduction in both biofilm biomass and metabolic activity.

AgentTarget OrganismBiofilm MetricEffective Concentration (EC50)Citation
This compound Chloride (DQC)Gardnerella spp. (BV-associated strains)Biomass Reduction8.11 µg/mL[1]
Metabolic Activity Reduction8.11 µg/mL[1]
ClindamycinGardnerella spp. (BV-associated strains)Biomass Reduction8.11 µg/mL[1]
Metabolic Activity Reduction8.11 µg/mL[1]

EC50: The concentration required to achieve 50% of the maximum effect.

Statistical analysis of the complete dataset from the study indicated that this compound chloride had a stronger effect on the reduction of biofilm biomass, while clindamycin was more effective at reducing metabolic activity[1].

Planktonic Activity Against Other BV-Associated Pathogens

While direct evidence of this compound's efficacy against multi-species biofilms is still emerging, its activity against planktonic forms of other key BV-associated pathogens has been established. This suggests a potential for broader efficacy within the polymicrobial biofilm environment.

AgentTarget OrganismMIC Range (µg/mL)MBC Range (µg/mL)Citation
This compound Chloride (DQC)Atopobium vaginae< 0.0625 - 2< 0.0625 - 2

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

This compound chloride has also demonstrated good activity against planktonic cells of Candida albicans, another potential constituent of vaginal biofilms[1]. The authors of a study on Gardnerella biofilms suggest that a similar disruptive effect on combined biofilms could be expected, but note that scientific data to support this hypothesis are currently missing[1].

Clinical Efficacy: this compound vs. Metronidazole (B1676534)

A randomized clinical trial compared the efficacy of this compound chloride with the first-line antibiotic metronidazole for the treatment of bacterial vaginosis. The study found this compound chloride to be non-inferior to metronidazole in terms of clinical cure rate, with the added benefit of better tolerability.

AgentPrimary OutcomeCure Rate (Intention-to-Treat)Cure Rate (Per-Protocol)Citation
This compound ChlorideClinical Cure92.8%93.1%[2][3][4]
MetronidazoleClinical Cure93.2%90.6%[2][3][4]

Patients treated with this compound chloride reported a higher rate of "very good" tolerability (60.0%) compared to those treated with metronidazole (38.9%)[4][5].

Mechanism of Action of this compound Chloride

This compound chloride's efficacy is attributed to its multi-faceted mechanism of action, which reduces the likelihood of bacterial resistance.

This compound Chloride: Mechanism of Action DQC This compound Chloride CellMembrane Bacterial Cell Membrane (Negative Charge) DQC->CellMembrane Electrostatic Interaction Enzymes Membrane-Bound Enzymes (Respiration, Metabolism) DQC->Enzymes DNA Bacterial DNA DQC->DNA Intracellular Accumulation Permeability Increased Membrane Permeability CellMembrane->Permeability Disruption of Bilayer Leakage Leakage of Intracellular Components (e.g., K+, nucleotides) Permeability->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->CellDeath Intercalation Intercalation between DNA bases DNA->Intercalation ReplicationTranscription Inhibition of DNA Replication and Transcription Intercalation->ReplicationTranscription ReplicationTranscription->CellDeath

Caption: Multi-modal action of this compound chloride.

Signaling Pathways in Multi-Species Biofilm Formation

Hypothesized Quorum Sensing in BV Biofilm Formation cluster_gardnerella Gardnerella vaginalis (Initial Colonizer) cluster_atopobium Atopobium vaginae (Secondary Colonizer) G_low Low Cell Density G_AI2_prod Produces Autoinducer-2 (B1199439) (AI-2) G_low->G_AI2_prod G_high High Cell Density G_receptor AI-2 Receptor G_high->G_receptor AI-2 binds G_AI2_prod->G_high Cell Proliferation A_receptor AI-2 Receptor G_AI2_prod->A_receptor Interspecies Signaling G_virulence Upregulation of Virulence Factors (e.g., Biofilm Matrix Production) G_receptor->G_virulence A_adhesion Adhesion and Integration into Biofilm G_virulence->A_adhesion Scaffold Formation A_receptor->A_adhesion

Caption: Putative quorum sensing pathway in BV biofilms.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibiofilm efficacy of antimicrobial agents.

Crystal Violet Assay for Biofilm Biomass Quantification

This assay is a standard method for quantifying the total biomass of a biofilm.

Experimental Workflow: Crystal Violet Assay start Start step1 Inoculate bacteria in a 96-well microtiter plate start->step1 step2 Incubate to allow biofilm formation step1->step2 step3 Remove planktonic cells and wash wells step2->step3 step4 Add antimicrobial agent (e.g., this compound Chloride) step3->step4 step5 Incubate for treatment period step4->step5 step6 Wash wells to remove dead cells and agent step5->step6 step7 Stain with 0.1% Crystal Violet step6->step7 step8 Wash to remove excess stain step7->step8 step9 Solubilize bound stain (e.g., with acetic acid or ethanol) step8->step9 step10 Measure absorbance (e.g., at 570-595 nm) step9->step10 end End step10->end

Caption: Workflow for Crystal Violet biofilm assay.

Detailed Protocol:

  • Biofilm Formation: Bacterial suspensions are added to the wells of a 96-well flat-bottomed microtiter plate and incubated under appropriate conditions (e.g., 24-48 hours at 37°C, often under anaerobic conditions for BV-associated bacteria) to allow for biofilm formation.

  • Treatment: After biofilm formation, the planktonic (free-floating) cells are gently removed, and the wells are washed with a buffer solution (e.g., PBS). The antimicrobial agent, diluted to the desired concentrations, is then added to the wells.

  • Incubation: The plate is incubated for a specified treatment period (e.g., 24 hours).

  • Staining: The wells are washed again to remove the antimicrobial agent and any detached biofilm. A 0.1% solution of crystal violet is added to each well, and the plate is incubated for 10-15 minutes at room temperature.

  • Washing: The crystal violet solution is removed, and the wells are washed repeatedly with water to remove excess stain.

  • Solubilization: The stain that has bound to the biofilm is solubilized by adding a solvent, such as 30% acetic acid or 95% ethanol, to each well.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm biomass.

XTT Assay for Biofilm Metabolic Activity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is used to determine the metabolic activity of the cells within a biofilm, providing an indication of cell viability.

Experimental Workflow: XTT Assay start Start step1 Form and treat biofilm in a 96-well microtiter plate (as in Crystal Violet assay) start->step1 step2 Wash wells to remove dead cells and agent step1->step2 step3 Add XTT solution with an electron-coupling agent (e.g., menadione) step2->step3 step4 Incubate in the dark step3->step4 step5 Metabolically active cells reduce XTT to a colored formazan (B1609692) product step4->step5 step6 Measure absorbance (e.g., at 490 nm) step5->step6 end End step6->end

Caption: Workflow for XTT metabolic activity assay.

Detailed Protocol:

  • Biofilm Formation and Treatment: Biofilms are formed and treated with the antimicrobial agent in a 96-well plate as described for the crystal violet assay.

  • Preparation of XTT Solution: An XTT solution is prepared, typically containing an electron-coupling agent such as menadione (B1676200) or phenazine (B1670421) methosulfate (PMS) to enhance the reduction of XTT.

  • Incubation with XTT: After treatment and washing, the XTT solution is added to each well. The plate is then incubated in the dark for a period ranging from a few hours to overnight, depending on the metabolic rate of the bacteria.

  • Color Development: Metabolically active cells contain dehydrogenase enzymes that reduce the XTT tetrazolium salt to a water-soluble orange formazan product.

  • Quantification: The absorbance of the colored formazan is measured using a microplate reader at a wavelength of approximately 490 nm. The intensity of the color is proportional to the metabolic activity of the biofilm.

Conclusion

This compound chloride demonstrates strong in vitro efficacy against Gardnerella spp. biofilms, a primary component of the polymicrobial biofilms in bacterial vaginosis. Its performance is comparable to clindamycin in reducing biofilm biomass and metabolic activity. Clinical data further supports its use as a non-inferior alternative to metronidazole with a favorable tolerability profile. The broad-spectrum activity of this compound against other BV-associated pathogens in their planktonic state suggests a high potential for efficacy against multi-species biofilms. However, there is a clear need for further in vitro research to directly quantify the disruptive effects of this compound on established, multi-species BV biofilm models and to provide a direct comparison with other standard therapies like metronidazole in this context. The detailed experimental protocols provided here offer a framework for such future investigations.

References

Dequalinium Derivatives: A New Frontier in the Battle Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where the escalating threat of antibiotic resistance casts a long shadow over global health, the scientific community is in a race against time to discover and develop novel antimicrobial agents. Among the promising candidates, dequalinium derivatives have emerged as a potent class of compounds demonstrating significant efficacy against a spectrum of drug-resistant bacteria. This guide provides a comprehensive comparison of the performance of various this compound derivatives against clinically important resistant pathogens, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A Multi-Pronged Attack on Bacterial Defenses

This compound and its derivatives are quaternary ammonium (B1175870) compounds known for their broad-spectrum antimicrobial activity. Their mechanism of action is multifaceted, making it difficult for bacteria to develop resistance. These compounds primarily target the bacterial cell membrane, causing a loss of integrity and subsequent leakage of cellular contents.[1] Beyond direct membrane disruption, this compound chloride has been shown to interfere with crucial cellular processes, including the denaturation of proteins involved in the respiratory chain and glycolysis, and the inhibition of bacterial F1-ATPase, a key enzyme in energy production.[2] Furthermore, it can interact with and inhibit multidrug efflux pumps such as QacR, AcrB, and EmrE, and the transcriptional regulator RamR, effectively disarming some of the bacteria's key defense mechanisms against antibiotics.[3][4]

A key advantage of this compound derivatives is their potential to slow down the evolution of antibiotic resistance. Studies have shown that this compound chloride can inhibit the bacterial general stress response, a pathway that promotes mutations leading to drug resistance.[5] This evolution-slowing activity, combined with their direct antimicrobial effects, positions this compound derivatives as a particularly attractive therapeutic strategy.

Comparative Efficacy Against Drug-Resistant Pathogens

The true measure of a novel antimicrobial lies in its performance against bacteria that have already developed resistance to conventional antibiotics. The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of drug-resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Carbapenem-Resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii.

This compound Derivative Bacterial Strain MIC (µg/mL) Reference
This compound chlorideStaphylococcus aureus (MRSA)2 - 32[6]
This compound chlorideEscherichia coli>32[6]
This compound chloridePseudomonas aeruginosa>32[6]
Quaternary Ammonium 4-Deoxypyridoxine Derivatives
Compound 4c (octadecyl substituent)Staphylococcus aureus (MRSA, clinical isolate)2[6]
Compound 5c (octadecyl substituent)Staphylococcus aureus (MRSA, clinical isolate)2[6]
Compound 4cEscherichia coli32[6]
Compound 5cEscherichia coli32[6]
Compound 4cPseudomonas aeruginosa>32[6]
Compound 5cPseudomonas aeruginosa>32[6]
Bolaamphiphile Analogues of this compound
Octa-bolaStaphylococcus aureus (MRSA)1
Octa-bolaEnterococcus faecalis (VRE)2
Octa-bolaEscherichia coli8
Octa-bolaAcinetobacter baumannii4
Octa-bolaPseudomonas aeruginosa16
Quino-bolaStaphylococcus aureus (MRSA)2
Quino-bolaEnterococcus faecalis (VRE)4
Quino-bolaEscherichia coli16
Quino-bolaAcinetobacter baumannii8
Quino-bolaPseudomonas aeruginosa32

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound derivatives is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of this compound Derivatives: Stock solutions of the test compounds are prepared in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: Serial twofold dilutions of the this compound derivatives are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The ability of this compound derivatives to inhibit biofilm formation is assessed using a crystal violet staining method.

Protocol:

  • Bacterial Culture: An overnight culture of the test bacterium is diluted in fresh growth medium.

  • Assay Setup: The diluted bacterial culture is added to the wells of a 96-well flat-bottom microtiter plate containing various concentrations of the this compound derivatives.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol. The absorbance is measured at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Visualizing the Mechanisms of Action

To further elucidate the multifaceted antibacterial strategy of this compound derivatives, the following diagrams illustrate their key mechanisms of action and a representative experimental workflow.

Dequalinium_Mechanism cluster_bacterium Bacterial Cell cluster_cytoplasm Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Respiratory_Chain Respiratory Chain Proteins Glycolysis_Enzymes Glycolysis Enzymes F1_ATPase F1-ATPase Ribosomes Ribosomes DNA DNA Efflux_Pumps Efflux Pumps (AcrB, EmrE) RamR Transcriptional Regulator (RamR) Dequalinium_Derivative This compound Derivative Dequalinium_Derivative->Cell_Membrane Disruption of Permeability Dequalinium_Derivative->Respiratory_Chain Denaturation Dequalinium_Derivative->Glycolysis_Enzymes Denaturation Dequalinium_Derivative->F1_ATPase Inhibition Dequalinium_Derivative->Ribosomes Inhibition of Protein Synthesis Dequalinium_Derivative->DNA Intercalation Dequalinium_Derivative->Efflux_Pumps Inhibition Dequalinium_Derivative->RamR Inhibition

Caption: Multi-target mechanism of action of this compound derivatives.

MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of this compound Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of this compound derivatives as a valuable addition to the antimicrobial arsenal (B13267) against drug-resistant bacteria. Their multi-targeted mechanism of action and ability to suppress the evolution of resistance are particularly noteworthy. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to translate these promising in vitro findings into clinical applications. The continued exploration and development of novel this compound derivatives could pave the way for new therapeutic strategies to combat the growing crisis of antibiotic resistance.

References

A Head-to-Head Comparison of Dequalinium-Based Nanocarriers for Mitochondrial Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of various dequalinium-based nanocarriers. This compound, a lipophilic cation, is a promising agent for targeting mitochondria, the powerhouses of the cell, which are implicated in a variety of diseases, including cancer.

This guide delves into the performance of several this compound-nanocarrier platforms: DQAsomes, DQA80s nanosomes, glycol chitosan-dequalinium (GC-DQA) nanoparticles, and this compound-based nanogels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to facilitate informed decisions in the development of next-generation mitochondrial-targeted therapies.

Physicochemical and In Vitro Performance: A Comparative Analysis

The choice of a nanocarrier system is dictated by a range of physicochemical properties that influence its stability, drug-loading capacity, and biological activity. The following tables summarize the key performance indicators for different this compound-based nanocarriers as reported in the literature.

Nanocarrier TypeDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
DQAsomes Curcumin170-200~ +50Up to 6190[1]
DQA80s -Not explicitly statedNot explicitly stated--[2]
GC-DQA CurcuminNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[3]
Nanogel This compound ChlorideNot explicitly statedNot explicitly statedNot explicitly stated90[4]

Table 1: Physicochemical Properties of this compound-Based Nanocarriers. Note: "-" indicates data not available in the cited sources.

Nanocarrier TypeCell LineIC50AssayReference
DQA80s HeLaMore toxic than DQAsomesCytotoxicity Assay[2]
GC-DQA with Curcumin HeLa10 µMIn vitro cytotoxicity[3]
This compound Chloride (Free Drug) Human Glioma CellsDose-dependent inhibitionMTT Assay[5][6]

Table 2: In Vitro Cytotoxicity of this compound-Based Nanocarriers.

In Vivo Performance: Biodistribution and Efficacy

Understanding the in vivo behavior of nanocarriers is paramount for their clinical translation. Limited comparative in vivo data exists for all this compound-based platforms. However, available studies provide insights into their biodistribution and potential efficacy.

Nanocarrier TypeAnimal ModelKey FindingsReference
DQA80s Not specifiedExcellent dual potential as a carrier and anticancer therapeutic for in vivo therapy.[2]
GC-DQA Tumor-bearing miceNegligible accumulation in heart and lung; small amount in the liver. Gradual accumulation in the tumor over time. Blood circulation half-life was greater than 3 days. Showed comparable anti-tumor activity to free doxorubicin (B1662922) with lower toxicity.[7]
GC Nanogel MiceRapid whole-body biodistribution. Blood circulation half-life of approximately 2 hours. Body clearance time of about 48 hours, with final clearance through the kidneys.[8]

Table 3: In Vivo Performance of this compound-Based Nanocarriers.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of this compound-based nanocarriers, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Uptake and Mitochondrial Targeting Nanocarrier This compound-Based Nanocarrier Endocytosis Endocytosis Nanocarrier->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol Mitochondria Mitochondria Cytosol->Mitochondria

Cellular uptake and mitochondrial targeting pathway.

G cluster_1 MAPK Signaling Pathway in DQA80s-Induced Apoptosis DQA80s DQA80s ROS Reactive Oxygen Species (ROS) Production DQA80s->ROS MAPK MAPK Signaling Pathway ROS->MAPK MMP_Loss Loss of Mitochondrial Membrane Potential MAPK->MMP_Loss Caspase3 Caspase-3 Activation MAPK->Caspase3 Apoptosis Apoptosis MMP_Loss->Apoptosis Caspase3->Apoptosis

DQA80s-induced apoptosis via the MAPK signaling pathway.

G cluster_2 General Experimental Workflow for Nanocarrier Evaluation Synthesis Nanocarrier Synthesis (e.g., Thin-film hydration, Self-assembly) Characterization Physicochemical Characterization (DLS, Zeta Potential, TEM) Synthesis->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency (HPLC) Characterization->Drug_Loading In_Vitro In Vitro Studies (Cytotoxicity - MTT Assay, Cellular Uptake - Confocal Microscopy) Drug_Loading->In_Vitro In_Vivo In Vivo Studies (Biodistribution - IVIS, Efficacy - Animal Models) In_Vitro->In_Vivo

Workflow for this compound nanocarrier evaluation.

Detailed Experimental Protocols

A critical component of reproducible scientific research is the detailed documentation of experimental methods. Below are outlines of key protocols employed in the characterization and evaluation of this compound-based nanocarriers.

Preparation of DQAsomes (Thin-Film Hydration Method)
  • Dissolution: this compound chloride and cholesterol are dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation, leading to the spontaneous formation of DQAsomes.

  • Sonication: To reduce the size and lamellarity of the vesicles, the DQAsome suspension is sonicated using a probe or bath sonicator.

Synthesis of Glycol Chitosan-Dequalinium (GC-DQA) Nanoparticles
  • Modification of Glycol Chitosan (B1678972): Glycol chitosan is first reacted with a linker molecule, such as methyl acrylate, via a Michael addition reaction to introduce reactive groups.

  • Conjugation of this compound: this compound is then conjugated to the modified glycol chitosan.

  • Self-Assembly: The resulting amphiphilic GC-DQA polymer self-assembles into nanoparticles in an aqueous environment.

Preparation of this compound-Based Nanogels
  • Polymer Dissolution: A polymer such as Carbopol 940 is dispersed in water.

  • Addition of this compound Chloride: An aqueous solution of this compound chloride is added to the polymer dispersion.

  • Gel Formation: The mixture is stirred until a homogenous nanogel is formed. The formulation may be further processed, for instance by adjusting the pH to induce gelation.

Characterization of Nanocarriers
  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS). Samples are diluted in an appropriate buffer and analyzed at a fixed scattering angle.

  • Encapsulation Efficiency and Drug Loading: Typically determined by High-Performance Liquid Chromatography (HPLC). The nanocarrier formulation is separated from the free drug (e.g., by centrifugation or dialysis). The amount of encapsulated drug is then quantified by lysing the nanocarriers and analyzing the drug content by HPLC against a standard curve.

    • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug x 100

    • Drug Loading (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) x 100

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, human glioma cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the this compound-based nanocarriers or free drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

Cellular Uptake and Mitochondrial Colocalization (Confocal Microscopy)
  • Cell Seeding: Cells are grown on glass-bottom dishes or coverslips.

  • Staining: Mitochondria are stained with a fluorescent probe (e.g., MitoTracker Red).

  • Treatment: Cells are incubated with fluorescently labeled this compound-based nanocarriers.

  • Imaging: Live or fixed cells are imaged using a confocal microscope to observe the colocalization of the nanocarriers with the mitochondria.

In Vivo Biodistribution Studies
  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft models) are often used.

  • Administration: Fluorescently labeled nanocarriers are administered intravenously.

  • Imaging: The biodistribution of the nanocarriers is monitored over time using an in vivo imaging system (IVIS).

  • Ex Vivo Analysis: At the end of the study, organs are harvested to quantify the accumulation of the nanocarriers in different tissues.

Western Blot Analysis for MAPK Pathway
  • Protein Extraction: Cells are treated with the nanocarriers, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., ERK, JNK, p38).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound-based nanocarriers represent a versatile and promising platform for targeted drug delivery to mitochondria. DQAsomes, DQA80s, GC-DQA nanoparticles, and nanogels each offer distinct advantages in terms of their physicochemical properties and biological performance. While DQA80s have shown enhanced cytotoxicity compared to DQAsomes, GC-DQA nanoparticles exhibit favorable in vivo biodistribution with prolonged circulation and tumor accumulation. This compound-based nanogels offer a simple preparation method and high entrapment efficiency.

The choice of the optimal nanocarrier will ultimately depend on the specific therapeutic application, the properties of the drug to be delivered, and the desired in vivo performance. The data and protocols presented in this guide provide a solid foundation for researchers to compare these platforms and advance the development of innovative mitochondrial-targeted therapies. Further head-to-head in vivo efficacy studies are warranted to fully elucidate the comparative therapeutic potential of these promising nanocarrier systems.

References

Validating the Selective Anticancer Activity of Dequalinium In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of dequalinium with other established therapeutic agents. This compound, a lipophilic cation, has demonstrated selective accumulation in the mitochondria of carcinoma cells, leading to potent anticancer effects with a favorable toxicity profile. This document summarizes key experimental findings, presents comparative data in structured tables, details experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Executive Summary

This compound exhibits significant in vivo anticancer activity across a range of tumor models, including oral, bladder, colon, and ovarian cancers. Its primary mechanism involves selective targeting of cancer cell mitochondria, leading to apoptosis. Additionally, this compound inhibits key cellular kinases such as Protein Kinase C (PKC) and the Cdc7-Dbf4 complex, further contributing to its antitumor effects. Comparative studies demonstrate that this compound's efficacy is comparable or superior to several established chemotherapeutic agents, with the added benefit of reduced systemic toxicity.

Comparative In Vivo Efficacy of this compound

The selective anticancer activity of this compound has been validated in multiple preclinical animal models. Below are summaries of its performance against various cancer types, with direct comparisons to other anticancer agents where available.

Human Oral Carcinoma (OEC-M1 Xenograft Model)

In a study utilizing a human oral carcinoma (OEC-M1) xenograft model in BALB/c nude mice, oral administration of this compound chloride at a dose of 15 mg/kg twice a week for six weeks resulted in a tumor growth inhibition of approximately 90%. Notably, tumor regression was observed in four out of five animals, and the treatment was well-tolerated with no significant body weight loss in the mice.[1]

Table 1: In Vivo Efficacy of this compound in Human Oral Carcinoma Xenograft

Treatment GroupDose and ScheduleMean Tumor Volume (end of study)Percent Tumor Growth InhibitionObservations
Vehicle Control-Data not specified0%-
This compound Chloride15 mg/kg, oral gavage, twice a week for 6 weeksData not specified~90%Tumor regression in 80% of mice. No significant weight loss.[1]
Mouse Bladder Carcinoma (MB49 Model)

A pivotal study compared the efficacy of this compound with eight established anticancer drugs in mice with intraperitoneally implanted mouse bladder carcinoma MB49. This compound was found to be more effective than seven of the eight other drugs in prolonging the survival of the tumor-bearing mice.[2]

Table 2: Comparative Survival of Mice with Bladder Carcinoma (MB49) Treated with this compound vs. Other Anticancer Drugs

TreatmentDosage and RegimenMedian Survival (T/C, %)*
This compound 4 mg/kg, i.p., every other day, days 1-25 252%
Doxorubicin2.5 mg/kg, i.p., daily, days 1-114 of 7 survivors
5-Fluorouracil20 mg/kg, i.p., daily, days 1-9163%
Cisplatin2 mg/kg, i.p., daily, days 1-9162%
Vinblastine2 mg/kg, i.p., days 1, 2, 14, 27156%
Bleomycin6 mg/kg, i.p., daily, days 1-9125%
Arabinosylcytosine200 mg/kg, i.p., daily, days 1-5125%
Methotrexate2 mg/kg, i.p., daily, days 1-9110%
Cyclophosphamide90 mg/kg, i.p., day 1100%

*T/C % = (Median survival time of treated group / Median survival time of control group) x 100[2]

Human and Rat Colon Carcinoma

This compound has also demonstrated efficacy in inhibiting the growth of subcutaneously implanted human colon carcinoma CX-1 in nude mice and recurrent rat colon carcinoma W163 in rats.[2] In the W163 rat colon carcinoma isograft model, daily treatment with this compound at doses ranging from 1 to 10 mg/kg significantly inhibited primary tumor growth to 60% of controls and recurrent tumor growth to 50% of controls.[3]

Table 3: In Vivo Efficacy of this compound in Colon Carcinoma Models

Cancer ModelTreatment GroupDose and SchedulePercent Tumor Growth Inhibition
Human Colon Carcinoma (CX-1)This compound4 mg/kg, s.c., days 1-4 and 7-10Not specified
Rat Colon Carcinoma (W163) - PrimaryThis compound1-10 mg/kg, daily40%
Rat Colon Carcinoma (W163) - RecurrentThis compoundVarying daily doses50%
Human Ovarian Carcinoma (PA-1 and UCI-101 Xenograft Models)

In xenograft models of human ovarian carcinoma, this compound chloride (DECA) demonstrated a significant increase in animal survival. In the PA-1 model, single-agent DECA (5 mg/kg, every other day) increased animal survival by 37% when treatment was initiated 3 days post-tumor injection, and by 23% when started on day 7. In the UCI-101 model, single-agent DECA increased survival by 28%.[4]

Table 4: In Vivo Efficacy of this compound in Human Ovarian Carcinoma Xenografts

Cancer ModelTreatment GroupDose and SchedulePercent Increase in Survival
PA-1 (treatment from day 3)This compound Chloride5 mg/kg, q.o.d.37%
PA-1 (treatment from day 7)This compound Chloride5 mg/kg, q.o.d.23%
UCI-101This compound Chloride5 mg/kg, q.o.d.28%
Human Glioma (Xenograft Model)

A study investigating the effect of this compound chloride (DECA) on human glioma cells in vivo showed that DECA effectively inhibits tumor growth. The proposed mechanism involves the promotion of glioma cell apoptosis.[5][6]

Mechanism of Action

The selective anticancer activity of this compound is attributed to a dual mechanism of action:

  • Selective Mitochondrial Targeting: As a lipophilic cation, this compound is selectively taken up and concentrated within the mitochondria of carcinoma cells, which have a higher mitochondrial membrane potential than normal cells. This accumulation disrupts mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors, ultimately triggering caspase-dependent apoptosis.

  • Kinase Inhibition: this compound has been shown to inhibit the activity of Protein Kinase C (PKC) and the Cdc7-Dbf4 kinase complex.

    • PKC Inhibition: By inhibiting PKC, this compound can interfere with signaling pathways that promote cell proliferation and survival.

    • Cdc7-Dbf4 Inhibition: The Cdc7-Dbf4 kinase is crucial for the initiation of DNA replication. By inhibiting this complex, this compound can arrest the cell cycle in the S-phase and induce apoptosis.[7][8]

This compound's Mechanism of Action cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Mito_Membrane High Negative Membrane Potential This compound->Mito_Membrane Accumulation PKC PKC This compound->PKC Inhibition Cdc7_Dbf4 Cdc7-Dbf4 This compound->Cdc7_Dbf4 Inhibition ATP_Prod ATP Production Mito_Membrane->ATP_Prod Disruption ROS_Prod ROS Production Mito_Membrane->ROS_Prod Apoptotic_Factors Pro-apoptotic Factors Release Mito_Membrane->Apoptotic_Factors Cell_Proliferation Cell Proliferation ATP_Prod->Cell_Proliferation Apoptosis Apoptosis ROS_Prod->Apoptosis Apoptotic_Factors->Apoptosis PKC->Cell_Proliferation DNA_Replication DNA Replication Cdc7_Dbf4->DNA_Replication DNA_Replication->Cell_Proliferation

Caption: this compound's dual mechanism of action in cancer cells.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key in vivo studies cited in this guide.

General Xenograft Tumor Model Workflow

A generalized workflow for establishing and evaluating the efficacy of this compound in a xenograft mouse model is as follows:

Xenograft Model Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., OEC-M1, MB49, CX-1) start->cell_culture cell_prep 2. Cell Harvesting and Preparation (Viable cell suspension) cell_culture->cell_prep implantation 3. Tumor Cell Implantation (Subcutaneous or Intraperitoneal) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring (Calipers or Imaging) implantation->tumor_growth randomization 5. Randomization into Treatment Groups (Based on tumor volume) tumor_growth->randomization treatment 6. Treatment Administration (this compound vs. Vehicle/Comparator) randomization->treatment monitoring 7. Efficacy and Toxicity Monitoring (Tumor volume, body weight, survival) treatment->monitoring endpoint 8. Study Endpoint (Tumor size limit or time) monitoring->endpoint analysis 9. Data Analysis and Tissue Collection (Statistical analysis, histology) endpoint->analysis end End analysis->end

Caption: Generalized workflow for in vivo xenograft studies.

Specific Experimental Protocols

1. Human Oral Carcinoma (OEC-M1) Xenograft Model [1]

  • Animal Model: BALB/c nude mice.

  • Tumor Inoculation: Subcutaneous injection of OEC-M1 human oral carcinoma cells.

  • Treatment Groups:

    • Vehicle control.

    • This compound chloride: 15 mg/kg administered via oral gavage twice a week.

  • Duration: 6 weeks.

  • Endpoints: Tumor volume and mouse body weight.

2. Mouse Bladder Carcinoma (MB49) Model [2]

  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: Intraperitoneal injection of 1 x 10^5 MB49 mouse bladder carcinoma cells.

  • Treatment Groups (selected):

    • Control (vehicle).

    • This compound: 4 mg/kg, intraperitoneally (i.p.), every other day for 25 days.

    • Doxorubicin: 2.5 mg/kg, i.p., daily for 11 days.

    • Cisplatin: 2 mg/kg, i.p., daily for 9 days.

    • 5-Fluorouracil: 20 mg/kg, i.p., daily for 9 days.

  • Endpoint: Survival.

3. Rat Colon Carcinoma (W163) Isograft Model [3]

  • Animal Model: Wistar/Furth rats.

  • Tumor Inoculation: Subcutaneous implantation of W163 rat colon carcinoma isografts.

  • Treatment Groups:

    • Control (vehicle).

    • This compound chloride: Daily doses ranging from 1 to 10 mg/kg.

  • Endpoints: Tumor weight at day 11 post-implantation.

4. Human Ovarian Carcinoma (PA-1 and UCI-101) Xenograft Models [4]

  • Animal Model: Athymic mice.

  • Tumor Inoculation: Intraperitoneal injection of 2.0 x 10^7 PA-1 or UCI-101 human ovarian cancer cells.

  • Treatment Groups:

    • Control (vehicle).

    • This compound chloride (DECA): 5 mg/kg, every other day (q.o.d.).

  • Endpoints: Animal survival.

Conclusion

The collective in vivo data strongly supports the selective anticancer activity of this compound. Its unique dual mechanism of targeting cancer cell mitochondria and inhibiting key kinases involved in cell proliferation provides a strong rationale for its further development as a novel anticancer agent. The comparative studies highlight its potential as a more effective and less toxic alternative to some established chemotherapies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.

References

Dequalinium's Differential Impact on Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals that dequalinium, a delocalized lipophilic cation, exhibits significant and varied anticancer effects across a range of cancer cell lines. This comparative guide synthesizes key findings on this compound's efficacy, detailing its impact on cell viability, apoptosis, and underlying signaling pathways in leukemia, glioma, breast, and colon cancer cells. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Quantitative Analysis of Cytotoxicity

The inhibitory effects of this compound on the growth of various cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50) value. These values, summarized in the table below, demonstrate a differential sensitivity of cancer cells to this compound treatment.

Cancer TypeCell LineIC50 (µM)Treatment Duration
Leukemia NB4~424 hours
NB4248 hours
K562~1224 hours
K5622.548 hours
Glioma SHG44132.2 ± 8.7Not Specified
U25185.9 ± 9.2Not Specified
U8771.5 ± 6.5Not Specified
Breast Cancer MCF-7IC50 value not explicitly found in searches, but studies indicate inhibitory effects.
Colon Cancer VariousThis compound inhibits growth of human colon carcinoma CX-1 in nude mice and recurrent rat colon carcinoma W163. Specific IC50 values for cell lines were not found.[1][2]

Table 1: Comparative IC50 Values of this compound Across Different Cancer Cell Lines. Data indicates that leukemia cell lines, particularly NB4, show high sensitivity to this compound, with the IC50 value decreasing significantly with longer exposure.[3] Glioma cell lines also exhibit susceptibility to this compound's cytotoxic effects.[4]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

This compound's anticancer activity stems from its ability to selectively accumulate in the mitochondria of carcinoma cells, leading to the disruption of crucial cellular functions and the induction of programmed cell death.[1][4] Key mechanisms include the induction of apoptosis and the modulation of critical signaling pathways.

Induction of Apoptosis and Necrosis

Studies have shown that this compound induces both apoptosis and necrosis in a concentration- and cell line-dependent manner. In the human leukemia cell line NB4, low concentrations of this compound (2µM) lead to a mix of apoptosis and necrosis, while higher concentrations (20µM) predominantly cause necrosis.[4] In contrast, the K562 leukemia cell line appears more resistant to apoptosis, with cell death occurring primarily through necrosis.[4]

Modulation of Signaling Pathways

This compound has been shown to interfere with key signaling pathways that are often dysregulated in cancer:

  • Protein Kinase C (PKC): this compound acts as an inhibitor of PKC, a family of enzymes involved in cell proliferation and survival.[5]

  • Cell Division Cycle 7 (Cdc7) Kinase: This kinase is crucial for the initiation of DNA replication. This compound can inhibit Cdc7, leading to a halt in the cell cycle.[6]

  • NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2: In glioma cells, this compound has been found to affect the expression of these genes, which are involved in cell survival and apoptosis, thereby promoting cell death.[7]

The following diagram illustrates the proposed signaling pathways affected by this compound in cancer cells:

Dequalinium_Signaling_Pathways cluster_Mitochondria Mitochondria cluster_Signaling Signaling Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria Accumulates in PKC PKC This compound->PKC Inhibits Cdc7 Cdc7 This compound->Cdc7 Inhibits NFKB2_etc NFKB2, HRAS, NF1, CBL, RAF1, BCL-2 This compound->NFKB2_etc Modulates Expression Apoptosis Apoptosis Mitochondria->Apoptosis Induces Cell Proliferation & Survival Cell Proliferation & Survival PKC->Cell Proliferation & Survival DNA Replication DNA Replication Cdc7->DNA Replication Apoptosis Regulation Apoptosis Regulation NFKB2_etc->Apoptosis Regulation

Caption: this compound's multifaceted impact on cancer cell signaling pathways.

Experimental Protocols

To facilitate further research and verification of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

The following diagram outlines the workflow for the Annexin V apoptosis assay:

Apoptosis_Assay_Workflow start Cell Treatment with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow

Caption: Experimental workflow for assessing apoptosis using Annexin V staining.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Treatment: Culture cells on glass coverslips or in multi-well plates and treat with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.[8][9][10]

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.

  • Cell Treatment: Treat a suspension of cancer cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Seeding: Plate a low, known number of viable cells (e.g., 100-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blot Analysis for Signaling Proteins (PKC and Cdc7)

This technique is used to detect changes in the expression or phosphorylation status of specific proteins.

  • Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PKC and Cdc7 (or its substrate, MCM2).[11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative changes in protein expression or phosphorylation.

This comparative guide underscores the potential of this compound as a versatile anticancer agent with a multifaceted mechanism of action. Further investigation, particularly in breast and colon cancer models, is warranted to fully elucidate its therapeutic promise.

References

Evaluating dequalinium's potential to slow antibiotic resistance development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising avenue in the fight against antimicrobial resistance is the development of therapies that slow the evolution of resistance in bacteria. This guide provides a comprehensive evaluation of dequalinium chloride (DEQ), a U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) approved drug, and its potential as an "evolution-slowing" agent when used as a co-therapy with antibiotics like ciprofloxacin (B1669076).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's performance with other strategies, supported by experimental data, detailed methodologies, and pathway visualizations.

This compound: A "Stealth" Drug Targeting the Bacterial Stress Response

Recent studies have identified this compound chloride as a compound that can significantly reduce the ability of bacteria to develop antibiotic resistance.[3] Unlike traditional antibiotics, DEQ acts as a "stealth" drug; it does not inhibit bacterial proliferation on its own, which circumvents the selection pressure for resistance to DEQ itself.[4][5][6][7] Its primary mechanism of action is the inhibition of the bacterial general stress response, a key pathway that promotes mutations leading to antibiotic resistance.[1][2]

When bacteria are exposed to antibiotics like ciprofloxacin, they activate a stress-induced mutational mechanism.[4] this compound curtails this process, leading to a reduction in the emergence of resistance-conferring mutations, as observed in both laboratory cultures and animal infection models.[4][5]

Comparative Efficacy of this compound in Reducing Antibiotic Resistance

Experimental data demonstrates this compound's significant impact on reducing the rate of ciprofloxacin-induced mutations in Escherichia coli. The following table summarizes the key quantitative findings from these studies.

Metric This compound (DEQ) + Ciprofloxacin Ciprofloxacin Alone (Control) Alternative Compounds + Ciprofloxacin Reference
Rifampicin (B610482) Resistance (RifR) Mutation Rate Reduction (in vitro) 7.6-fold reduction (± 2.5 SEM)BaselineNiridazole (NIR): No significant reduction[2]
Ampicillin (B1664943) Resistance (AmpR) Mutation Rate Reduction (in vitro) 2.7-fold reduction (± 0.5 SEM)BaselineNiridazole (NIR): No significant reduction[2]
RifR Mutant Frequency Reduction (in vivo mouse model) 6.4-fold reduction (± 1.3 SEM)BaselineEdaravone: 3.7-fold reduction (± 0.4 SEM)[2]
Effect on Bacterial Growth No inhibition of growthNormal growthNaltrexone (NAL) & Niridazole (NIR): Inhibited growth[2]

Mechanism of Action: Inhibition of the Stringent Stress Response

This compound's ability to slow the evolution of antibiotic resistance stems from its targeted inhibition of a specific step in the ciprofloxacin-induced mutagenic DNA break repair pathway. The diagram below illustrates this signaling cascade and highlights this compound's point of intervention.

G cluster_0 Ciprofloxacin-Induced Stress cluster_1 Stringent & General Stress Response cluster_2 Outcome Cipro Ciprofloxacin DSB DNA Double-Strand Breaks Cipro->DSB SOS SOS Response DSB->SOS ROS Reactive Oxygen Species (ROS) (~20% of cells) SOS->ROS Stringent Stringent Response ROS->Stringent sRNAs sRNAs (DsrA, ArcZ) Transcription Stringent->sRNAs SigmaS σS Response Activation sRNAs->SigmaS MBR Mutagenic DNA Break Repair SigmaS->MBR Resistance Antibiotic Resistance Mutations MBR->Resistance DEQ This compound (DEQ) DEQ->Stringent Inhibits activation Edaravone Edaravone Edaravone->ROS Reduces

Figure 1. Signaling pathway of ciprofloxacin-induced mutagenesis and points of inhibition by this compound and Edaravone.

As depicted, ciprofloxacin induces DNA double-strand breaks, triggering the SOS response and the production of reactive oxygen species (ROS) in a subpopulation of cells.[2] This leads to the activation of the stringent starvation stress response, which in turn promotes the transcription of small RNAs (DsrA and ArcZ) necessary for the activation of the σS general stress response.[2] The σS response is a critical hub for mutagenic DNA break repair, leading to antibiotic resistance.[2] this compound specifically inhibits the activation of the upstream stringent response, thereby preventing the downstream cascade that leads to mutagenesis.[1][2] This is a distinct mechanism from antioxidants like edaravone, which act by reducing ROS levels.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Screening for Stress Response Inhibitors

This experiment aimed to identify drugs that could inhibit the ciprofloxacin-induced SOS or σS stress responses in E. coli.

G start Start: 1120 Approved Drugs screen Primary Screen: Fluorescence Plate Reader (SOS & σS reporters) start->screen hits Initial Hits: NAL, NIR (SOS) SQV, DEQ (σS) screen->hits secondary Secondary Screen: Flow Cytometry (Single-cell resolution) hits->secondary validation Validation: Growth Inhibition Assays Mutagenesis Assays secondary->validation result Result: DEQ inhibits σS without growth inhibition validation->result

Figure 2. Workflow for screening and identification of stress response inhibitors.

a. Primary High-Throughput Screening:

  • Bacterial Strains: E. coli strains carrying either an SOS or σS response fluorescence reporter gene.

  • Culture Conditions: Cells were grown in the presence of a sub-inhibitory concentration of ciprofloxacin, specifically the minimum antibiotic concentration (MAC) that results in 10% viability, to maximize the induction of mutagenic break repair.

  • Drug Library: A library of 1120 drugs approved for human use was screened.

  • Detection: A fluorescence plate reader was used to measure the inhibition of the SOS or σS response based on changes in fluorescence.

b. Secondary High-Resolution Screening:

  • Method: Flow cytometry was employed for a more accurate, single-cell analysis of the potential inhibitors identified in the primary screen. This method provides higher resolution than the plate reader.

  • Analysis: The percentage of cells exhibiting a fluorescent signal for the stress response was quantified in the presence and absence of the test compounds.

Mutagenesis Assays

These assays quantified the rate of ciprofloxacin-induced mutations that confer resistance to other antibiotics.

  • Bacterial Strains: E. coli.

  • Treatment: Cultures were exposed to ciprofloxacin with or without this compound.

  • Selection: Following treatment, cells were plated on media containing either rifampicin or ampicillin to select for resistant mutants.

  • Quantification: The mutation rate was calculated as the number of resistant colony-forming units (CFU) per cell per generation.

Mouse Thigh Infection Model

This in vivo model was used to assess the efficacy of this compound in a living organism.

  • Animal Model: Neutropenic mice.

  • Infection: 106 CFU of E. coli were injected into the thigh muscle.

  • Treatment: Two hours post-infection, mice were treated with ciprofloxacin (1 mg/kg) with or without this compound (2 mg/kg).

  • Analysis: After 48 hours of infection, bacteria were recovered from the thigh tissue.

  • Endpoint: The total number of CFU and the number of rifampicin-resistant mutants were determined to calculate the mutant frequency.

Conclusion

This compound chloride demonstrates significant potential as a co-therapy to slow the development of antibiotic resistance. Its "stealth" nature and specific mechanism of inhibiting the stringent stress response without affecting bacterial growth make it a compelling candidate for further clinical investigation. The data presented here provides a strong rationale for the continued exploration of evolution-slowing drugs as a strategy to preserve the efficacy of existing antibiotics. Future clinical trials will be crucial to determine the effectiveness of this compound in human patients.[3][4]

References

Safety Operating Guide

Proper Disposal of Dequalinium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling dequalinium, understanding the correct disposal procedures is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with current regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound chloride is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1]

Recommended PPE:

  • Gloves: Wear protective gloves.[2]

  • Eye/Face Protection: Use safety glasses or a face shield.[2]

  • Respiratory Protection: In case of dust, use a dust respirator.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[3][4]

In the event of a spill, avoid creating dust.[2] For minor spills, use dry clean-up procedures. You can dampen the spilled material with water to prevent it from becoming airborne before sweeping it up.[3] For larger spills, cover the powder with a plastic sheet or tarp to minimize spreading.[2] Subsequently, mechanically collect the material and place it in a suitable, labeled container for disposal.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all applicable local, state, and federal regulations.[3] It is generally treated as pharmaceutical waste, and in some cases, as hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of via the sewer system.[1][5] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

  • Segregate the Waste: Do not mix this compound waste with other types of waste. It should be kept in its original container or a clearly labeled, suitable container.[4]

  • Container Management: Ensure the waste container is tightly closed, structurally sound, and free from leaks.[2][4][6] Label the container clearly as "Hazardous Waste Pharmaceuticals" if applicable under your facility's generator status.[6]

  • Engage a Licensed Waste Disposal Service: The final disposal of this compound must be handled by an approved and licensed waste disposal plant or service.[2] Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[5]

  • Documentation and Manifest: For shipments of non-creditable hazardous waste pharmaceuticals, a uniform hazardous waste manifest must be used. Maintain copies of all shipping papers and disposal records for a minimum of three years.[6]

Regulatory Framework

The primary regulations governing the disposal of pharmaceutical waste in the United States are from the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle to grave".[7]

  • 40 CFR Part 266 Subpart P: This regulation provides specific standards for the management of hazardous waste pharmaceuticals by healthcare facilities.[5][8] It is crucial to determine if your state has adopted Subpart P, as this may affect your specific compliance requirements.[6]

  • DEA Regulations (21 CFR): If this compound is also a DEA-controlled substance (which is not explicitly stated in the search results), its disposal must also comply with DEA regulations, which include rendering the substance "non-retrievable".[7]

Quantitative Data

No specific quantitative data for disposal limits of this compound were found in the search results. Disposal requirements are generally not based on the quantity of the specific chemical but rather on the generator's overall hazardous waste status.

Data PointValueSource
Record Retention Period3 years for hazardous waste manifestsU.S. EPA 40 CFR[6]
Accumulation Time LimitUp to one year for non-creditable hazardous waste pharmaceuticalsU.S. EPA 40 CFR Part 266 Subpart P

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway start This compound Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize segregate Segregate from Other Waste Place in Labeled, Closed Container characterize->segregate Assume Hazardous Pharmaceutical Waste sewer Sewer Disposal Prohibited segregate->sewer disposal_service Contact Licensed Hazardous Waste Disposal Service segregate->disposal_service manifest Prepare Hazardous Waste Manifest disposal_service->manifest transport Ship to Permitted Treatment/Disposal Facility manifest->transport end Disposal Complete Retain Records for 3 Years transport->end

This compound Disposal Decision Workflow

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dequalinium

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe management and disposal of Dequalinium in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of this compound, outlining essential personal protective equipment (PPE), detailed handling procedures, and emergency protocols to mitigate risks and ensure a secure research environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a multi-layered approach to personal protection is essential to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Impervious gloves (e.g., nitrile) inspected prior to use.Prevents skin contact, as this compound can cause skin irritation and may lead to sensitization.[1][2][3]
Eye Protection Tightly fitting safety goggles or glasses with side-shields.Protects against eye irritation and serious eye damage from dust or splashes.[1][2][3][4]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.Required when dusts are generated to prevent respiratory tract irritation.[1][4][5] Use as a backup to engineering controls like a fume hood.[4]
Body Protection Laboratory coat, and for larger spills, fire/flame resistant and impervious clothing.Minimizes skin exposure and protects personal clothing from contamination.[1][3][4]

Procedural Guidelines for Handling this compound

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring safety.

General Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize dust and aerosol formation.[4]

  • Avoid all personal contact, including the inhalation of dust.[1]

  • Wash hands thoroughly after handling the substance.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Dispensing and Weighing:

  • Perform these tasks in a designated area, such as a fume hood or ventilated balance enclosure, to control dust.

  • Use non-sparking tools to prevent ignition sources.[3]

Emergency and Disposal Protocols

Immediate and appropriate responses to spills, exposures, and waste disposal are critical for safety.

For minor spills, personnel should wear appropriate PPE, clean up the material using dry methods to avoid generating dust, and place it in a suitable container for disposal.[1] For major spills, evacuate the area and alert emergency responders.[1]

Workflow for responding to a this compound spill.

The following table outlines the immediate actions to be taken in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap.[1][2]
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][2][3][4] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink milk, egg whites, or a gelatin solution.[1] Seek immediate medical attention.[1][3][4]

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Collect waste in sealed, properly labeled containers.

  • Do not allow the material to enter drains or waterways.[2][4]

  • Dispose of the material through a licensed hazardous waste disposal company.[4]

  • Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[1] Puncture containers to prevent reuse.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.